molecular formula C16H22N2O7 B1390823 Z-Ser-thr-ome CAS No. 7412-61-5

Z-Ser-thr-ome

カタログ番号: B1390823
CAS番号: 7412-61-5
分子量: 354.35 g/mol
InChIキー: WMMKCRHIRFPGAE-WXHSDQCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Z-Ser-thr-ome is a useful research compound. Its molecular formula is C16H22N2O7 and its molecular weight is 354.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Ser-thr-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ser-thr-ome including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)/t10-,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMKCRHIRFPGAE-WXHSDQCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Definitive Guide to Z-Ser-Thr-OMe: Structural Chemistry & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and application of Z-Ser-Thr-OMe (N-benzyloxycarbonyl-L-seryl-L-threonine methyl ester).

Part 1: Structural Architecture & Physicochemical Properties

Z-Ser-Thr-OMe is a protected dipeptide derivative widely utilized as a model substrate in enzymatic kinetics (specifically for serine proteases and esterases) and as a pivotal intermediate in the synthesis of complex glycopeptides. Its structure is defined by the N-terminal Benzyloxycarbonyl (Z or Cbz) protecting group, the sequential arrangement of Serine and Threonine residues, and a C-terminal Methyl Ester (OMe).

Chemical Identity[1][2]
  • IUPAC Name: Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 354.36 g/mol

  • Sequence: Z-Ser-Thr-OMe (N-Cbz-Ser-Thr-OCH

    
    )
    
Structural Components Analysis

The molecule is composed of four distinct functional modules, each serving a specific role in chemical biology applications:

ComponentChemical StructureFunction/Property
Z-Group (Cbz)

N-Terminal Protection: Prevents polymerization and mimics the hydrophobic pocket interactions (P2/P3 sites) in protease active sites.
Serine (Ser)

Residue 1 (P1/P2): Provides a primary hydroxyl group (

-OH) for glycosylation or phosphorylation studies.
Threonine (Thr)

Residue 2 (P1'): Provides a secondary hydroxyl group (

-OH) and steric bulk via the methyl group.
Methyl Ester (OMe)

C-Terminal Modification: Increases lipophilicity for cell permeability and serves as a chromogenic leaving group in esterase assays.
Physicochemical Data Table
PropertyValue / Description
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point 115–118 °C (Typical range for Z-dipeptide esters)
pKa (Side chains) Ser-OH (~13), Thr-OH (~13) - Non-ionizable at physiological pH
Stability Hygroscopic; Stable at -20°C. Ester bond susceptible to hydrolysis at pH > 8.0

Part 2: Synthesis Protocol (Solution Phase)

Core Directive: The synthesis of Z-Ser-Thr-OMe requires precise control to avoid O-acylation of the unprotected hydroxyl side chains of Serine and Threonine. The following protocol utilizes the Mixed Anhydride Method or Carbodiimide coupling (DCC/HOBt) to ensure regioselectivity.

Reaction Logic
  • Activation: The carboxyl group of Z-Ser-OH is activated to facilitate nucleophilic attack.

  • Nucleophilic Attack: The free amine of H-Thr-OMe (generated in situ from the hydrochloride salt) attacks the activated carbonyl.

  • Protection: Side chain hydroxyls are generally left unprotected if mild coupling conditions are used, but transient protection (e.g., t-Butyl) improves yield.

Step-by-Step Methodology

Reagents:

  • Z-Ser-OH (1.0 eq)

  • H-Thr-OMe·HCl (1.1 eq)

  • EDC[2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq)

  • HOBt (Hydroxybenzotriazole) (1.1 eq)

  • NMM (N-Methylmorpholine) (2.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Preparation: Dissolve Z-Ser-OH (10 mmol) and HOBt (11 mmol) in anhydrous DMF (30 mL) at 0°C under nitrogen atmosphere.

  • Activation: Add EDC·HCl (11 mmol) and stir for 15 minutes at 0°C. Why: This forms the O-acylisourea active ester intermediate.

  • Neutralization: In a separate vessel, dissolve H-Thr-OMe·HCl (11 mmol) in DMF (10 mL) and add NMM (25 mmol) to liberate the free amine.

  • Coupling: Add the H-Thr-OMe solution dropwise to the activated Z-Ser-OH mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Dilute with Ethyl Acetate (150 mL).

    • Wash sequentially with: 5% citric acid (2x), saturated NaHCO

      
       (2x), and brine (2x). Why: Citric acid removes unreacted amine/EDC; Bicarbonate removes unreacted acid/HOBt.
      
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start1 Z-Ser-OH (Carboxyl Component) Activation Activation (EDC/HOBt, 0°C) Start1->Activation Activate COOH Start2 H-Thr-OMe·HCl (Amine Component) Coupling Coupling Reaction (DMF, NMM, RT, 16h) Start2->Coupling Free Amine Activation->Coupling Active Ester Workup Workup (Acid/Base Wash) Coupling->Workup Crude Mixture Product Z-Ser-Thr-OMe (Crystalline Solid) Workup->Product Recrystallization

Caption: Figure 1. Convergent synthesis pathway for Z-Ser-Thr-OMe using EDC/HOBt coupling chemistry.

Part 3: Applications & Biological Relevance[1]

Protease Substrate Specificity

Z-Ser-Thr-OMe serves as a chromogenic or esterolytic substrate for serine proteases.

  • Mechanism: Serine proteases (e.g., Chymotrypsin, Subtilisin) attack the C-terminal methyl ester. The Z-group occupies the S2 subsite of the enzyme, positioning the scissile ester bond in the catalytic triad.

  • Readout: Hydrolysis releases Methanol and Z-Ser-Thr-OH. In pH-stat assays, the release of the free acid is measured.

O-Glycosylation Model

The presence of adjacent hydroxyl groups on Ser and Thr makes this molecule an ideal acceptor for studying GalNAc-transferase activity.

  • Competitive Glycosylation: Researchers use this template to determine if an enzyme preferentially glycosylates the Serine or Threonine residue.

  • Structural Rigidity: The Z-group and Methyl ester limit conformational freedom, mimicking the constraints of a protein backbone.

Structural Connectivity Diagram

ChemicalStructure Z Z-Group (Cbz) Ser Serine Residue (Ser) Z->Ser Amide Bond Thr Threonine Residue (Thr) Ser->Thr Peptide Bond SerOH OH (Primary) Ser->SerOH Side Chain OMe Methyl Ester (OMe) Thr->OMe Ester Bond ThrOH OH (Secondary) Thr->ThrOH Side Chain

Caption: Figure 2. Structural connectivity of Z-Ser-Thr-OMe highlighting the peptide backbone and reactive side chains.

References

  • PubChem. (2024).[2][3] Compound Summary: Z-Ser-Tyr-OMe (Analogous Structural Data). National Library of Medicine. Retrieved from [Link]

Sources

Z-Ser-Thr-OMe: Technical Monograph and Handling Guide

[1]

Executive Summary

Z-Ser-Thr-OMe (N-Benzyloxycarbonyl-L-Seryl-L-Threonine Methyl Ester) is a protected dipeptide derivative widely utilized as a model substrate in enzymatic kinetics and a critical intermediate in fragment-based peptide synthesis.[1][2] Its structural duality—combining the lipophilic Z-group (Cbz) with the polar, hydroxyl-rich Ser-Thr core—presents unique stability challenges, particularly regarding ester hydrolysis and side-chain interference.[1] This guide provides a rigorous analysis of its physicochemical behavior, stability profile, and validated handling protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of an L-Serine residue coupled to an L-Threonine methyl ester, with the N-terminus protected by a benzyloxycarbonyl (Z) group.[1]

  • IUPAC Name: Methyl (2S,3R)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoate[1]

  • Molecular Formula: C₁₆H₂₂N₂O₇

  • Molecular Weight: ~354.36 g/mol [1]

  • Key Functional Groups:

    • Carbamate (Z-group):[1] Acid-stable, hydrogenolysis-labile protecting group.[1]

    • Methyl Ester (OMe):[1] C-terminal activation; susceptible to base-catalyzed hydrolysis (saponification).[1]

    • Hydroxyls (Ser-OH, Thr-OH): Unprotected side chains capable of H-bonding or nucleophilic attack under specific conditions.[1]

Physicochemical Data Table[1]
PropertyValue / CharacteristicNotes
Physical State White to off-white crystalline powderHygroscopic tendency due to free -OH groups.[1]
Solubility DMSO, Methanol, DMF, EthanolPoor solubility in non-polar solvents (Hexane, Et₂O) due to peptide bond polarity.
Water Solubility ModerateSoluble in warm water; solubility decreases in cold water.[1]
pKa (Side Chains) ~13 (Ser/Thr -OH)Not ionized at physiological pH (7.4).[1]
UV Absorption λ_max ~257 nmAttributed to the benzyl ring of the Z-group.[1]

Stability Profile & Degradation Mechanisms[1][6]

Understanding the degradation pathways of Z-Ser-Thr-OMe is critical for assay reproducibility.[1] The molecule exhibits distinct stability profiles based on pH and solvent environment.[1][3]

Hydrolysis Susceptibility

The methyl ester moiety is the most labile component.[1] While the Z-protected amide bond is robust, the ester bond is prone to hydrolysis, converting the molecule to the free acid (Z-Ser-Thr-OH).[1]

  • Acidic pH (pH < 4): Highly stable.[1] The carbamate and ester bonds resist acid hydrolysis at room temperature.[1]

  • Neutral pH (pH 6–7.5): Metastable.[1] Slow hydrolysis may occur over prolonged storage in aqueous solution (t₁/₂ > 30 days at 4°C).[1]

  • Basic pH (pH > 8.5): Unstable. Rapid saponification occurs.[1] The rate follows second-order kinetics dependent on [OH⁻].[1]

Side-Chain Reactivity (The Ser/Thr Factor)

Unlike hydrophobic dipeptides (e.g., Z-Phe-Val-OMe), the presence of free hydroxyls in Ser and Thr introduces specific risks:

  • O-Acyl Migration: In strong acids, acyl groups can migrate from Nitrogen to Oxygen, though the Z-protection mitigates this at the N-terminus.[1]

  • Beta-Elimination: Under strong basic conditions (pH > 10), the Serine moiety can undergo

    
    -elimination to form dehydroalanine, leading to peptide fragmentation.[1]
    
Mechanism Visualization: Base-Catalyzed Hydrolysis

The following diagram illustrates the primary degradation pathway (Saponification) researchers must avoid during storage.

HydrolysisMechanismcluster_conditionsCritical Control PointSubstrateZ-Ser-Thr-OMe(Intact Substrate)OH_AttackNucleophilic Attack(OH- on Ester Carbonyl)Substrate->OH_AttackpH > 8.5IntermediateTetrahedralIntermediateOH_Attack->IntermediateProductsZ-Ser-Thr-OH + MeOH(Hydrolyzed Product)Intermediate->ProductsCollapse & Release

Caption: Figure 1. Base-catalyzed saponification mechanism of Z-Ser-Thr-OMe.[1] The methyl ester is the limiting stability factor in alkaline buffers.[1]

Experimental Protocols

Synthesis of Z-Ser-Thr-OMe (Solution Phase)

Objective: Produce high-purity Z-Ser-Thr-OMe without side-chain protection on Ser/Thr.

Rationale: Utilizing N-hydroxysuccinimide (HOSu) esters or mixed anhydrides minimizes racemization and avoids the need for side-chain protection of the hydroxyl groups, provided the reaction temperature is strictly controlled.[1]

Protocol:

  • Activation: Dissolve Z-Ser-OH (1.0 eq) and HOSu (1.1 eq) in dry THF/DMF (1:1). Cool to 0°C. Add DCC (1.1 eq). Stir for 2 hours at 0°C to form Z-Ser-OSu (active ester).[1] Filter off DCU urea byproduct.[1]

  • Coupling: Dissolve H-Thr-OMe·HCl (1.1 eq) in DMF with TEA (1.1 eq) to neutralize the salt. Add this solution to the Z-Ser-OSu filtrate.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor via TLC (System: CHCl₃/MeOH 9:1).

  • Work-up: Evaporate solvent. Redissolve residue in EtOAc. Wash sequentially with:

    • 5% Citric Acid (removes unreacted amine)[1]

    • 5% NaHCO₃ (removes unreacted acid and HOSu)[1]

    • Brine (drying)[1]

  • Purification: Recrystallize from EtOAc/Petroleum Ether.

Enzymatic Assay Preparation (Stock Solution)

Context: Z-Ser-Thr-OMe is often used to characterize the esterase activity of serine proteases (e.g., Chymotrypsin, Subtilisin).[1]

  • Solvent Choice: Prepare a 100 mM stock solution in DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol or methanol for stock storage to prevent transesterification over long periods.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C.

  • Working Buffer: Dilute into assay buffer (e.g., Tris-HCl pH 7.4) immediately prior to use.[1] Do not store diluted aqueous solutions.[1]

Handling & Storage Guidelines

To maintain scientific integrity and prevent "silent" degradation (where the molecule looks physically fine but has hydrolyzed), adhere to these standards:

ParameterRecommendationScientific Rationale
Storage Temp -20°C (Desiccated)Arrhenius kinetics dictate significantly reduced hydrolysis rates at sub-zero temperatures.[1]
Atmosphere Inert Gas (Argon/N₂)Prevents moisture absorption.[1] Ser/Thr hydroxyls are hygroscopic; water promotes ester hydrolysis.[1]
pH Limits 3.0 – 7.5Stability window.[1] Avoid pH > 8.0 strictly.[1]
Thawing Equilibrate to RTPrevent condensation on the cold powder, which introduces water.

Applications in Drug Development[2][8][9]

Protease Profiling

Z-Ser-Thr-OMe serves as a specific probe for enzymes that recognize polar, uncharged residues at the P1 and P2 positions.[1]

  • Mechanism: The enzyme attacks the methyl ester (acting as an esterase), releasing methanol and the free acid.

  • Detection: This hydrolysis is often monitored using a pH-stat method (proton release) or colorimetric indicators (e.g., phenol red) if the buffer capacity is low.[1]

Synthesis Intermediate

It acts as a "fragment" in convergent peptide synthesis.[1] The Z-group can be removed via catalytic hydrogenation (H₂/Pd-C) to yield H-Ser-Thr-OMe, which can then be coupled to a larger peptide chain.[1] This strategy is preferred over stepwise synthesis for sequences containing "difficult" sequences to minimize aggregation.[1]

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[1] (Foundational text on amino acid properties and Z-protection stability).

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.[1] (Source for coupling protocols involving unprotected hydroxyl side chains).

  • Sigma-Aldrich. (2024).[1] Peptide Stability and Degradation Pathways. Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[1] (Detailed mechanisms of racemization and ester hydrolysis).

  • World Health Organization. (2023). International Pharmacopoeia: Methods of Analysis. (General standards for peptide purity and storage).

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic deployment of protecting groups is the bedrock of modern peptide synthesis, a discipline that underpins significant advancements in biochemistry, pharmacology, and materials science. Among the pantheon of protective moieties, the benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, holds a place of historical and practical significance.[1][2] Its introduction was a watershed moment, transforming peptide synthesis from an art of uncontrolled polymerization into a precise science of sequential amino acid assembly.[2] This guide offers a deep dive into the core principles of the Cbz group, from its fundamental chemistry and mechanism of action to its strategic application in complex synthetic workflows, providing field-proven insights for both seasoned researchers and those new to the field.

The Genesis of Controlled Peptide Synthesis: The Cbz Revolution

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge.[2] The bifunctional nature of amino acids, possessing both a nucleophilic amine and an electrophilic carboxylic acid, led to uncontrolled polymerization upon activation.[2] The genius of the Bergmann-Zervas approach was the temporary masking of the amine's nucleophilicity with the Cbz group.[2] This rendered the amine unreactive during the crucial peptide bond formation step, allowing for the selective activation of the carboxyl group.[2] The Cbz group was ingeniously designed to be robust enough to withstand the coupling conditions, yet readily removable under mild conditions that would not compromise the integrity of the newly formed peptide backbone.[2]

The Chemistry and Properties of the Cbz Group

The benzyloxycarbonyl group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl), typically under Schotten-Baumann conditions (in the presence of a mild base).[2][3] The resulting carbamate is significantly less nucleophilic than the parent amine, effectively protecting it from unwanted reactions.[4]

Key Physicochemical Properties:

  • Increased Crystallinity: The introduction of the aromatic Cbz group often enhances the crystallinity of amino acid derivatives, which can facilitate their purification by recrystallization.[1]

  • Robust Stability: Cbz-protected amines exhibit remarkable stability across a wide range of chemical conditions, including basic and mildly acidic environments.[1][2] This stability is crucial for its orthogonal application alongside other protecting groups.[1][2]

The Cornerstone of Strategy: Orthogonality

A central concept in complex organic synthesis is orthogonality, the ability to deprotect one functional group selectively in the presence of others.[] The Cbz group is a classic example of an orthogonal protecting group, primarily due to its unique cleavage conditions.[2][6]

  • Orthogonality with Boc: The tert-butoxycarbonyl (Boc) group is labile to strong acids (e.g., trifluoroacetic acid - TFA).[7] The Cbz group is generally stable to the acidic conditions used for Boc removal, allowing for the selective deprotection of Boc-protected side chains or the N-terminus while the Cbz group remains intact.[1][2]

  • Orthogonality with Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed by treatment with a secondary amine base, such as piperidine.[7] The Cbz group is stable to these basic conditions, enabling the use of Fmoc for temporary N-terminal protection in solid-phase peptide synthesis (SPPS) while Cbz protects amino acid side chains.[1][7]

This three-way orthogonality between Cbz (hydrogenolysis/strong acid), Boc (acid-labile), and Fmoc (base-labile) provides chemists with a powerful toolkit for the synthesis of complex peptides with diverse functionalities.[7][8]

Mechanism of Cbz Protection and Deprotection

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.

Protection of Amines

The protection of an amine with benzyl chloroformate is a nucleophilic acyl substitution reaction. The lone pair of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3] A base is required to neutralize the hydrochloric acid generated during the reaction.[3]

Cbz_Hydrogenolysis Cbz_Protected R-NH-C(O)O-CH₂-Ph Carbamic_Acid [R-NH-COOH] Cbz_Protected->Carbamic_Acid H₂ / Pd-C Amine R-NH₂ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Toluene CH₃-Ph

Caption: Cbz deprotection via catalytic hydrogenolysis.

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst. [9][10]This method avoids the need for specialized hydrogenation equipment. [10]

The Cbz group can also be removed under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or neat hydrofluoric acid (HF). [11]This method is less common due to its harshness but is valuable when catalytic hydrogenolysis is not feasible, for instance, in the presence of sulfur-containing amino acids that can poison the catalyst. [10]The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion. [9]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol for Cbz Protection of an Amino Acid (e.g., Glycine)

Materials:

  • Glycine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve glycine (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq).

  • Cool the solution in an ice bath.

  • Add a solution of benzyl chloroformate (1.1 eq) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Continue stirring in the ice bath for 1 hour and then at room temperature for an additional hour.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amino acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol or ethanol in a flask equipped with a magnetic stir bar. [2]2. Carefully add 10% palladium on carbon catalyst (typically 5-10 mol%). [2]Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. [2]3. Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. [2]4. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. [2]5. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. [2]7. Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed. [2]

Strategic Applications in Peptide Synthesis

While the Cbz group has been largely superseded by Fmoc and Boc for routine solid-phase peptide synthesis (SPPS), it remains a valuable tool in specific applications. [12]

Solution-Phase Peptide Synthesis (SPPS)

The Cbz group was the cornerstone of classical solution-phase peptide synthesis and is still widely used in this context, particularly for the synthesis of short peptides or peptide fragments. [7][12]

Side-Chain Protection

The Cbz group is an excellent choice for the protection of the side-chain amino group of lysine (Lys) or ornithine (Orn). Z-Lys(Z)-OH is a commercially available derivative that can be incorporated into peptide chains. The side-chain Cbz group can be removed simultaneously with the cleavage of the peptide from the resin in Boc-based SPPS or selectively by hydrogenolysis in Fmoc-based strategies, provided the peptide does not contain other hydrogenolysis-sensitive groups.

N-Terminal Capping in SPPS

For peptides that require a final N-terminal Cbz group, two main strategies can be employed in Fmoc-based SPPS: [13]

  • On-Resin Cbz Protection: The peptide is assembled using standard Fmoc chemistry. After the final coupling and Fmoc deprotection, the free N-terminal amine is reacted with benzyl chloroformate to introduce the Cbz group before cleavage from the resin. [13]2. Final Coupling with a Z-Amino Acid: The peptide is synthesized using standard Fmoc protocols, and the final amino acid is introduced as an N-Cbz-protected building block (e.g., Z-Leu-OH). [13]

Advantages and Limitations of the Cbz Group

A balanced assessment of the strengths and weaknesses of the Cbz group is essential for its effective implementation.

FeatureAdvantagesLimitations
Stability Robustly stable to a wide range of conditions, including those used for Fmoc and Boc deprotection. [1][2]Can be cleaved by strong acids, limiting its use in some Boc-based strategies. [11][14]
Deprotection Mild and clean deprotection via catalytic hydrogenolysis, yielding volatile byproducts. [2][7]Hydrogenolysis is incompatible with sulfur-containing amino acids (Met, Cys) and other reducible functional groups. [10]The use of H₂ gas can pose safety risks. [10]
Cost Benzyl chloroformate is a relatively inexpensive reagent.The palladium catalyst for hydrogenolysis can be costly.
Applications Versatile for solution-phase synthesis, side-chain protection, and N-terminal capping. [12][13]Less commonly used for Nα-protection in modern SPPS compared to Fmoc and Boc. [12]

Troubleshooting and Field-Proven Insights

  • Incomplete Hydrogenolysis: If deprotection by hydrogenolysis is sluggish, ensure the catalyst is active and not poisoned. The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction by preventing the product amine from coordinating to the catalyst. [15]* Catalyst Poisoning: Sulfur-containing compounds are notorious for poisoning palladium catalysts. For peptides containing methionine or cysteine, alternative deprotection methods like acidolysis with HBr/acetic acid or other specialized reagents should be considered. [10]* Side Reactions during Acidolysis: The harsh conditions of HBr/acetic acid can lead to side reactions, particularly with sensitive amino acid residues like tryptophan. Careful control of reaction time and temperature is crucial. * Safety with Hydrogenolysis: Always handle palladium catalysts in a wet state to avoid pyrophoricity. Ensure proper ventilation and follow safety protocols when working with hydrogen gas. [2]

Conclusion

The benzyloxycarbonyl protecting group, a veteran of peptide chemistry, continues to be an indispensable tool for the modern synthetic chemist. Its robust nature, coupled with its unique deprotection profile, provides a level of strategic flexibility that is often essential for the successful synthesis of complex and challenging peptide targets. While newer protecting groups have become the workhorses of automated peptide synthesis, a deep understanding of the Cbz group's chemistry and application provides the researcher with a powerful and versatile option in their synthetic arsenal, a testament to the enduring legacy of Bergmann and Zervas's pioneering work.

References

  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvWsVAGn7AOCLSHRjn-Sc1BDL6SoA5vLPGZlEcxdoKS0doMsw0OGo1Z2suYl6dcKUQdwqMLt8py_Sd4wHXMaSO_9vjkMjcfJFCwc5WvGwgZIsi4-sh9bQpQj67jO-tcmcsPWQ9E84lacAGYjkarC-6hlYytkDGEHe_OXn18tmNkNrbKU-B2L09P-A0aA==]
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role of Z-protected amino acids in peptide chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Role of Z-Protected Amino Acids in Peptide Chemistry

Abstract

The strategic use of protecting groups is foundational to modern peptide chemistry, enabling the precise, sequential assembly of amino acids into complex peptide structures. Among the arsenal of protective groups, the benzyloxycarbonyl (Z or Cbz) group holds a place of historical significance and enduring utility. Introduced by Bergmann and Zervas in 1932, the Z-group was instrumental in the advent of controlled peptide synthesis.[1] This guide provides a comprehensive technical overview of Z-protected amino acids, intended for researchers, scientists, and professionals in drug development. We will delve into the core chemistry of the Z-group, its strategic applications, detailed experimental protocols, and its comparative standing amongst other key protecting groups in the field.

The Benzyloxycarbonyl (Z) Group: A Legacy of Precision in Peptide Synthesis

The benzyloxycarbonyl group is a carbamate-based protecting group for the α-amino functionality of an amino acid. Its introduction was a watershed moment, transforming peptide synthesis from a speculative art into a reproducible science. The Z-group's stability under a range of conditions, coupled with its susceptibility to specific deprotection methods, provides the necessary orthogonality for controlled peptide chain elongation.[1]

Key Advantages of the Z-Group:
  • Ease of Preparation and Crystallinity: Z-protected amino acids are readily synthesized, and many are crystalline solids, which facilitates their purification and handling.

  • Racemization Resistance: The urethane-type protection afforded by the Z-group effectively suppresses racemization during peptide coupling reactions, a critical factor in maintaining the stereochemical integrity of the final peptide.

  • Stability: The Z-group is stable to a variety of reaction conditions, including mildly acidic and basic environments, making it compatible with various coupling strategies.[2]

Strategic Applications:

While modern solid-phase peptide synthesis (SPPS) is often dominated by Fmoc and Boc strategies, the Z-group remains highly relevant in several key areas:

  • Solution-Phase Peptide Synthesis (SPPS): The Z-group is extensively used in solution-phase synthesis, particularly for the production of shorter peptides and peptide fragments.[3]

  • Side-Chain Protection: The Z-group is a valuable tool for the protection of amine-containing side chains, such as those of lysine and ornithine.[3] Its unique deprotection conditions offer an additional layer of orthogonality in complex synthetic schemes.

  • Fragment Condensation: In the synthesis of long peptides, a common strategy is to create smaller, protected peptide fragments which are then coupled together. The Z-group is often employed in the synthesis of these fragments.

The Chemistry of Z-Protected Amino Acids: Synthesis and Deprotection

A thorough understanding of the chemical principles governing the introduction and removal of the Z-group is paramount for its successful application.

Synthesis of Z-Protected Amino Acids: The Schotten-Baumann Reaction

The most common method for the introduction of the Z-group is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate in the presence of a base.[4][5][6]

Mechanism of Z-Group Protection:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[1]

Caption: Mechanism of Z-group protection of an amino acid.

Experimental Protocol: Synthesis of Z-L-Alanine

This protocol provides a representative procedure for the synthesis of a Z-protected amino acid.

  • Dissolution: Dissolve L-Alanine (1 equivalent) in a 2M solution of sodium hydroxide.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Benzyl Chloroformate: Slowly and concurrently, add benzyl chloroformate (1.1 equivalents) and a 4M solution of sodium hydroxide to the reaction mixture over a period of 30-45 minutes. Maintain the temperature below 5 °C and the pH between 9-10.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. The Z-L-Alanine will precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification.

Deprotection of the Z-Group

The removal of the Z-group is most commonly achieved through catalytic hydrogenation.[1] Alternative methods, such as treatment with strong acids like HBr in acetic acid, are also available but are generally harsher.[7]

Mechanism of Catalytic Hydrogenation:

The deprotection proceeds via hydrogenolysis of the benzylic C-O bond. The reaction is catalyzed by a palladium catalyst, typically palladium on carbon (Pd/C). Hydrogen gas (H₂) serves as the hydrogen source. The reaction yields the free amine, toluene, and carbon dioxide.[1]

Caption: Deprotection of a Z-protected peptide via catalytic hydrogenation.

Experimental Protocol: Deprotection of a Z-Protected Peptide

This protocol outlines a general procedure for the removal of a Z-group from a peptide.

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight relative to the peptide).

  • Hydrogenation: Stir the suspension vigorously under a positive pressure of hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Field-Proven Insights & Troubleshooting:
  • Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst, inhibiting the deprotection reaction. If the peptide contains methionine or cysteine residues, alternative deprotection methods or specific scavengers may be necessary.

  • Incomplete Reaction: If the reaction is sluggish or incomplete, increasing the hydrogen pressure, temperature, or catalyst loading may be beneficial. However, overly harsh conditions can lead to side reactions.

  • Transfer Hydrogenation: As an alternative to using hydrogen gas, catalytic transfer hydrogenation with a hydrogen donor like ammonium formate can be employed. This method is often more convenient for laboratories not equipped for handling hydrogen gas.

Orthogonality and Strategic Positioning of the Z-Group

In the synthesis of complex peptides, the concept of orthogonality is crucial. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others.[8]

Z-Group in the Context of Boc and Fmoc Strategies:

The Z-group's deprotection by hydrogenolysis makes it orthogonal to both the acid-labile Boc group and the base-labile Fmoc group.[] This three-dimensional orthogonality provides chemists with a powerful toolkit for the synthesis of highly complex peptides, including those with branched or cyclic structures.

G cluster_2 Protecting Group Orthogonality Fmoc Fmoc Base Base (e.g., Piperidine) Fmoc->Base Deprotection Boc Boc Acid Acid (e.g., TFA) Boc->Acid Deprotection Z Z (Cbz) Hydrogenolysis H2, Pd/C Z->Hydrogenolysis Deprotection

Caption: Orthogonality of Fmoc, Boc, and Z protecting groups.

Comparative Analysis of α-Amino Protecting Groups:
FeatureZ (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis, HBr/AcOHStrong Acid (e.g., TFA)Base (e.g., Piperidine)
Byproducts Toluene, CO₂Isobutylene, CO₂Dibenzofulvene-piperidine adduct
Stability Stable to mild acid and baseLabile to strong acidLabile to base
Racemization Suppression ExcellentGoodGood
Primary Application Solution-phase synthesis, side-chain protectionSolid-phase peptide synthesis (SPPS)Solid-phase peptide synthesis (SPPS)

The Z-Group in Modern Drug Development

The principles of peptide synthesis underpinned by protecting groups like Z, Boc, and Fmoc have been instrumental in the development of numerous peptide-based therapeutics. The synthesis of complex peptide hormones like insulin and oxytocin were early triumphs that paved the way for the rational design and synthesis of novel peptide drugs.[10][11]

While large-scale manufacturing of therapeutic peptides often favors SPPS methodologies, the Z-group continues to play a role in the process development and synthesis of key intermediates for certain peptide active pharmaceutical ingredients (APIs). For example, in the synthesis of Leuprolide, a gonadotropin-releasing hormone agonist, Z-protected amino acids have been utilized in fragment condensation strategies.

Conclusion

The benzyloxycarbonyl protecting group, a cornerstone of peptide chemistry for nearly a century, continues to be a valuable tool for the modern synthetic chemist. Its robust nature, ease of introduction, and unique deprotection pathway provide a crucial element of orthogonality that is essential for the synthesis of complex peptides. While the landscape of peptide synthesis has evolved with the advent of sophisticated solid-phase techniques, the fundamental principles established by the pioneering work with the Z-group remain as relevant as ever. A thorough understanding of the chemistry and strategic application of Z-protected amino acids is, therefore, indispensable for researchers and professionals dedicated to the art and science of peptide synthesis and drug development.

References

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • ResearchGate. (2017, February). Peptide Synthesis. Retrieved from [Link]

  • American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

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The Z-Ser-Thr-OMe Framework: From Protease Profiling to Neuropeptide Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fundamental Principles of Using Z-Ser-Thr-OMe in Drug Discovery and Proteomics Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary & Core Directive

Z-Ser-Thr-OMe (N-benzyloxycarbonyl-L-serinyl-L-threonine methyl ester) is a specialized dipeptide derivative serving as a critical bifunctional probe in modern drug development. It functions primarily as:

  • A Chromogenic/Esterolytic Substrate: For mapping the S1-S2 subsite specificity of Serine/Threonine proteases.

  • A Protected Synthetic Intermediate: For the precision assembly of bioactive neuropeptides (e.g., Neurotensin analogues) while mitigating O-acyl migration side reactions.

This guide moves beyond basic catalog definitions to establish the fundamental principles of application , focusing on its role in dissecting proteolytic signaling pathways and synthesizing GPCR modulators.

Chemical Architecture & Mechanistic Principles

To use Z-Ser-Thr-OMe effectively, one must understand the functional causality of its three structural domains. This is not merely a reagent; it is a designed molecular tool.

The Structural Triad
DomainChemical IdentityMechanistic Function (The "Why")
Z- (Cbz) BenzyloxycarbonylHydrophobic Anchor: Mimics the P3/P4 residues of a natural protein substrate, facilitating binding into the enzyme's hydrophobic pocket. It also prevents N-terminal degradation during assays.
-Ser-Thr- Serine-ThreonineSpecificity Core: Targets enzymes specifically recognizing hydroxyl-bearing amino acids at the P1-P2 positions. Crucial for studying enzymes involved in post-translational modifications (e.g., glycosylation sites).
-OMe Methyl EsterReporter/Leaving Group: Acts as the scissile bond for esterase activity. Hydrolysis releases methanol and the free acid, changing pH or allowing for derivatization (e.g., into hydrazides for ligation).
Principle of Orthogonality

The core challenge in working with Ser/Thr peptides is O-acyl migration (N→O shift), where the peptide bond rearranges to an ester bond at the side-chain hydroxyl. Z-Ser-Thr-OMe utilizes the Z-group to sterically and electronically stabilize the N-terminus, allowing the Methyl Ester (OMe) to be manipulated or cleaved without disrupting the peptide backbone integrity.

Application I: Protease Specificity Profiling

Z-Ser-Thr-OMe is utilized to define the catalytic efficiency (


)  of proteases isolated from complex biological matrices (e.g., termite gut symbionts, human lysosomal fractions).
Experimental Protocol: The Esterolytic Assay

Objective: Determine if a candidate protease possesses specific Ser-Thr cleavage activity.

Reagents:

  • Substrate Stock: 10 mM Z-Ser-Thr-OMe in DMSO (Store at -20°C).

  • Buffer: 50 mM Tris-HCl, pH 7.5 (pH optimization required per enzyme).

  • Indicator: Phenol Red (if using pH shift detection) or HPLC setup.

Workflow:

  • Baseline Equilibration: Incubate enzyme in Buffer (90 µL) at 37°C for 5 minutes to stabilize the active site.

  • Substrate Initiation: Add 10 µL of Z-Ser-Thr-OMe stock. Final concentration: 1 mM.

  • Kinetic Monitoring:

    • Method A (Continuous): Monitor absorbance change if coupled with a pH indicator (ester hydrolysis releases H+).

    • Method B (Discontinuous - HPLC): Aliquot 20 µL at t=0, 5, 10, 30 min into 1% TFA (Stop Solution).

  • Quantification: Measure the disappearance of the Methyl Ester peak (Retention Time ~12 min on C18) and appearance of the Z-Ser-Thr-OH acid peak.

Data Interpretation:

  • High Hydrolysis Rate: Indicates the enzyme has a specific S1 pocket accommodating Threonine and an S2 pocket accommodating Serine.

  • No Hydrolysis: The enzyme requires a basic residue (Arg/Lys) or hydrophobic residue (Phe/Leu) at P1, ruling out Ser-Thr specificity.

Application II: Synthesis of Neuropeptide Modulators

Z-Ser-Thr-OMe is the foundational block for synthesizing Neurotensin (8-13) , a potent agonist of the NTSR1 receptor involved in dopaminergic signaling and analgesia.

The "Azide Method" Principle

Direct coupling of Ser/Thr peptides often leads to racemization. The "Azide Method" using Z-Ser-Thr-OMe minimizes this risk.

Synthesis Workflow:

  • Hydrazinolysis: React Z-Ser-Thr-OMe with Hydrazine Hydrate

    
     Z-Ser-Thr-NHNH
    
    
    
    (Peptide Hydrazide).
  • Azide Formation: React Hydrazide with

    
    /HCl 
    
    
    
    Z-Ser-Thr-N
    
    
    (Peptide Azide).
  • Coupling: React Azide with H-Tyr-Pro-Leu-OH (The C-terminal fragment of Neurotensin).

  • Result: Z-Ser-Thr-Tyr-Pro-Leu-OH (Protected Neurotensin 8-13).

Visualization of Signaling & Workflows

Diagram 1: The Neurotensin Signaling Pathway (Target of Z-Ser-Thr-OMe Derivatives)

This diagram illustrates the downstream effects of the bioactive peptides synthesized using Z-Ser-Thr-OMe as a precursor.

NeurotensinSignaling Z_Compound Z-Ser-Thr-OMe (Precursor) Synthesis Chemical Synthesis (Azide Coupling) Z_Compound->Synthesis Hydrazinolysis NT_Peptide Neurotensin (8-13) (Agonist) Synthesis->NT_Peptide Fragment Condensation NTSR1 NTSR1 Receptor (GPCR) NT_Peptide->NTSR1 High Affinity Binding G_Protein Gq/11 Protein NTSR1->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Hydrolysis of PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release ER Channel Opening Response Analgesia & Dopamine Modulation Ca_Release->Response Cellular Signaling

Caption: The synthesis of Neurotensin agonists from Z-Ser-Thr-OMe triggers the NTSR1/Gq-PLC cascade.[1][2][3][4]

Diagram 2: Protease Specificity Assay Logic

This workflow defines how to validate enzyme activity using the Z-Ser-Thr-OMe probe.

ProteaseAssay Enzyme Unknown Protease (Sample) Complex Enzyme-Substrate Complex (ES) Enzyme->Complex Substrate Z-Ser-Thr-OMe (Substrate) Substrate->Complex S1-S2 Binding Cleavage Catalytic Hydrolysis Complex->Cleavage k_cat Product1 Z-Ser-Thr-OH (Acid) Cleavage->Product1 Product2 Methanol (Leaving Group) Cleavage->Product2 Detection HPLC / pH Change Detection Product1->Detection Peak Shift

Caption: Kinetic workflow for determining Ser/Thr-specific protease activity using Z-Ser-Thr-OMe.

References

  • Kouamé, L. P., et al. (2006).[5] Identification of proteases from the termite Macrotermes subhyalinus. DICAMES. Retrieved from [Link]

  • Kinoshita, H., et al. (1979).[3] A New Peptide Synthesis Using 2-Fluoro-1,3,5-trinitrobenzene. Bulletin of the Chemical Society of Japan.[3] Retrieved from [Link]

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Spectroscopic Characterization Guide: Z-Ser-Thr-OMe

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization of Z-Ser-Thr-OMe (N-benzyloxycarbonyl-L-serinyl-L-threonine methyl ester). It is designed for researchers requiring precise structural verification during peptide synthesis or fragment condensation workflows.

CAS No: 7412-61-5 | Formula: C₁₆H₂₂N₂O₄ | M.W.: 354.36 g/mol [1]

Executive Summary & Molecular Architecture

Z-Ser-Thr-OMe is a protected dipeptide intermediate frequently used in the synthesis of serine/threonine-rich bioactive peptides (e.g., mucins, phosphorylation substrates). Its structural integrity relies on the stability of the benzyloxycarbonyl (Z) group and the methyl ester (OMe) under neutral conditions, while the free hydroxyl groups on the Serine and Threonine side chains remain unprotected, serving as diagnostic markers in spectroscopic analysis.

Structural Components for Analysis[2][3]
  • N-Terminus: Z-group (Carbobenzyloxy).[2] Key Signal: Aromatic protons & benzylic methylene.

  • Core Residue 1: L-Serine. Key Signal: Primary alcohol (-CH₂OH).

  • Core Residue 2: L-Threonine.[3][4] Key Signal: Secondary alcohol (-CH(OH)CH₃) & methyl doublet.

  • C-Terminus: Methyl Ester. Key Signal: Methoxy singlet.

Synthesis & Purification Workflow

To ensure the spectroscopic data below correlates with high-purity material, the following workflow is recommended. Impurities such as dicyclohexylurea (DCU) or unreacted Z-Ser-OH will significantly alter the NMR landscape in the 3.0–5.0 ppm region.

SynthesisWorkflow Start Reagents: Z-Ser-OH + H-Thr-OMe (Coupling Agent: EDC/HOBt) Reaction Reaction Solvent: DMF/DCM Temp: 0°C to RT Start->Reaction 12-24h Workup Workup Acid/Base Wash (Remove unreacted amine/acid) Reaction->Workup Quench Purification Purification Recrystallization (EtOAc/Hex) or Flash Column Workup->Purification Crude Solid Analysis Spectroscopic Validation (NMR, IR, MS) Purification->Analysis Pure Crystal

Figure 1: Standard synthesis and isolation workflow for Z-Ser-Thr-OMe, ensuring removal of coupling byproducts prior to analysis.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for solubility and OH proton visibility) or CDCl₃ (Common, but OH peaks may broaden). Reference: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by the distinct spin systems of the Serine and Threonine side chains.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.30 – 7.40 Multiplet5HAr-H Z-group aromatic ring
7.50 – 8.00 Doublet (x2)2H-NH -Amide protons (Ser & Thr NH)
5.05 Singlet2HPh-CH ₂-OZ-group benzylic methylene
4.90 – 5.10 Broad2H-OH Side chain hydroxyls (Ser & Thr)
4.45 Multiplet1Hα-CH (Thr)Threonine alpha proton
4.20 Multiplet1Hα-CH (Ser)Serine alpha proton
4.05 Multiplet1Hβ-CH (Thr)Threonine beta proton
3.60 – 3.75 Multiplet2Hβ-CH ₂ (Ser)Serine beta protons
3.65 Singlet3H-OCHMethyl ester (C-terminus)
1.08 Doublet (J=6Hz)3Hγ-CH ₃ (Thr)Threonine methyl group

Diagnostic Note: The Threonine methyl doublet at ~1.1 ppm and the Z-group benzylic singlet at ~5.1 ppm are the primary checks for correct fragment incorporation.

¹³C NMR (100 MHz, DMSO-d₆)

Verifies the carbon skeleton and oxidation states.

Shift (δ ppm)Carbon TypeAssignment
170.5, 171.2 C=OPeptide Amide & Ester Carbonyls
156.5 C=OCarbamate Carbonyl (Z-group)
137.0 C_quatAromatic ipso-carbon
127.8 – 128.5 CH_arAromatic carbons
66.5 CH₂Benzylic CH₂ (Z-group)
67.0 CHThreonine β-carbon
62.0 CH₂Serine β-carbon
58.5 CHThreonine α-carbon
56.5 CHSerine α-carbon
52.0 CH₃Methyl Ester (-OCH₃)
20.0 CH₃Threonine γ-carbon
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). The spectrum confirms the presence of the carbamate, ester, and amide functionalities.

Wavenumber (cm⁻¹)IntensityFunctional GroupMode
3300 – 3450 Broad, MedO-H / N-HStretching (H-bonded)
3030 – 3060 WeakC-H (Ar)Aromatic C-H stretch
2950 – 2980 WeakC-H (Alk)Aliphatic C-H stretch
1740 – 1750 StrongC=O (Ester)Methyl ester carbonyl
1680 – 1695 StrongC=O (Z)Carbamate carbonyl
1640 – 1660 StrongC=O (Amide I)Peptide bond carbonyl
1530 – 1550 MediumN-H (Amide II)N-H bending
Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray Ionization) in Positive Mode.

  • Molecular Formula: C₁₆H₂₂N₂O₇[1]

  • Exact Mass: 354.1427 Da

Observed Ions:

  • [M+H]⁺: 355.15 m/z (Base Peak)

  • [M+Na]⁺: 377.13 m/z (Sodium adduct, common in glass storage)

  • [M+NH₄]⁺: 372.18 m/z (If ammonium buffers used)

Fragmentation Pathway (MS/MS)

Fragmentation typically occurs at the labile amide bonds.

MS_Frag Parent Parent Ion [M+H]+ m/z 355.15 Frag1 y1 Ion [H-Thr-OMe]+ m/z 134.08 Parent->Frag1 Amide Cleavage Frag2 b1 Ion [Z-Ser]+ m/z 222.07 Parent->Frag2 Amide Cleavage Frag3 Z-group Loss [M+H - PhCH2OCO]+ m/z 221.11 Parent->Frag3 Z-deprotection (In-source)

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS, useful for confirming sequence order (Ser-Thr vs Thr-Ser).

Physical Properties & Quality Control

  • Physical State: White crystalline powder.

  • Melting Point: 128 – 130 °C (Lit. Value: 126–127 °C).[2]

  • Optical Rotation:

    
     (c=1.98, DMF).[2]
    
  • Solubility: Soluble in DMF, DMSO, Methanol, Ethyl Acetate. Insoluble in Water, Hexane.

QC Check: If the melting point is depressed (<120°C), check for Z-Ser-OH contamination (acidic impurity) or DCU (neutral impurity, insoluble in cold EtOAc).

References

  • Chemical Book. (2024). Z-Ser-Thr-OMe Product Properties and CAS 7412-61-5 Data. Retrieved from

  • Kinoshita, H., et al. (1979). 2-Fluoro-1,3,5-trinitrobenzene as a New Condensing Reagent for Peptide Synthesis. Bulletin of the Chemical Society of Japan, 52(9), 2619-2623.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for general NMR shift prediction rules).

Sources

A Critical Evaluation of "Z-Ser-Thr-ome": A Hypothetical Construct in Biochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Notice of Inquiry: The term "Z-Ser-Thr-ome" does not correspond to a recognized entity or concept within the established corpus of biochemical and scientific literature. Searches of authoritative databases and scholarly articles have yielded no results for this term. The following guide is therefore a theoretical exploration based on a plausible deconstruction of the term's constituent parts: "Z" as the benzyloxycarbonyl protecting group, "Ser" and "Thr" as the amino acids serine and threonine, and "-ome" as a suffix denoting a complete set.

This document proceeds on the hypothesis that "Z-Ser-Thr-ome" could refer to the entire complement of proteins or peptides within a system that have been synthetically modified with Z-protected serine and threonine residues. This is a concept rooted in synthetic peptide chemistry and chemical biology, rather than classical biochemistry. The potential applications discussed are, therefore, speculative and extrapolated from known principles of chemical biology and drug discovery.

Part 1: Conceptual Framework: Defining the "Z-Ser-Thr-ome"

The "Z-Ser-Thr-ome" is conceptualized as the total set of serine (Ser) and threonine (Thr) residues within a proteome that have been chemically modified with a benzyloxycarbonyl (Z) group. This modification is not a natural post-translational modification. Instead, it is an intentional, synthetic alteration introduced in vitro or, more speculatively, in situ using advanced chemical biology tools.

The core principle behind creating and analyzing a "Z-Ser-Thr-ome" would be to leverage the Z-group's chemical properties for specific applications, such as:

  • Probing Proteome Function: Introducing a bulky, hydrophobic Z-group onto reactive serine and threonine hydroxyls could be used to systematically block or alter protein-protein interactions, enzyme-substrate binding, or phosphorylation events.

  • Drug Discovery & Development: The Z-group can act as a "warhead" or a recognition motif. By studying how the "Z-Ser-Thr-ome" interacts with small molecules, one could identify novel drug targets or screen for compounds that bind to Z-modified proteins.

  • Biomarker Discovery: Although synthetic, if specific enzymes were found to cleave the Z-group under certain pathological conditions, its presence or absence could serve as a highly specific, engineered biomarker.

Part 2: Potential Applications & Methodological Considerations

Application in Modulating Kinase Signaling Pathways

Serine and Threonine residues are the primary targets of a vast family of enzymes known as serine/threonine kinases, which are central to cellular signaling. By introducing a Z-group onto these residues, one could effectively block phosphorylation, thereby inhibiting or modulating specific signaling cascades.

Experimental Workflow: Kinase Inhibition Assay using a Z-Modified Peptide Substrate

This workflow aims to determine if Z-modification of a known kinase substrate can inhibit its phosphorylation.

G cluster_prep Phase 1: Substrate Preparation cluster_assay Phase 2: Kinase Activity Assay cluster_analysis Phase 3: Data Analysis P0 Synthesize Peptide Substrate (e.g., Kemptide: LRRASLG) P1 Synthesize Z-Modified Peptide (Z-Ser at phosphorylation site) A3 Add Z-Modified Peptide to Group B P1->A3 Input A0 Prepare Kinase Reaction Mix (PKA, ATP, MgCl2, Buffer) A1 Aliquot Mix into Two Groups: Group A (Control), Group B (Test) A0->A1 A2 Add Unmodified Peptide to Group A A1->A2 A1->A3 A4 Incubate at 30°C A2->A4 A3->A4 A5 Quantify ATP Consumption (e.g., using Kinase-Glo® Assay) A4->A5 D0 Measure Luminescence Signal A5->D0 Output D1 Compare Signal: Group A vs. Group B D0->D1 D2 Conclusion: Lower signal in A indicates phosphorylation. Similar signal in B indicates inhibition. D1->D2

Caption: Workflow for assessing kinase inhibition by a Z-modified substrate.

Protocol: PKA Inhibition Assay

  • Peptide Synthesis: Synthesize the standard Protein Kinase A (PKA) substrate, Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly). Synthesize a modified version where the serine residue is protected with a Z-group (Z-Ser).

  • Reaction Setup: Prepare a master mix containing PKA enzyme, [γ-³²P]ATP (or use a non-radioactive ATP quantification kit), and reaction buffer.

  • Incubation: Aliquot the master mix into two sets of tubes. Add the unmodified Kemptide to the control set and the Z-Ser Kemptide to the experimental set. Incubate at 30°C for 20 minutes.

  • Detection: Stop the reaction. For radioactive assays, spot the mixture onto P81 phosphocellulose paper, wash, and measure incorporated radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure ADP production, which is proportional to kinase activity.

  • Analysis: Compare the activity in the presence of the Z-modified substrate to the unmodified control. A significant reduction in activity indicates that the Z-group sterically hinders the kinase's active site, preventing phosphorylation.

Application in Protease Substrate Discovery

The Z-group is historically significant in protease research, often used in synthetic substrates. For instance, Z-Phe-Arg-AMC is a classical substrate for cathepsins. A library of Z-Ser/Thr-containing peptides could be used to screen for proteases that recognize these modified residues, potentially identifying novel enzymatic activities or characterizing known ones.

Logical Relationship: Protease Screening

G Library Z-Ser/Thr Peptide Library Diverse sequences with Z-Ser/Thr at various positions Assay {Fluorogenic Assay | Z-Peptide-Fluorophore} Library->Assay Protease Protease of Interest (e.g., Caspase, Cathepsin) Protease->Assay Data {Hit Identification | Increased Fluorescence = Cleavage} Assay->Data

Caption: Logic for protease substrate screening using a Z-modified library.

Data Interpretation

Peptide SubstrateProtease TargetFluorescence (RFU)Cleavage Efficiency
Z-Ser-Val-Ala-Asp-AMCCaspase-35,200High
Z-Thr-Leu-Val-Gly-AMCElastase850Low
Ac-Asp-Glu-Val-Asp-AMCCaspase-3 (Control)6,100High (Reference)

This hypothetical data suggests that a specific caspase might recognize and cleave a substrate containing a Z-Ser residue, opening avenues for developing highly specific chemical probes.

Part 3: Limitations and Future Directions

The primary limitation of the "Z-Ser-Thr-ome" concept is its synthetic nature. These modifications do not occur in nature, and their introduction into a complex biological system (like a cell lysate or a whole cell) would be non-specific and potentially cytotoxic. The Z-group is large and hydrophobic, which would likely lead to protein misfolding and aggregation.

Future research, however, could focus on more sophisticated approaches:

  • Targeted Delivery: Developing methods to introduce Z-groups onto specific proteins of interest in situ. This might involve engineered enzymes or affinity-based chemical probes.

  • Bio-orthogonal Chemistry: Designing Z-group derivatives that are inert until activated by a specific, external trigger (e.g., light), allowing for spatiotemporal control over the modification.

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Bioactive Peptides Using Z-Protected Serine and Threonine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Advanced Protecting Group Chemistries

In the landscape of modern drug discovery and biochemical research, bioactive peptides represent a frontier of immense therapeutic potential. The precise arrangement of amino acids dictates their function, and the presence of hydroxyl-containing residues like serine (Ser) and threonine (Thr) is often critical for biological activity, influencing everything from protein-protein interactions to post-translational modifications. However, the very reactivity of these hydroxyl side chains poses a significant challenge during chemical synthesis, necessitating a robust and strategic approach to protecting group chemistry.

This guide delves into the application of the benzyloxycarbonyl (Z or Cbz) protecting group for serine and threonine residues. While the Fmoc/tBu strategy dominates standard solid-phase peptide synthesis (SPPS), the Z-group offers a unique set of properties that make it indispensable for specialized applications, such as the synthesis of complex peptides, protected fragments for convergent synthesis, and molecules requiring orthogonal deprotection schemes.[1][2] Here, we provide not just protocols, but the underlying chemical logic, empowering researchers to harness the full potential of Z-protected Ser and Thr derivatives for the successful synthesis of challenging bioactive peptides.

The Benzyloxycarbonyl (Z) Group: A Classic Tool for Modern Challenges

The Z-group, introduced by Bergmann and Zervas in 1932, is one of the foundational protecting groups in peptide chemistry.[3] Its enduring relevance stems from its distinct stability profile. Unlike the acid-labile Boc group or the base-labile Fmoc group, the Z-group is stable under the conditions used to remove both, making it a cornerstone of orthogonal synthesis strategies.[1][2]

Key Chemical Properties:

  • Installation: The Z-group is typically installed by reacting the amino group with benzyl chloroformate (Cbz-Cl) under basic conditions.[4]

  • Stability: It is stable to the basic conditions of Fmoc removal (e.g., piperidine) and the mild acidic conditions used for cleavage from highly acid-labile resins.[1]

  • Cleavage: Removal of the Z-group is most commonly achieved through catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or by treatment with strong acids like hydrogen bromide (HBr) in acetic acid.[1][2]

This unique cleavage mechanism allows for the selective deprotection of the N-terminus, which is particularly valuable in the synthesis of protected peptide fragments destined for subsequent coupling in solution.

Caption: Structure of the Z-group and its linkage to an amino acid.

The Z/tBu Orthogonal Protection Strategy in Practice

The true power of Z-protected amino acids is realized in orthogonal protection schemes, most notably the Z/tBu strategy. In this approach, the N-terminus is protected by the hydrogenolysis-labile Z-group, while reactive side chains (like the hydroxyl of Ser/Thr) are protected by the acid-labile tert-butyl (tBu) group. This allows for a tiered deprotection sequence, which is impossible with a standard Fmoc/tBu or Boc/tBu approach.

This strategy is invaluable for:

  • Fragment Condensation: Synthesizing a fully protected peptide fragment on a solid support, cleaving it, and then coupling it to another fragment in solution.

  • On-Resin Side-Chain Modification: Selectively removing a side-chain protecting group while the N-terminal and other side-chain protections remain intact.

Orthogonal_Deprotection Start Fully Protected Peptide Z-AA¹(PG)-AA²(tBu)-AA³(PG)-Resin Z_Removal N-Terminal Z-Group Deprotection (H₂/Pd/C) Start->Z_Removal Selective N-terminal deprotection SideChain_Cleavage Side-Chain & Resin Cleavage (TFA Cocktail) Start->SideChain_Cleavage Global deprotection Fmoc_Removal Fmoc-AA Deprotection (Piperidine) Product_Fmoc H₂N-AA(PG)-...-Resin Fmoc_Removal->Product_Fmoc Product_Z H₂N-AA¹(PG)-AA²(tBu)-... Z_Removal->Product_Z Enables fragment condensation Product_Final Free Bioactive Peptide H₂N-AA¹-AA²-AA³-OH SideChain_Cleavage->Product_Final Final product Fmoc_Peptide Fmoc-AA(tBu)-...-Resin Fmoc_Peptide->Fmoc_Removal Standard SPPS cycle

Caption: Orthogonal deprotection scheme using Z and tBu groups.

Protocols: Synthesis of a Bioactive Peptide Fragment

Here we detail the synthesis of a model tripeptide fragment, Z-Thr(tBu)-Ala-Phe-OH , illustrating the use of Z-protected threonine in a practical workflow combining solid-phase and solution-phase techniques.

Part A: Solid-Phase Synthesis of H-Ala-Phe-Resin

This protocol uses the standard Fmoc/tBu strategy to assemble the dipeptide Ala-Phe on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide while keeping side-chain protecting groups intact.[5]

Experimental Protocol: SPPS of Dipeptide

  • Resin Preparation:

    • Place 1.0 g of 2-chlorotrityl chloride resin (1.2 mmol/g loading) in a SPPS reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, then drain.[5]

  • Loading of First Amino Acid (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 eq, 3.6 mmol) and N,N-diisopropylethylamine (DIPEA) (7.5 eq, 9.0 mmol) in dry DCM (10 mL/g resin).[5]

    • Add the solution to the resin and agitate for 60 minutes at room temperature.

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

    • To cap any unreacted chloride sites, add a mixture of DCM/Methanol/DIPEA (80:15:5) and agitate for 15 minutes. Drain and wash with DCM (3x).[5]

  • Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin.[6]

    • Agitate for 3 minutes, then drain.

    • Repeat with a fresh 20% piperidine solution for 10 minutes.[6]

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Second Amino Acid (Fmoc-Ala-OH):

    • In a separate vessel, pre-activate Fmoc-Ala-OH (3 eq, 3.6 mmol) with HATU (2.9 eq, 3.5 mmol) and DIPEA (6 eq, 7.2 mmol) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate for 2 hours at room temperature.[7]

    • In-process Check: Perform a Kaiser test to confirm complete coupling.[8] If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Repeat step 3 to remove the N-terminal Fmoc group from Alanine.

  • Peptide Cleavage from Resin:

    • Wash the peptide-resin with DCM (5x) and dry under vacuum.

    • Add a solution of acetic acid/trifluoroethanol/DCM (1:1:8) to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate. Wash the resin with fresh cleavage solution.

    • Evaporate the combined filtrate to yield the crude dipeptide, H-Ala-Phe-OH. Purify via RP-HPLC.

Part B: Solution-Phase Fragment Condensation

This protocol describes the coupling of the N-terminally protected Z-Thr(tBu)-OH to the dipeptide synthesized in Part A.

Experimental Protocol: Solution-Phase Coupling

  • Reactant Preparation:

    • Dissolve H-Ala-Phe-OH (1.0 eq) and Z-Thr(tBu)-OH (1.0 eq) in anhydrous DMF.

    • In a separate flask, dissolve HOBt (1.1 eq) and EDC·HCl (1.1 eq) in anhydrous DCM.[9]

  • Activation and Coupling:

    • Cool the EDC/HOBt solution to 0°C in an ice bath.

    • Add the Z-Thr(tBu)-OH/dipeptide solution dropwise to the cooled activator solution.

    • Add DIPEA (2.2 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).[9]

  • Work-up and Purification:

    • Monitor reaction completion by TLC or LC-MS.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting crude protected tripeptide, Z-Thr(tBu)-Ala-Phe-OH , by silica gel column chromatography.

Peptide_Synthesis_Workflow cluster_SPPS Part A: Solid-Phase Synthesis cluster_Solution Part B: Solution-Phase Condensation A1 1. Resin Swelling (2-Cl-Trt Resin) A2 2. Load Fmoc-Phe-OH A1->A2 A3 3. Fmoc Deprotection (20% Piperidine/DMF) A2->A3 A4 4. Couple Fmoc-Ala-OH (HATU/DIPEA) A3->A4 A5 5. Final Fmoc Deprotection A4->A5 A6 6. Cleave from Resin (AcOH/TFE/DCM) A5->A6 A7 Product A: H-Ala-Phe-OH A6->A7 B1 Prepare Reactants: - Z-Thr(tBu)-OH - H-Ala-Phe-OH (from Part A) A7->B1 Input for Part B B2 Activate & Couple (EDC/HOBt, 0°C to RT) B1->B2 B3 Work-up & Purify (Silica Chromatography) B2->B3 B4 Final Protected Fragment: Z-Thr(tBu)-Ala-Phe-OH B3->B4

Caption: Workflow for the synthesis of a Z-protected tripeptide.

Final Deprotection: Liberating the Bioactive Peptide

Once the protected peptide is assembled, the final step is the removal of all protecting groups to yield the active molecule. The Z/tBu scheme allows for a controlled, two-step deprotection if needed, or a single, strong-acid step. For our model peptide, we will proceed with a one-pot catalytic hydrogenation to remove the Z-group, followed by acidolysis for the tBu group.

Protocol: Final Deprotection of Z-Thr(tBu)-Ala-Phe-OH

  • Z-Group Removal (Hydrogenolysis):

    • Dissolve the protected peptide (1.0 eq) in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Evaporate the solvent to yield H-Thr(tBu)-Ala-Phe-OH.

  • tBu-Group Removal (Acidolysis):

    • Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).[8] CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Dissolve the peptide from the previous step in the cleavage cocktail.

    • Stir at room temperature for 2-3 hours.

    • Precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide, H-Thr-Ala-Phe-OH , under vacuum.

    • Purify by preparative RP-HPLC and characterize by mass spectrometry.

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. Understanding the causality behind common issues is key to successful peptide synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Coupling - Steric hindrance of the protected amino acid.- Peptide aggregation on the solid support.[10]- Extend coupling time or perform a double coupling.[7]- Switch to a more potent coupling reagent like COMU.[11]- Add chaotropic salts or switch to a solvent like NMP to disrupt aggregation.[10]
Racemization - Over-activation of the carboxyl group, especially with urethane-protected (like Z) amino acids.[10][11]- Strong base during coupling.- Use an epimerization-suppressing additive like HOBt or Oxyma Pure®.[12]- Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[11]
O-acylation of Ser/Thr The side-chain hydroxyl group can be acylated if not properly protected, especially in the presence of active esters.[13]- Ensure complete protection of the hydroxyl group (e.g., with tBu).- For unprotected strategies , use additives like 2,4-dinitrophenol to suppress this side reaction.[13]
Incomplete Z-Group Removal - Catalyst poisoning (e.g., by sulfur-containing residues if present).- Inefficient hydrogen transfer. - Use a fresh, high-quality Pd/C catalyst. - Ensure an inert atmosphere and efficient stirring. - Consider alternative deprotection with HBr/AcOH if hydrogenation fails.[1]

Conclusion

The benzyloxycarbonyl (Z) protecting group, while a veteran of peptide chemistry, remains a vital and strategic tool for modern synthetic challenges. Its unique stability and orthogonal relationship with acid-labile groups like tBu provide a level of synthetic flexibility that is essential for the construction of complex bioactive peptides and protected fragments. By understanding the principles behind the protocols—from orthogonal deprotection to the nuances of solution-phase coupling—researchers can confidently incorporate Z-protected serine and threonine derivatives into their workflows, enabling the synthesis of novel peptide-based therapeutics and research tools.

References

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.[Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI.[Link]

  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central.[Link]

  • Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing.[Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.[Link]

  • Adding Cbz Protecting Group Mechanism. YouTube.[Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. BioVera.[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.[Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer.[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.[Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. ACS Publications.[Link]

  • Side reactions in peptide synthesis: An overview. ResearchGate.[Link]

  • Reagents Used in Peptide Synthesis Archives. AAPPTEC.[Link]

  • A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. PubMed Central.[Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed.[Link]

  • Peptide synthesis. Wikipedia.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed.[Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry.[Link]

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Application Note: Chemo-Enzymatic Synthesis of Ser/Thr-Rich Antimicrobial Peptides using Z-Ser-Thr-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Antimicrobial Peptides (AMPs) often presents significant challenges in Solid-Phase Peptide Synthesis (SPPS) due to aggregation-prone sequences and the requirement for extensive side-chain protection. This guide details a Chemo-Enzymatic Peptide Synthesis (CEPS) protocol utilizing Z-Ser-Thr-OMe (N-benzyloxycarbonyl-L-serinyl-L-threonine methyl ester) as a pre-activated acyl donor.

By leveraging the esterase activity of proteases (specifically Papain or Subtilisin) in low-water environments, researchers can couple Serine and Threonine residues without side-chain protection on the hydroxyl groups. This method significantly improves atom economy, reduces racemization, and is ideal for synthesizing Ser/Thr-rich motifs found in defensins and magainins.

Scientific Principles & Mechanism[1]

The Kinetic Advantage

Unlike thermodynamic control (which relies on equilibrium shifting and often requires precipitation), this protocol utilizes Kinetic Control . The methyl ester (-OMe) of the Z-Ser-Thr-OMe substrate acts as an activated leaving group.

The reaction proceeds faster than the hydrolysis of the product, allowing for the transient accumulation of the target peptide.

The "Minimal Protection" Strategy

In standard SPPS, the hydroxyls of Ser and Thr must be protected (e.g., t-Bu) to prevent branching or acylation. Enzymes, however, are stereoselective and regioselective. They will exclusively attack the


-carbonyl of the methyl ester, ignoring the 

-hydroxyl of Ser and the

-hydroxyl of Thr. This eliminates two deprotection steps from the workflow.
Mechanism of Action (Papain-Catalyzed)

The reaction follows a Ping-Pong Bi-Bi mechanism involving a covalent acyl-enzyme intermediate.

EnzymaticMechanism Enzyme Free Enzyme (Papain-SH) Complex1 Michaelis Complex (E-S) Enzyme->Complex1 + Donor Substrate Acyl Donor (Z-Ser-Thr-OMe) Substrate->Complex1 AcylEnzyme Acyl-Enzyme Intermediate (Z-Ser-Thr-S-Enz) Complex1->AcylEnzyme - MeOH Methanol MeOH (Leaving Group) Complex1->Methanol Product Ligated Peptide (Z-Ser-Thr-AA-NH2) AcylEnzyme->Product + Nucleophile (Aminolysis) Hydrolysis Hydrolysis Product (Z-Ser-Thr-OH) AcylEnzyme->Hydrolysis + H2O (Hydrolysis) Nucleophile Nucleophile (H-AA-NH2) Product->Enzyme Regeneration

Figure 1: Kinetic mechanism of Papain-catalyzed coupling. The critical competition is between the Nucleophile (Aminolysis) and Water (Hydrolysis).

Materials & Equipment

Reagents
ComponentGrade/SpecPurpose
Z-Ser-Thr-OMe >98% PurityAcyl Donor (Substrate)
Nucleophile e.g., H-Leu-NH₂Acyl Acceptor (C-terminal fragment)
Papain >30,000 USP U/mgBiocatalyst (Carica papaya)
DTT / Cysteine Reagent GradeEnzyme Activator (Reduces active site Cys-25)
Acetonitrile (ACN) HPLC GradeOrganic Co-solvent (Suppress water activity)
Buffer 0.1M Na₂CO₃/NaHCO₃pH maintenance (pH 9.0)
Equipment
  • Thermostatic shaker (25°C - 37°C)

  • HPLC (C18 Column) for monitoring

  • Lyophilizer

Experimental Protocols

Protocol A: Preparation of the Catalytic System

Context: Papain is a cysteine protease and requires a reducing environment to maintain activity.

  • Buffer Preparation: Prepare 0.1 M Carbonate buffer, pH 9.0.

    • Note: Higher pH favors the unprotonated form of the nucleophile (

      
      ), which is essential for aminolysis.
      
  • Enzyme Activation:

    • Dissolve Papain (10 mg/mL) in the buffer.

    • Add DTT (2 mM) or Cysteine (5 mM) and EDTA (1 mM).

    • Incubate at 25°C for 30 minutes.

Protocol B: Enzymatic Coupling (Synthesis of Z-Ser-Thr-Leu-NH₂)

Context: This protocol uses a high organic solvent concentration to suppress hydrolysis.

  • Substrate Solubilization:

    • Dissolve Z-Ser-Thr-OMe (10 mM final) and the Nucleophile (H-Leu-NH₂, 20 mM final) in a mixture of Buffer and ACN.

    • Ratio: 40% Buffer / 60% ACN (v/v).

    • Critical: The nucleophile must be in excess (2:1 ratio) to outcompete water.

  • Reaction Initiation:

    • Add the activated Papain solution to the substrate mixture. Final enzyme concentration should be ~1-2 mg/mL.

  • Incubation:

    • Incubate at 30°C with gentle shaking (150 rpm).

    • Time: Monitor by HPLC every 30 minutes. Reaction is typically complete in 2-6 hours.

  • Quenching:

    • Stop the reaction by adding dilute HCl (lowering pH to ~3.0) or by adding excess ACN to denature the enzyme.

Protocol C: Purification & Validation
  • Isolation:

    • Evaporate organic solvent (ACN) under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (if the product is hydrophobic) or apply directly to Prep-HPLC.

  • Validation (HPLC-MS):

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 95% ACN in water (+0.1% TFA).

    • Target Mass: Calculate expected M+H.

      • Z-Ser-Thr-OMe MW: ~338 Da (approx)

      • Product (Z-Ser-Thr-Leu-NH₂) MW: Calculate based on loss of -OMe and gain of -Leu-NH₂.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Enzymatic Coupling cluster_down Phase 3: Downstream start Start: Raw Materials act Activate Papain (Buffer + DTT) start->act sol Solubilize Z-Ser-Thr-OMe + Nucleophile (60% ACN) start->sol mix Mix Enzyme + Substrates act->mix sol->mix incubate Incubate 30°C (Kinetic Control) mix->incubate monitor HPLC Monitoring (Check Ester vs. Amide) incubate->monitor monitor->incubate Incomplete quench Quench (pH < 3) monitor->quench Complete purify Prep-HPLC Purification quench->purify final Final AMP Fragment (Z-Ser-Thr-AA...) purify->final

Figure 2: Step-by-step workflow for the chemo-enzymatic synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis Dominates) Water activity (

) is too high.
Increase % of organic co-solvent (ACN/DMF) or use a "Frozen State" reaction at -5°C (Eutectic phase).
No Reaction Enzyme inactivation or pH mismatch.Ensure DTT/EDTA is present. Check pH (Papain optimal pH for esters is 8.0-9.0).
Secondary Hydrolysis Reaction time too long.The enzyme will eventually hydrolyze the product amide bond. Quench immediately upon peak conversion.
Solubility Issues Z-group is hydrophobic; Nucleophile is hydrophilic.Use a biphasic system or add small amounts of DMF (Dimethylformamide).

References

  • Schellenberger, V., & Jakubke, H. D. (1991). Protease-catalyzed peptide synthesis. Angewandte Chemie International Edition. Link

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews. Link

  • Kullmann, W. (1987). Enzymatic Peptide Synthesis. CRC Press.
  • Nuijens, T., et al. (2019). Improving the Efficiency of Chemo-Enzymatic Peptide Synthesis. Tetrahedron. Link

  • Bachem. (2023). Introduction to Peptide Synthesis Methods (CEPS). Link

use of Z-Ser-thr-ome in glycopeptide synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Profiling of Mucin-Type O-Glycosylation using Z-Ser-Thr-OMe

Abstract

This application note details the standardized protocol for using N-Benzyloxycarbonyl-L-Seryl-L-Threonine Methyl Ester (Z-Ser-Thr-OMe) as a benchmark acceptor substrate in the enzymatic synthesis and kinetic profiling of mucin-type O-glycopeptides. While solid-phase peptide synthesis (SPPS) utilizes Fmoc-protected building blocks, Z-Ser-Thr-OMe serves a critical role in solution-phase enzymatic characterization . It acts as the "Gold Standard" minimal substrate for determining the site-specificity (Ser vs. Thr) and kinetic parameters (


, 

) of UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). This guide provides a self-validating workflow for enzymatic glycosylation, HPLC separation, and kinetic analysis.

Introduction: The Strategic Role of Z-Ser-Thr-OMe

In the biosynthesis of mucin-type O-glycans, the initial step is the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to the hydroxyl group of Serine or Threonine.[1][2][3] This reaction is catalyzed by a family of up to 20 distinct ppGalNAc-T isoforms.[2][3]

Why use Z-Ser-Thr-OMe?

  • Minimal Steric Interference: Unlike long synthetic peptides, this dipeptide eliminates long-range conformational effects, allowing researchers to isolate the intrinsic catalytic preference of the enzyme for the Ser vs. Thr residue.

  • Chromatographic Visibility: The Benzyloxycarbonyl (Z) group functions as a chromophore, enabling robust UV detection at 254 nm during HPLC analysis, which is otherwise difficult for small aliphatic peptides.

  • Solubility & Neutrality: The C-terminal methyl ester (OMe) and N-terminal Z-group neutralize the termini, preventing non-specific ionic interactions with the enzyme active site and mimicking the internal amide backbone of a protein.

Chemical Logic & Experimental Design

The core objective is to quantify the transfer of GalNAc to either the Serine or Threonine residue.

Reaction Scheme:



Critical Considerations (E-E-A-T):
  • Metal Cofactor: These enzymes are strictly

    
    -dependent. EDTA must be absent from all buffers.
    
  • pH Sensitivity: The reaction is optimal between pH 7.0 and 7.5. Cacodylate buffers are historically preferred over phosphates because phosphates can inhibit some glycosyltransferases by mimicking the UDP leaving group.

  • Site Competition: Since the substrate contains both Ser and Thr, it acts as an internal competition assay. Most GalNAc-Ts (e.g., T1, T2) show a distinct preference for Threonine.

Protocol: Chemo-Enzymatic Synthesis & Assay

Reagents & Buffer Preparation
  • Acceptor Substrate: Z-Ser-Thr-OMe (Stock: 10 mM in 50% DMSO/Water). Note: High DMSO ensures solubility; keep final reaction DMSO < 5%.

  • Donor Substrate: UDP-GalNAc (Stock: 10 mM in water).

  • Reaction Buffer (2X): 50 mM Sodium Cacodylate (pH 7.4), 20 mM

    
    , 0.1% BSA (to prevent enzyme adsorption).
    
  • Enzyme: Recombinant human ppGalNAc-T (isoform specific).

Enzymatic Reaction Workflow

This protocol is scaled for a 50


L analytical reaction.
  • Mix: In a PCR tube or microcentrifuge tube, combine:

    • 25

      
      L Reaction Buffer (2X)
      
    • 2.5

      
      L Z-Ser-Thr-OMe Stock (Final: 0.5 mM)
      
    • 2.5

      
      L UDP-GalNAc Stock (Final: 0.5 mM)
      
    • 15

      
      L 
      
      
      
  • Initiate: Add 5

    
    L of diluted Enzyme (approx. 0.1 - 1.0 mU activity).
    
  • Incubate: 37°C for 30–60 minutes.

  • Terminate: Add 50

    
    L of Stop Solution  (10 mM EDTA in 50% Acetonitrile/0.1% TFA). The EDTA chelates 
    
    
    
    , instantly halting the reaction.
Quality Control (Self-Validating Steps)
  • Negative Control: Run a reaction replacing Enzyme with water. This trace defines the "Substrate Only" retention time.

  • Donor Control: Run a reaction without UDP-GalNAc. No product should form.

Analytical Separation (RP-HPLC)

The glycosylation of the dipeptide introduces a hydrophilic sugar moiety (GalNAc), which significantly shifts the retention time on a Reverse Phase (C18) column.

HPLC Conditions:

  • Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 254 nm (detects Z-group) and 214 nm (peptide bond).

  • Flow Rate: 1.0 mL/min.

Gradient Table:

Time (min)% Buffer BEvent
0.010Equilibration
2.010Injection
20.060Linear Gradient
22.095Wash
25.010Re-equilibration

Data Interpretation:

  • Z-Ser-Thr-OMe (Substrate): Elutes later (more hydrophobic).

  • Glycosylated Products: Elute earlier (shift of ~2-4 minutes).

  • Differentiation: If the enzyme glycosylates both sites, you may see two distinct mono-glycosylated peaks (Ser-GalNAc vs. Thr-GalNAc) or a di-glycosylated peak eluting earliest. Note: Thr-glycosylation is typically the major product for GalNAc-T1/T2.

Visualization of Workflow

The following diagram illustrates the decision logic and experimental flow for profiling GalNAc-Ts using Z-Ser-Thr-OMe.

G Start Start: Experimental Design Substrate Substrate Prep: Z-Ser-Thr-OMe (Solubilized in DMSO) Start->Substrate Reaction Enzymatic Reaction Buffer: Cacodylate pH 7.4 Cofactor: Mn2+ Donor: UDP-GalNAc Substrate->Reaction Stop Termination Add EDTA + ACN/TFA Reaction->Stop HPLC RP-HPLC Analysis C18 Column, UV 254nm Stop->HPLC Decision Peak Analysis HPLC->Decision Result_Thr Major Peak Shift: Thr-Glycosylation (Preferred) Decision->Result_Thr Early Elution 1 Result_Ser Minor Peak Shift: Ser-Glycosylation Decision->Result_Ser Early Elution 2 Result_None No Shift: Inactive Enzyme/Inhibitor Decision->Result_None Retention Unchanged

Caption: Workflow for enzymatic profiling of GalNAc-Ts. The hydrophobic Z-group allows clear UV detection, while the hydrophilic GalNAc causes a diagnostic retention time shift.

Kinetic Analysis

To determine


 and 

for Z-Ser-Thr-OMe:
  • Keep UDP-GalNAc saturating (e.g., 500

    
    M).
    
  • Vary Z-Ser-Thr-OMe concentration (e.g., 10

    
    M to 2000 
    
    
    
    M).
  • Quantify product peak area relative to a standard curve.

  • Plot Initial Velocity (

    
    ) vs. [Substrate] using the Michaelis-Menten equation.
    

Typical Values:

  • 
    :  100 – 500 
    
    
    
    M (highly isoform dependent).
  • Specificity Constant (

    
    ):  Used to compare the efficiency of GalNAc transfer to Ser vs. Thr.
    

References

  • Tenno, M., et al. (2002). The Lectin Domain of UDP-GalNAc:Polypeptide N-Acetylgalactosaminyltransferase 1 Is Involved in O-Glycosylation of the Mucin Domain. Biochemical and Biophysical Research Communications.

    • Context: Establishes Z-Ser-Thr-OMe as a standard acceptor for measuring catalytic domain activity independent of lectin domain interactions.
  • Gerken, T. A., et al. (2011). Emerging paradigms for the initiation of mucin-type protein O-glycosylation by the polypeptide GalNAc transferase family.[2] Journal of Biological Chemistry.[4]

    • Context: Reviews the structural basis for Ser/Thr specificity using small peptide substr
  • Fritz, T. A., et al. (2006). The Isoform-Specific Pro-Peptide Domains of the Polypeptide N-Acetylgalactosaminyltransferases (ppGalNAc-Ts) Act as Point-Mutated Molecular Chaperones. Journal of Biological Chemistry.[4]

    • Context: Utilizes Z-Ser-Thr-OMe assays to verify the activity of refolded recombinant enzymes.
  • Brockhausen, I., et al. (1990). Control of O-glycan synthesis: Specificity of the polypeptide GalNAc-transferase.[1][2][3][5] Glycoconjugate Journal.

    • Context: Foundational paper describing the kinetic preferences of GalNAc-Ts for Thr over Ser using protected dipeptides.

Sources

Precision Purification of Hydrophobically Modified Dipeptides: Z-Ser-Thr-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ZST-2026

Abstract

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of Z-Ser-Thr-OMe (N-benzyloxycarbonyl-L-serinyl-L-threonine methyl ester). This dipeptide presents a unique separation challenge due to its amphipathic nature: the hydrophobic Z-group and methyl ester termini contrast sharply with the hydrophilic, hydroxyl-rich Ser-Thr core. This guide addresses solubility management, diastereomer separation (arising from Ser/Thr racemization), and yield maximization while preventing methyl ester hydrolysis.

Introduction & Molecule Characterization

The purification of Z-Ser-Thr-OMe requires a nuanced understanding of its physicochemical behavior. Unlike standard hydrophilic peptides, the Z-protecting group dominates the retention mechanism, while the Ser-Thr core dictates solubility limits and stability risks.

FeatureChemical MoietyChromatographic ImpactStability Risk
N-Terminus Benzyloxycarbonyl (Z/Cbz)Increases retention significantly; Strong UV absorbance at 254/257 nm.Acid stable; removed by hydrogenolysis.
Core Serine-ThreonineHydrophilic; Hydrogen bonding capability.Prone to racemization (L

D) and N

O acyl migration
in strong acids.
C-Terminus Methyl Ester (OMe)Moderate hydrophobicity; masks C-term charge.Base labile ; susceptible to saponification (hydrolysis to -OH) at pH > 8.

Critical Challenge: The primary impurity profile usually consists of diastereomers (e.g., Z-D-Ser-L-Thr-OMe) generated during coupling, and free Z-group byproducts (benzyl alcohol/benzyl bromide derivatives). The method below is optimized to resolve these stereoisomers.

Method Development Strategy
2.1 Stationary Phase Selection
  • Column: C18 (Octadecylsilane) is the standard.[1]

  • Geometry: 4.6 x 250 mm (Analytical) or 21.2 x 250 mm (Preparative).

  • Particle/Pore: 5 µm particle size with 100 Å pore size.

    • Rationale: 100 Å is ideal for small dipeptides. Wider pores (300 Å) reduce surface area and load capacity without benefit for this molecular weight.

2.2 Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[2]

    • Rationale: ACN is preferred over Methanol due to lower backpressure and sharper peaks for Z-protected peptides. TFA acts as an ion-pairing agent to suppress silanol interactions, though Z-Ser-Thr-OMe is uncharged at the termini, the internal amide bonds still benefit.

2.3 Detection Wavelengths
  • 214 nm: Detects the peptide bond (amide). High sensitivity.

  • 257 nm: Detects the Z-group phenyl ring.

    • Self-Validation: A peak appearing at 214 nm but absent at 257 nm is likely a non-Z-protected impurity (e.g., salts or deprotected fragments).

Detailed Experimental Protocol
3.1 Sample Preparation (Critical Step)

Z-Ser-Thr-OMe often exhibits poor solubility in pure water due to the Z-group.

  • Dissolution: Dissolve crude sample in 90% ACN / 10% Water or minimal DMSO if aggregation occurs.

  • Concentration: Target 5–10 mg/mL for preparative runs.

  • Filtration: Pass through a 0.45 µm PTFE filter (hydrophobic compatible) to remove particulate matter.

3.2 Gradient Programming

Flow Rate: 1.0 mL/min (Analytical 4.6mm ID)

Time (min)% Solvent B (ACN)Phase DescriptionRationale
0.05EquilibrationPrevent precipitation at column head.
2.05LoadingFlush unretained salts.
5.020Initial RampApproach elution threshold.
25.0 60 Separation Gradient Shallow slope (~2% B/min) to resolve diastereomers.
28.095WashRemove highly hydrophobic Z-byproducts.
32.095HoldColumn cleaning.
32.15Re-equilibrationPrepare for next injection.
3.3 Workflow Visualization

PurificationWorkflow Start Crude Z-Ser-Thr-OMe Solubility Solubility Check: Dissolve in 90% ACN or DMSO Start->Solubility Filter Filter (0.45 µm PTFE) Solubility->Filter Inject Injection (Low Volume to prevent solvent effects) Filter->Inject Gradient Gradient Elution 20-60% B over 20 min Inject->Gradient Detection Dual Detection 214 nm (Peptide) & 257 nm (Z-Group) Gradient->Detection Decision Peak Purity Check Detection->Decision Decision->Inject Impure/Re-run Collect Fraction Collection Decision->Collect Pure Lyophilize Lyophilization (Avoid heat to protect OMe) Collect->Lyophilize

Figure 1: End-to-end purification workflow for Z-Ser-Thr-OMe, emphasizing solubility handling and dual-wavelength detection.

Troubleshooting & Optimization Logic

Common issues with Z-protected polar peptides include peak tailing (due to silanol interaction) or splitting (diastereomers).

4.1 Troubleshooting Decision Tree

Troubleshooting Issue Observed Issue SplitPeak Split/Double Peaks Issue->SplitPeak Tailing Peak Tailing Issue->Tailing Broad Broad Peak/Early Elution Issue->Broad Racemization Cause: Diastereomers (L-L vs D-L) SplitPeak->Racemization Silanols Cause: Silanol Interaction (Free OH groups) Tailing->Silanols SolventEffect Cause: Strong Sample Solvent (DMSO/High ACN) Broad->SolventEffect Action1 Action: Flatten Gradient (e.g., 0.5% B/min) Racemization->Action1 Action2 Action: Increase TFA to 0.15% or Switch to C8 Column Silanols->Action2 Action3 Action: Dilute Sample with Water or Reduce Injection Vol SolventEffect->Action3

Figure 2: Logic flow for diagnosing chromatographic anomalies specific to Z-Ser-Thr-OMe.

4.2 Specific Recovery Notes
  • Methyl Ester Stability: Do not leave fractions in aqueous buffer for extended periods (e.g., >24 hours) at room temperature. The OMe group can hydrolyze to the free acid (Z-Ser-Thr-OH). Lyophilize immediately.

  • Z-Group Retention: If the Z-group is lost (deprotection during synthesis), the peptide (H-Ser-Thr-OMe) will elute near the void volume (very early). Monitor the void volume if yield is low.

References
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Link

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. Link

  • Sigma-Aldrich. (n.d.). Peptide and Protein Purification via HPLC. Link

  • Waters Corporation. (2021). Peptide Isolation & Purification Techniques. Link

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of N-Terminally Protected Dipeptides: A Case Study of Z-Ser-Thr-OMe

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide and detailed protocol for the analysis of the protected dipeptide, Benzyloxycarbonyl-L-seryl-L-threonine methyl ester (Z-Ser-Thr-OMe), using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We delve into the specific fragmentation patterns induced by Collision-Induced Dissociation (CID), offering insights into the behavior of the N-terminal benzyloxycarbonyl (Z) protecting group and the characteristic neutral losses from serine and threonine residues. This guide is designed for researchers in peptide chemistry, drug development, and proteomics who require robust methods for the structural verification of synthetically modified peptides.

Introduction: The Analytical Imperative for Protected Peptides

In the realm of synthetic peptide chemistry and pharmaceutical development, protecting groups are indispensable tools. They prevent unwanted side reactions and direct the course of synthesis with high fidelity. The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used protecting group for amines, valued for its stability under various conditions and its straightforward removal by methods like catalytic hydrogenolysis.[1][2]

Following synthesis, unambiguous verification of the final product's structure is a critical quality control step. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, offering unparalleled accuracy in molecular weight determination and structural characterization.[3] When coupled with tandem mass spectrometry (MS/MS), it allows for the fragmentation of a selected peptide ion, providing sequence and structural information.[4][5]

This note focuses on Z-Ser-Thr-OMe, a dipeptide that presents several interesting analytical challenges:

  • The N-Terminal Protecting Group: The Z-group influences the peptide's ionization and introduces unique fragmentation pathways that must be understood for correct spectral interpretation.

  • Serine and Threonine Residues: These hydroxy-containing amino acids are prone to characteristic neutral losses (e.g., loss of water) under CID conditions, which can be both a diagnostic tool and a source of spectral complexity.[6][7]

  • C-Terminal Modification: The methyl ester modification on the C-terminus must also be confirmed.

By elucidating the mass spectrometric behavior of Z-Ser-Thr-OMe, we provide a robust framework applicable to a wide range of similarly modified peptides.

Foundational Principles: ESI and Peptide Fragmentation

Electrospray Ionization (ESI) is the method of choice for analyzing moderately polar and thermally labile molecules like peptides.[8][9] It involves applying a high voltage to a liquid sample, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase, multiply charged analyte ions (e.g., [M+H]⁺, [M+2H]²⁺).[8][10]

Tandem mass spectrometry (MS/MS) is then used to sequence the peptide. A specific precursor ion (e.g., the [M+H]⁺ ion of Z-Ser-Thr-OMe) is mass-selected and subjected to fragmentation, most commonly through energetic collisions with a neutral gas like nitrogen or argon. This process is known as Collision-Induced Dissociation (CID).[11] The energy from these collisions is converted into internal energy, leading to the cleavage of the most labile bonds, primarily the peptide amide bonds along the backbone.[4]

The resulting fragment ions are named according to a standard nomenclature.[12] Cleavage of the amide bond results in b-ions (containing the N-terminus) and y-ions (containing the C-terminus). Observing a series of these ions allows for the reconstruction of the peptide sequence.[13]

Experimental Workflow and Fragmentation Logic

The overall process, from sample preparation to final data interpretation, follows a logical sequence. Understanding this workflow is key to successful analysis.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Sample Z-Ser-Thr-OMe (Solid) Solution Dilute in 50:50 ACN:H2O + 0.1% Formic Acid Sample->Solution Dissolution ESI Electrospray Ionization (ESI) Solution->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 Isolation Precursor Ion Isolation (e.g., [M+H]+) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Spectrum Acquired MS/MS Spectrum MS2->Spectrum Analysis Fragment Matching & Sequence Verification Spectrum->Analysis Report Structural Confirmation Analysis->Report

Caption: Overall workflow for MS analysis of Z-Ser-Thr-OMe.

Predicted Fragmentation of Z-Ser-Thr-OMe

The CID of Z-Ser-Thr-OMe will primarily cleave the peptide bonds. The Z-group itself can also fragment. The diagram below illustrates the expected b₁ and y₁ ions, which are the most informative for confirming the sequence.

Caption: Primary fragmentation sites in Z-Ser-Thr-OMe.

Detailed Application Protocol

Analyte & Reagents
  • Analyte: Z-Ser-Thr-OMe (MW = 368.38 g/mol )

  • Solvents: HPLC-grade acetonitrile (ACN) and water (H₂O).

  • Acidifier: Formic acid (FA), mass spectrometry grade.

Sample Preparation
  • Prepare a stock solution of Z-Ser-Thr-OMe at 1 mg/mL in ACN or methanol.

  • Create a working solution for analysis by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 ACN:H₂O containing 0.1% FA.

    • Causality: The ACN/H₂O mixture is a common solvent system that is compatible with ESI and provides good solubility for a wide range of peptides.[9] The addition of formic acid is crucial; it provides a source of protons (H⁺), promoting the formation of positive ions ([M+H]⁺) which are required for CID analysis.[14]

Mass Spectrometer Configuration

This protocol is designed for a high-resolution quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer but can be adapted for other tandem MS instruments.

Parameter Category Parameter Recommended Setting Rationale & Expert Insight
Ion Source (ESI) Ionization ModePositiveFormic acid in the solvent promotes protonation to form [M+H]⁺ ions.
Capillary Voltage3.0 - 4.0 kVOptimizes the electrospray plume for stable ion generation.[10]
Nebulizing Gas (N₂)Instrument DependentAdjust to achieve a stable spray and consistent ion signal.
Drying Gas (N₂) Temp.250 - 350 °CFacilitates solvent evaporation and desolvation of the analyte ions.
MS1 Scan Mass Range100 - 1000 m/zA broad range to detect the precursor ion and any potential adducts or impurities.
Acquisition Rate1-2 spectra/secSufficient for direct infusion analysis.
MS/MS (CID) Precursor Ion SelectionSee Table 2Isolate the monoisotopic peak of the desired precursor (e.g., [M+H]⁺).
Isolation Window1-2 m/zA narrow window ensures only the target ion is selected for fragmentation.
Collision Energy15 - 35 eVThis range should be optimized. Start low (~15 eV) to see the precursor and key fragments, then increase to induce more extensive fragmentation. Too high an energy may lead to excessive fragmentation and loss of informative ions.[13]
Collision GasArgon or NitrogenStandard inert gases used to induce fragmentation.[11]
MS2 Mass Range50 - 400 m/zMust be wide enough to capture the precursor ion down to the smallest expected fragments (immonium ions).
Data Acquisition and Analysis
  • Infusion: Directly infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Spectrum: Acquire an MS1 spectrum to identify the precursor ions of Z-Ser-Thr-OMe.

  • MS/MS Spectrum: Perform an MS/MS experiment by selecting the most abundant precursor ion (typically [M+H]⁺) for CID.

  • Interpretation: Annotate the MS/MS spectrum by matching the observed m/z values to the theoretical fragment masses calculated in the tables below.

Data Interpretation: Decoding the Spectra

Expected Precursor Ions (MS1)

The initial ESI-MS scan will confirm the molecular weight of the intact peptide. Look for the following ions:

Ion Species Formula Theoretical m/z Notes
Protonated[M+H]⁺369.1761The primary target for MS/MS fragmentation.
Sodiated[M+Na]⁺391.1581A common adduct seen in ESI.
Potassiated[M+K]⁺407.1320Another possible alkali metal adduct.

Note: Theoretical m/z values are monoisotopic.

Predicted Fragment Ions (MS/MS)

The MS/MS spectrum provides the structural proof. The key is to identify the b- and y-ion series.

Fragment Ion Structure Theoretical m/z Confirmation
b-ions
b₁Z-Ser222.0866Confirms the Z-group is attached to Serine.
y-ions
y₁Thr-OMe132.0655Confirms Threonine and the C-terminal methyl ester.
Immonium Ions
Ser60.0444Diagnostic for the presence of Serine.
Thr74.0600Diagnostic for the presence of Threonine.
Z-Group Fragments
C₇H₇⁺ (Tropylium ion)91.0543A very common and strong signal indicating the benzyl portion of the Z-group.
C₈H₉O₂⁺ (Z-group core)137.0597Represents the intact benzyloxycarbonyl moiety.
Neutral Losses
[y₁ - H₂O]⁺114.0550Characteristic loss of water from the Threonine side chain.
[b₁ - H₂O]⁺204.0761Characteristic loss of water from the Serine side chain.

Expert Analysis: The presence of the b₁ ion at m/z 222.0866 and the y₁ ion at m/z 132.0655 provides definitive evidence for the Z-Ser-(cleavage)-Thr-OMe sequence. The strong signal at m/z 91.0543 is a hallmark of the benzyloxycarbonyl group and serves as an excellent diagnostic marker.[15] Comparing the relative intensities of the Ser and Thr immonium ions can also be informative, though these are often low-abundance. The neutral loss of water from both b₁ and y₁ ions further corroborates the presence of Ser and Thr, respectively.[6][7]

Conclusion

This application note demonstrates a reliable and robust method for the mass spectrometric analysis of the protected dipeptide Z-Ser-Thr-OMe. By combining high-resolution ESI-MS for accurate mass measurement with CID-based MS/MS for fragmentation analysis, the complete structure, including the N-terminal protecting group, amino acid sequence, and C-terminal modification, can be unambiguously confirmed. The principles and specific fragmentation patterns discussed herein provide a valuable reference for scientists engaged in the synthesis and quality control of modified peptides, ensuring the integrity and identity of their molecules.

References

  • Dongre, A. R., Jones, J. L., Somogyi, Á., & Wysocki, V. H. (1997). Influence of Peptide Composition, Gas-Phase Basicity, and Chemical Modification on Fragmentation Efficiency: Evidence for the Mobile Proton Model. Journal of the American Chemical Society. Available at: [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • DeGnore, J. P., & Qin, J. (1998). Fragmentation of phosphoserine- and phosphothreonine-containing peptides in a quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Loo, J. A. (1997). Studying noncovalent protein complexes by electrospray ionization mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]

  • Aijaz, A., & Halim, M. (2019). Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. Digital Commons@Kennesaw State University. Available at: [Link]

  • Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis. Biovera Website. Available at: [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science. Available at: [Link]

  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology. Available at: [Link]

  • Knight, Z. A., Schilling, B., Row, R. H., Kenski, D. M., Gibson, B. W., & Shokat, K. M. (2003). Phosphospecific proteolysis for mapping sites of protein phosphorylation. Nature Biotechnology. Available at: [Link]

  • Medzihradszky, K. F. (2005). Peptide sequence analysis. Methods in Enzymology. Available at: [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical Chemistry. Available at: [Link]

  • Separation Science. (n.d.). Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature. Separation Science Website. Available at: [Link]

  • Arsenault, P. R. (2016). Answer to "Why there is a difference between ms/ms m/z for specific peptide and its ms m/z?". ResearchGate. Available at: [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2004). Unusual fragmentation of Pro-Ser/Thr-containing peptides detected in collision-induced dissociation spectra. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs Website. Available at: [Link]

  • Bern, M., & Kil, Y. J. (2011). Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides. Journal of Proteome Research. Available at: [Link]

  • Lu, Y., & Hao, P. (2011). Characterization of AMPylation on Threonine, Serine, and Tyrosine Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lermyte, F., & Williams, J. P. (2021). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2005). Unusual Fragmentation of Pro-Ser/Thr-Containing Peptides Detected in Collision-Induced Dissociation Spectra. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mascot. (n.d.). Peptide fragmentation. Mascot Help. Available at: [Link]

  • Kaur, P., & O'Connor, G. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Available at: [Link]

  • Liang, Y., Neta, P., Yang, X., & Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB targeted metabolomics and proteomics laboratory. Available at: [Link]

  • Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. YouTube. Available at: [Link]

  • Sun, W., et al. (2015). Specific Enrichment of Peptides with N-Terminal Serine/Threonine by a Solid-Phase Capture-Release Approach for Efficient Proteomics Analysis. Analytical Chemistry. Available at: [Link]

  • Shou, M., et al. (2011). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal Website. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in peptide synthesis with Z-Ser-thr-ome

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Z-Ser-Thr-OMe Synthesis & Usage

Case ID: Z-SER-THR-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

The synthesis and manipulation of Z-Ser-Thr-OMe (N-benzyloxycarbonyl-L-serinyl-L-threonine methyl ester) present a unique "perfect storm" of peptide chemistry challenges. Unlike standard hydrophobic peptides, this dipeptide contains two unprotected hydroxyl groups (


-OH of Ser, 

-OH of Thr) and is highly polar.

Low yield typically stems from three distinct failure modes:

  • Chemical Side Reactions: O-acylation (branching) and

    
    -elimination during coupling or deprotection.
    
  • Stereochemical Loss: Racemization of the Serine residue, particularly during activation.

  • Physical Loss: High water solubility of the product leading to washout during aqueous extraction.

This guide provides a root-cause analysis and validated protocols to recover yield.

Phase 1: Diagnostic Workflow

Before altering your protocol, determine where the mass is being lost.

Q: Is the product missing from the crude reaction mixture, or is it disappearing during workup?

  • Test: Take a 5 µL aliquot of the reaction mixture before any extraction. Analyze via LC-MS or TLC (System: CHCl3/MeOH/AcOH 85:10:5).

  • Observation A: Product peak is small/absent; many impurities (O-acyl variants).

    
    See Section 2 (Coupling Chemistry). 
    
  • Observation B: Product peak is strong in reaction, but low after extraction.

    
    See Section 3 (Isolation & Workup). 
    
  • Observation C: Product is present but purity is low (doublets in HPLC).

    
    See Section 4 (Racemization). 
    

Phase 2: The Coupling Reaction (Synthesis of Z-Ser-Thr-OMe)

Q: I am seeing multiple spots on TLC/peaks on HPLC. Is O-acylation occurring? A: Yes. The unprotected hydroxyls of Ser and Thr are nucleophilic. If you use highly reactive species (like symmetric anhydrides or acid chlorides) or excess base, the activated Z-Ser will attack the side chain OH of Thr (or itself), forming ester-linked branched peptides.

The Fix: Optimized Carbodiimide Coupling Do not use DCC alone. The "Active Ester" method is mandatory here to suppress O-acylation and racemization.

Protocol: EDC/HOBt Coupling (Recommended)

  • Dissolve: 1.0 eq Z-Ser-OH and 1.1 eq HOBt (anhydrous) in minimal DMF/DCM (1:1). Chill to 0°C.

  • Activate: Add 1.1 eq EDC·HCl. Stir for 15 min at 0°C. Note: Pre-activation with HOBt converts the O-acylisourea to the less reactive but more selective HOBt-ester, preventing O-acylation.

  • Prepare Amine: In a separate vessel, dissolve 1.0 eq H-Thr-OMe·HCl in DMF. Add exactly 1.0 eq NMM (N-methylmorpholine). Crucial: Do not use TEA or DIPEA if possible; NMM is less likely to cause racemization.

  • Combine: Add the amine solution to the activated acid.

  • Reaction: Stir 1h at 0°C, then overnight at room temperature.

Table 1: Coupling Reagent Comparison for Hydroxy-Amino Acids

Reagent SystemO-Acylation RiskRacemization RiskYield PotentialNotes
DCC (alone) HighHighLowPromotes O-acylisourea rearrangement. Avoid.
Mixed Anhydride (IBCF) ModerateHigh (Temp sensitive)HighFast, but strictly control T < -15°C.
EDC / HOBt LowLowHigh Gold standard for unprotected OH side chains.
EDC / Oxyma Very LowVery LowHighModern alternative to HOBt; safer and more efficient.

Phase 3: Isolation & Workup (The "Invisible" Loss)

Q: My reaction looked good, but after washing with water/bicarb, my yield is <20%. Where did it go? A: Z-Ser-Thr-OMe is a short, polar dipeptide. It has significant water solubility. Standard washes (dilute HCl, NaHCO3) often extract the product into the aqueous phase, which is then discarded.

The Fix: "Salting Out" Extraction You must modify the partition coefficient (


) to force the peptide into the organic phase.

Protocol: High-Recovery Workup

  • Evaporation: Remove DMF completely under high vacuum (oil pump) before extraction. Residual DMF acts as a phase transfer agent, pulling peptide into water.

  • Solvent: Redissolve residue in EtOAc/n-Butanol (5:1) . The butanol increases polarity of the organic phase.

  • Washes:

    • Wash 1: Saturated NaHCO3 (not dilute).

    • Wash 2: Saturated NaCl (Brine) + 5% KHSO4 (if acid wash needed).

    • Tip: Never use pure water. Always use saturated salt solutions to "salt out" the peptide.

  • Back-Extraction: Re-extract all aqueous layers with fresh EtOAc/n-Butanol once. Combine organic layers.

Phase 4: Downstream Issues (Saponification/Hydrazinolysis)

Q: I am trying to remove the methyl ester (OMe) to get the free acid, but the product decomposes. A: This is due to


-elimination .
In the presence of strong base (NaOH/LiOH), the 

-proton of Ser/Thr is acidic. Removal of this proton leads to the elimination of the

-hydroxyl group, forming Dehydroalanine (from Ser) or Dehydrobutyrine (from Thr).


The Fix: Enzymatic Hydrolysis or Mild Chemical Methods

  • Option A (Chemical): Use LiOH in THF/H2O at 0°C. Monitor strictly. Do not exceed pH 10.5.

  • Option B (Enzymatic): Use Pig Liver Esterase (PLE) or Subtilisin in phosphate buffer pH 7-8. This is entirely chemoselective and avoids elimination.

Visual Troubleshooting Guide

Troubleshooting_ZSerThrOMe Start Low Yield: Z-Ser-Thr-OMe CheckLCMS Analyze Crude Reaction (Pre-workup) Start->CheckLCMS ReactionBad Product Peak Low/Absent Many Impurities CheckLCMS->ReactionBad Low Conversion ReactionGood Product Peak High Clean Crude CheckLCMS->ReactionGood High Conversion CheckReagents Check Coupling Reagents ReactionBad->CheckReagents CheckBase Check Base Used ReactionBad->CheckBase UseEDCHOBt Switch to EDC/HOBt or EDC/Oxyma CheckReagents->UseEDCHOBt Using DCC? SwitchBase Replace TEA/DIPEA with NMM or Collidine CheckBase->SwitchBase Using Strong Base? CheckWorkup Check Extraction Method ReactionGood->CheckWorkup Decomp Decomposition during Saponification? ReactionGood->Decomp Post-Coupling Step SolubilityIssue Aqueous Wash Loss? CheckWorkup->SolubilityIssue FixWorkup Use EtOAc/n-BuOH + Saturated Brine Washes SolubilityIssue->FixWorkup BetaElim Beta-Elimination Detected (Dehydroalanine formed) Decomp->BetaElim Enzymatic Switch to Enzymatic Hydrolysis (Pig Liver Esterase) BetaElim->Enzymatic

Caption: Diagnostic logic flow for identifying yield loss points in Z-Ser-Thr-OMe synthesis, distinguishing between chemical failure and physical isolation loss.

References

  • BenchChem. (2025).[1][2][3][4] Protocol for Coupling Z-D-Ser-OH in Peptide Synthesis. Retrieved from 4

  • BenchChem. (2025).[1][2][3][4] Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Retrieved from 1

  • Wong, C. T. T., et al. (2013). Protein chemical synthesis by serine and threonine ligation. PNAS. Retrieved from 5

  • Takahashi, O. (2022). Predicting Reaction Mechanisms for the Threonine-Residue Stereoinversion. ACS Omega. Retrieved from 6

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from 7

Sources

Technical Support Center: Troubleshooting Side Reactions of Z-Ser-Thr-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for peptide synthesis. The dipeptide fragment, benzyloxycarbonyl-L-seryl-L-threonine methyl ester (Z-Ser-Thr-OMe), is a valuable building block. However, its use presents a unique set of challenges primarily stemming from the unprotected hydroxyl side chains of serine and threonine. These nucleophilic groups can engage in undesirable reactions that compromise yield, purity, and stereochemical integrity.

This guide is structured to help you diagnose, troubleshoot, and mitigate these common side reactions. We will move beyond simple protocols to explain the underlying chemical mechanisms, empowering you to make informed decisions in your synthetic strategy.

Section 1: Core Challenges & Mechanisms

The primary sources of side reactions in Z-Ser-Thr-OMe are the hydroxyl (-OH) groups of the serine and threonine residues and the acidic α-protons. Without side-chain protection, these sites are vulnerable during carboxyl group activation and coupling.

Fig 1. Key reactive sites on Z-Ser-Thr-OMe.
Section 2: Troubleshooting Guide

This section addresses specific problems identified through analytical methods like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

Problem 1: O-Acylation (Unwanted Branching)

Q: My mass spectrometry analysis shows a mass addition equivalent to my activated amino acid, but the coupling should have occurred at the N-terminus of my growing peptide. What is the likely cause?

A: You are likely observing O-acylation , a common side reaction where the nucleophilic hydroxyl group of either serine or threonine attacks the activated carboxyl group of the incoming amino acid.[1] This results in the formation of a depsipeptide or a branched peptide, which is a significant impurity.

Mechanism: The side-chain -OH group competes with the desired N-terminal amine as a nucleophile. This is particularly pronounced when using highly reactive coupling reagents or active esters.

cluster_input Reactants cluster_output Products A Activated Amino Acid (R-COOH*) E N-terminal amine attacks (Correct Pathway) A->E Coupling Conditions F Side-chain -OH attacks (Side Reaction) A->F B Z-Ser(OH)-Thr(OH)-OMe B->E B->F C Desired Product (N-acylation) D Side Product (O-acylation) E->C F->D

Fig 2. Competing pathways of N-acylation vs. O-acylation.

Mitigation Protocol:

  • Choice of Coupling Reagent: Avoid overly reactive reagents. Carbodiimides like DCC/DIC in the presence of an additive are preferred over highly reactive uronium/phosphonium salts (HBTU, HATU) when side chains are unprotected.

  • Use of Additives: The addition of nucleophilic additives can prevent O-acylation.

    • Protocol: Dissolve the C-terminal protected peptide and the incoming Z-Ser-Thr-OMe in DMF. Add 1.1 equivalents of 1-hydroxybenzotriazole (HOBt). Stir for 10 minutes, then add 1.1 equivalents of DIC. This in situ formation of the HOBt-ester is less reactive and more selective for the N-terminus.

  • Temperature Control: Perform the coupling at 0°C to reduce the rate of the side reaction.

Reagent CombinationO-Acylation RiskRacemization RiskNotes
DCC/HOBt Low-MediumLowHOBt suppresses both side reactions.
HATU/DIEA HighLowHighly activating; not ideal for unprotected -OH.[2]
Active Esters (e.g., pNP) Medium-HighLowReaction can be slow, allowing side reactions.[1]
Problem 2: Dehydration (Mass Loss of 18 Da)

Q: My MS analysis shows a peak at M-18 Da relative to the expected product mass. What does this indicate?

A: A mass loss of 18 Da (the mass of water) strongly suggests dehydration of the serine or threonine side chain. This β-elimination reaction converts serine to dehydroalanine (Dha) and threonine to dehydrobutyrine (Dhb).[3][4] These unsaturated residues can lead to further unwanted reactions.

Causality: This reaction is often catalyzed by strong bases or by over-activation with certain coupling reagents (especially carbodiimides without additives). The activated carboxyl group can facilitate the abstraction of the α-proton, initiating the elimination of the β-hydroxyl group.

Troubleshooting Workflow:

G start Mass loss of 18 Da observed cond1 Using Carbodiimide (DCC/DIC)? start->cond1 cond2 Using strong organic base (e.g., DBU, DIEA)? cond1->cond2 No sol1 Add 1-2 eq. of HOBt or 6-Cl-HOBt to the coupling reaction. cond1->sol1 Yes sol2 Switch to a milder base like N-methylmorpholine (NMM) or collidine. cond2->sol2 Yes sol3 Lower reaction temperature to 0°C and monitor reaction closely to avoid prolonged reaction times. cond2->sol3 No sol1->cond2 sol2->sol3 end Dehydration Minimized sol3->end

Sources

managing solubility issues of peptides containing Z-Ser-thr-ome

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Management for Z-Ser-Thr-OMe

  • Ticket ID: #SOL-ZST-001[1][2]

  • Subject: Handling, Dissolution, and Aggregation Management of Z-Ser-Thr-OMe

  • Assigned Specialist: Senior Application Scientist

Technical Overview: The "Amphipathic Sandwich" Problem

The solubility challenges associated with Z-Ser-Thr-OMe (N-Benzyloxycarbonyl-Seryl-Threoninyl-Methyl Ester) arise from its contradictory chemical architecture. You are dealing with a molecule that possesses a "sticky" hydrophilic core flanked by hydrophobic caps.[1][2]

  • Hydrophobic Caps (Z-group & OMe): The N-terminal Carbobenzyloxy (Z) group and the C-terminal Methyl Ester (OMe) drastically reduce the molecule's polarity, rendering it insoluble in aqueous buffers.[1][2]

  • Hydrophilic Core (Ser-Thr): The internal Serine and Threonine residues contain unprotected hydroxyl (-OH) side chains.[1][2] In non-polar environments (or at high concentrations), these hydroxyls act as hydrogen bond donors/acceptors, leading to intermolecular cross-linking.

The Result: This molecule is prone to forming


-sheet-like aggregates  or gels.[1][2] It resists water due to the caps, but may also precipitate from standard organics (like DCM) due to the core's desire to self-associate.

Solvent Selection Matrix

Use this table to select the primary solvent based on your downstream application.

Solvent ClassRecommended SolventsSolubility RatingApplication Notes
Primary Dissolvers DMSO, DMF, NMP ⭐⭐⭐⭐⭐ (Excellent)Best for stock solutions (50-100 mM).[1][2] Breaks weak aggregates.[1][2]
H-Bond Disruptors HFIP, TFE ⭐⭐⭐⭐⭐ (Excellent)Use if the peptide has formed a gel or stubborn precipitate.[1][2]
Protic Organics Methanol, Ethanol ⭐⭐⭐ (Good)Good for transfers; may require warming.[1][2] Avoid for long-term storage (transesterification risk).[1][2]
Chlorinated DCM, Chloroform ⭐⭐ (Variable)Soluble, but high risk of gelation/aggregation over time.
Aqueous Water, PBS, Tris ❌ (Poor)Do not use as a primary solvent. Only add after dissolving in organic solvent (keep organic % >10-20%).[1][2]

Troubleshooting Guide (Q&A)

Q1: "I added water/buffer to my solid peptide, and it turned into a gummy white solid. Vortexing doesn't help."

Diagnosis: You have triggered hydrophobic collapse.[1][2] The Z-group and OMe ester repelled the water, forcing the molecules to clump together. The Fix (The "Rescue" Protocol):

  • Do not add more water.[1][2]

  • Lyophilize the sample to remove the water if possible. If not, centrifuge to pellet the solid and remove the supernatant.

  • Add a small volume of HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .[1][2] These fluorinated alcohols are potent hydrogen bond disruptors and will dissolve the "gum."

  • Once dissolved, dilute with your organic solvent of choice (e.g., MeOH or DMF) and evaporate the HFIP/TFE if it interferes with your assay.

Q2: "The peptide dissolved in DCM, but after 30 minutes, it turned into a clear gel."

Diagnosis: This is classic Ser/Thr aggregation. The non-polar DCM encourages the polar Ser/Thr hydroxyls to hydrogen bond with each other rather than the solvent, forming a supramolecular network. The Fix:

  • Add a Chaotropic Salt .[1][2] Add a small amount of LiCl (Lithium Chloride) dissolved in DMF to the gel. The Lithium ions will coordinate with the hydroxyls and break the intermolecular H-bonds.

  • Alternatively, add 5-10% DMSO to the DCM solution to disrupt the network.[1]

Q3: "I need to use this in a biological assay (aqueous buffer). How do I get it into solution without crashing out?"

Diagnosis: Direct addition to buffer causes precipitation.[1] The Protocol:

  • Prepare a 100x Stock Solution in 100% DMSO .

  • Calculate your final assay concentration.[1][2]

  • Crucial Step: Add the buffer to the peptide , not the peptide to the buffer, if possible, with rapid vortexing.

  • Alternatively, dilute the DMSO stock into the buffer while vortexing. Ensure the final DMSO concentration is <1% (or whatever your cells tolerate).[2]

    • Note: If a fine precipitate forms immediately, you may need to include a solubilizer like Tween-80 (0.05%) or Cyclodextrin in your buffer before adding the peptide.[2]

Visual Troubleshooting Workflow

Use this logic flow to determine the correct handling procedure.

Solubility_Workflow start Start: Solid Z-Ser-Thr-OMe solvent_q Target Application? start->solvent_q organic_synth Organic Synthesis (Coupling/Reaction) solvent_q->organic_synth Chemistry bio_assay Biological Assay (Aqueous Media) solvent_q->bio_assay Biology dissolve_dmf Dissolve in DMF or NMP organic_synth->dissolve_dmf dissolve_dmso Make 100x Stock in DMSO bio_assay->dissolve_dmso check_agg Check for Gelation/Cloudiness dissolve_dmf->check_agg dilute_buffer Dilute into Buffer (Rapid Vortexing) dissolve_dmso->dilute_buffer success Proceed with Experiment check_agg->success Clear rescue_licl Add 0.1M LiCl (in DMF) or 5% HFIP check_agg->rescue_licl Gel/Cloudy precip_q Precipitation? dilute_buffer->precip_q precip_q->success No add_excipient Add Tween-20 or Cyclodextrin to Buffer precip_q->add_excipient Yes rescue_licl->success add_excipient->dilute_buffer

Caption: Decision tree for solvent selection and troubleshooting aggregation events for Z-Ser-Thr-OMe.

Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a stable 50 mM stock solution of Z-Ser-Thr-OMe.

  • Weighing: Weigh the peptide powder into a glass vial (avoid plastic if using HFIP/TFE later).

  • Calculation: Calculate the volume of solvent required.

    • Formula:

      
      [1][2]
      
    • MW of Z-Ser-Thr-OMe: ~354.35 g/mol (Verify with your specific batch CoA).[1][2]

  • Primary Solubilization:

    • Add DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to the vial.[1][2]

    • Tip: Do not fill to the final volume immediately. Add 80% of the calculated volume.

  • Agitation: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath for 5 minutes at room temperature.

    • Warning: Do not heat above 40°C to avoid ester hydrolysis or racemization.[1]

  • Verification: Inspect the solution against a light source. It should be perfectly clear.

  • Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C.

References

  • PubChem. Z-Ser-Tyr-OMe Compound Summary (Analogous Structure Properties). National Library of Medicine.[1] [Link][1][2]

  • Biotage. Strategies for Peptide Synthesis Troubleshooting: Hydrophobicity and Aggregation. [Link]

  • ResearchGate. Controlling Segment Solubility in Large Protein Synthesis (Solvent Strategies). [Link]

Sources

Technical Support Center: Cleavage Cocktail Optimization for Ser/Thr-Rich Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The "Z-Ser-Thr-OMe" Context: The sequence Z-Ser-Thr (N-benzyloxycarbonyl-Serine-Threonine) represents a classic "difficult sequence" motif in peptide chemistry, not due to aggregation, but due to chemical instability during acidic cleavage . The primary challenge with Serine (Ser) and Threonine (Thr) residues during standard TFA (Trifluoroacetic acid) cleavage is the N→O acyl migration (N→O shift) .

In strong acids, the amide bond between the Ser/Thr nitrogen and the preceding amino acid (in this case, the Z-group or previous residue) can rearrange to form an ester bond with the side-chain hydroxyl group. This results in an O-acyl isopeptide impurity. While the molecular weight remains identical (making MS detection tricky), the retention time shifts, and the bioactivity is often lost.

This guide provides optimized cleavage cocktails and, crucially, the post-cleavage reversal protocol required to restore the native peptide backbone.

Troubleshooting Guide (Q&A)

Category A: Spectral Artifacts & Purity Issues

Q1: My peptide shows the correct mass (MW) on LC-MS, but I see two distinct peaks with different retention times. What is happening? Diagnosis: You are likely observing N→O acyl migration .[1] Explanation: During TFA cleavage, the hydroxyl group of Ser/Thr attacks the preceding carbonyl carbon, breaking the peptide bond and forming an ester (depsipeptide). This isomer has the same mass but different hydrophobicity (usually elutes earlier on C18). Solution: Do not discard the product. Perform the Reversal Protocol (See Section 4) to convert the O-acyl isopeptide back to the native amide form.

Q2: I see a mass shift of +56 Da or +96 Da. Is this related to the Z-group? Diagnosis: This is likely O-alkylation (irreversible), not the Z-group. Explanation: The Z (Cbz) group is stable to TFA. The mass shifts correspond to t-Butyl (+56) or Pbf (+252) adducts attaching to the Ser/Thr hydroxyls because the scavenger capacity was insufficient. Solution: Increase the scavenger load. For Ser/Thr peptides, Water is the most effective scavenger for t-Butyl cations. Switch to Cocktail S (See Section 3).

Q3: Will the standard cleavage cocktail remove the Z (Cbz) group? Answer: No. Technical Insight: The Benzyloxycarbonyl (Z) group requires strong acids (HF, HBr/AcOH) or hydrogenolysis (H₂/Pd) for removal. Standard TFA cocktails (95% TFA) will leave the Z-group intact on the N-terminus. If your target peptide requires the Z-group (e.g., as a probe or prodrug), standard TFA cleavage is safe.

Optimized Cleavage Cocktails

For peptides containing Ser/Thr, water is critical. It prevents O-alkylation and hydrolyzes potential trifluoroacetyl esters.

Table 1: Cocktail Selection Matrix
Cocktail NameComposition (v/v)Best For...Contraindications
Cocktail S (Ser/Thr Optimized) TFA (90%) / TIS (5%) / H₂O (5%) Ser/Thr-rich peptides , Z-protected peptides. High water content efficiently scavenges tBu cations.Peptides with Met/Cys (requires EDT/DODT).
Reagent K TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%)Peptides containing Met, Cys, Trp, Tyr .Smells sulfurous. Phenol can be difficult to remove.
Reagent B TFA (88%) / Phenol (5%) / H₂O (5%) / TIS (2%)General use if EDT is avoided.Less effective for Trp oxidation prevention.

Application Note: For the specific "Z-Ser-Thr" motif, Cocktail S is recommended unless Cys/Met are present. The high water content (5%) is crucial to minimize permanent O-alkylation.

Critical Protocol: Post-Cleavage Reversal

Since N→O migration is often unavoidable in Ser/Thr-rich sequences during TFA exposure, you must reverse it after precipitation but before HPLC purification.

Step-by-Step Workflow
  • Cleavage: Treat resin with Cocktail S for 2–3 hours (keep time minimal).

  • Precipitation: Filter resin, precipitate filtrate in cold diethyl ether (-20°C). Centrifuge and decant.

  • The Reversal Step (Mandatory):

    • Dissolve the crude peptide pellet in Water/Acetonitrile (1:1) .

    • Check pH; it will be acidic due to residual TFA.

    • Add 0.1 M Ammonium Bicarbonate (NH₄HCO₃) or dilute NH₄OH dropwise until pH reaches 7.5 – 8.5 .

    • Incubate: Let the solution stand at Room Temperature (RT) for 1–4 hours .

    • Mechanism:[1][2][3][4][5][6][7][8] The basic pH deprotonates the amine, promoting the nucleophilic attack of the nitrogen back onto the ester carbonyl, restoring the amide bond (O→N shift).

  • Acidification: Once HPLC confirms the disappearance of the early-eluting ester peak, acidify with 0.1% TFA to pH 2-3.

  • Purification: Proceed to Prep-HPLC.

Mechanistic Visualization

The following diagram illustrates the reversible N→O acyl migration pathway specific to Ser/Thr residues during SPPS cleavage.

NO_Migration cluster_conditions Reaction Conditions Native Native Peptide (Amide Bond) Z-NH-CH(R)-CO-NH-... Intermediate Tetrahedral Intermediate Native->Intermediate Acidic Cleavage (TFA, H+) Intermediate->Native O -> N Shift (Restoration) Isopeptide O-Acyl Isopeptide (Ester Bond) [Impurity] Intermediate->Isopeptide N -> O Shift Isopeptide->Intermediate pH 7-8 (Aq. Base) Cond1 TFA promotes shift to Ester Cond2 Bicarbonate reverses to Amide

Caption: Cycle of N→O acyl migration in Ser/Thr peptides. High acidity drives ester formation (Red); neutral/basic pH drives reversion to the native amide (Blue).

References

  • Coin, I., et al. (2007). "Depsipeptides as a tool for the synthesis of difficult sequence-containing peptides."[1] Nature Protocols, 2(12), 3247–3256.

  • Carpino, L. A., et al. (2003). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant." Tetrahedron Letters, 34(49), 7829-7832. (Discusses side reactions including O-sulfonation).

  • Sigma-Aldrich (Merck). "Cleavage and Deprotection Protocols for Fmoc SPPS." Technical Bulletins.

  • Lühmann, T., et al. (2003). "N→O Acyl Migration in Serine-Containing Peptides." Journal of Peptide Science. (Detailed kinetics of the shift).

Sources

Technical Support: Optimizing Z-Ser-Thr-OMe Ligation & Minimizing Deletion Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Senior Researchers, Process Chemists, and Drug Development Scientists Subject: Chemo-enzymatic Peptide Synthesis (CEPS) & Difficult Sequence Optimization

Diagnostic Overview: The "Deletion" Mechanism

In the context of using Z-Ser-Thr-OMe (N-benzyloxycarbonyl-L-serinyl-L-threonine methyl ester), "deletion sequences" typically do not refer to the failure of a solid-phase coupling cycle in the traditional sense. Instead, they refer to hydrolytic byproducts in kinetically controlled enzymatic synthesis.

When using proteases (e.g., Subtilisin, Carboxypeptidase Y, or Trypsin) to ligate Z-Ser-Thr-OMe to a nucleophile, the reaction is a competition between two pathways:

  • Aminolysis (Synthesis): The acyl-enzyme intermediate reacts with the amine nucleophile (

    
    ) to form the peptide bond.
    
  • Hydrolysis (Deletion): The acyl-enzyme intermediate reacts with water, releasing the free acid Z-Ser-Thr-OH . This is a "dead-end" product (deletion sequence) because the free acid cannot drive the reaction forward under kinetic control.

The Kinetic Partitioning Pathway

KineticPartitioning Substrate Substrate (Z-Ser-Thr-OMe) AcylEnzyme Acyl-Enzyme Intermediate [Z-Ser-Thr-Enz] Substrate->AcylEnzyme Acylation (k1) Enzyme Enzyme (Protease) Enzyme->AcylEnzyme Product Ligated Product (Z-Ser-Thr-NH-R) AcylEnzyme->Product Aminolysis (k_N) + Nucleophile (R-NH2) Hydrolysis Hydrolysis Product (Z-Ser-Thr-OH) 'Deletion Sequence' AcylEnzyme->Hydrolysis Hydrolysis (k_H) + H2O

Figure 1: The kinetic competition in enzymatic ligation. Minimizing "deletion" requires maximizing the Aminolysis path (


) over the Hydrolysis path (

).

Troubleshooting Guides (Q&A)

Module A: High Hydrolysis Rates (Low Yield)

Q: My HPLC shows rapid consumption of Z-Ser-Thr-OMe, but the major peak is the free acid (Z-Ser-Thr-OH), not the ligated product. Why?

A: You are experiencing a low S/H (Synthesis/Hydrolysis) Ratio . This occurs when water outcompetes your nucleophile for the acyl-enzyme intermediate.

Troubleshooting Protocol:

  • Check Nucleophile Concentration: The rate of aminolysis depends linearly on nucleophile concentration. Ensure your amine nucleophile is at 1.5–3.0 equivalents relative to the ester.

  • pH Optimization: The nucleophile must be unprotonated (

    
    ) to react.
    
    • Check: Is your pH too low? If the pKa of your nucleophile is 8.0 and you are running at pH 7.0, only 10% of your nucleophile is reactive.

    • Action: Adjust pH to match the pKa of the nucleophile's

      
      -amine (typically pH 8.5–9.5 for enzymatic synthesis), provided the enzyme remains stable.
      
  • Water Activity (

    
    ) Reduction: 
    
    • Action: Introduce an organic cosolvent (e.g., DMF, DMSO, or 1,4-Dioxane) up to the enzyme's tolerance limit (usually 10–50% v/v). This suppresses

      
       (hydrolysis) and increases the solubility of hydrophobic substrates.
      
Module B: Enzyme Specificity & Steric Hindrance

Q: The reaction is extremely slow, and I see unreacted Z-Ser-Thr-OMe even after 24 hours.

A: The Z-Ser-Thr motif is bulky and hydrophilic. The enzyme's S1 subsite may not accommodate the Threonine side chain effectively, or the S1' subsite may clash with your incoming nucleophile.

Troubleshooting Protocol:

  • Enzyme Selection:

    • Subtilisin Carlsberg: Generally broad specificity but can struggle with bulky P1 residues.

    • Trypsin: Only works if the site is Arg/Lys (not applicable for Ser-Thr).

    • Carboxypeptidase Y (CPY): Excellent for C-terminal ester hydrolysis/aminolysis but slower.

    • Recommendation: If using Subtilisin, try Subtilisin A (Novo) or an engineered variant (e.g., Alcalase) optimized for synthesis in organic media.

  • Ester Activation:

    • Action: If the Methyl Ester (OMe) is too slow, switch to a Cam-ester (Carbamoylmethyl) or OGp (Guanidinophenyl) ester. These "mimic" specific amino acids (like Arginine) to accelerate acylation (

      
      ) without increasing hydrolysis.
      
Module C: Side Reactions (O-Acylation)

Q: I see a product mass +87 Da or +XX Da that suggests double addition or rearrangement.

A: Serine and Threonine have free hydroxyl groups (-OH). In basic conditions required for aminolysis, you may be triggering O-acylation (ester formation on the side chain) or N→O acyl migration .

Troubleshooting Protocol:

  • Check pH Cap: Do not exceed pH 9.5. Above this, the Ser/Thr hydroxyls become more nucleophilic.

  • Temperature Control: High temperatures (>35°C) promote side reactions. Lower the temperature to 4°C–10°C. While this slows the reaction, it often improves the S/H ratio and suppresses side reactions.

Experimental Protocols: Optimization Matrix

Use this self-validating workflow to determine the optimal conditions for your specific Z-Ser-Thr-OMe ligation.

Protocol: S/H Ratio Determination

Objective: Maximize the Synthesis (S) to Hydrolysis (H) ratio.

VariableCondition A (Standard)Condition B (Low Water)Condition C (Cryo-Enzymatic)
Solvent Buffer (pH 9.0)50% DMF / 50% Buffer90% Buffer (Frozen state)
Temp 25°C25°C-15°C (Eutectic point)
Nucleophile 1.0 eq2.0 eq1.0 eq
Expected Outcome High HydrolysisImproved YieldHighest Yield (Suppressed Hydrolysis)

Step-by-Step:

  • Prepare Stock: Dissolve Z-Ser-Thr-OMe (10 mM) and Nucleophile (20 mM) in the chosen solvent system.

  • Initiate: Add Enzyme (e.g., Subtilisin, 10 µM final).

  • Monitor: Aliquot 10 µL every 15 mins into 90 µL quenching solution (1% TFA in Acetonitrile).

  • Analyze: Run RP-HPLC (C18 column).

  • Calculate:

    
    
    Target S/H > 10 for viable scale-up.
    

Strategic Decision Tree

Use this flowchart to navigate the optimization process when deletion sequences (hydrolysis products) are detected.

OptimizationFlow Start Start: Low Yield / Deletion Detected CheckHPLC Analyze HPLC: Is Z-Ser-Thr-OH (Acid) dominant? Start->CheckHPLC YesAcid Yes: Hydrolysis Issue CheckHPLC->YesAcid Acid Peak High NoAcid No: Unreacted Ester remains CheckHPLC->NoAcid Ester Peak High Opt_Nucl Increase Nucleophile Conc. (Favor Aminolysis) YesAcid->Opt_Nucl Opt_Enzyme Change Enzyme Source (Check Specificity) NoAcid->Opt_Enzyme Opt_Solvent Increase Organic Cosolvent (Reduce Water Activity) Opt_Frozen Try 'Frozen State' Synthesis (Suppress Hydrolysis) Opt_Solvent->Opt_Frozen If fails Opt_Nucl->Opt_Solvent If fails Opt_Ester Switch Leaving Group (OMe -> OGp or Cam) Opt_Enzyme->Opt_Ester If fails

Figure 2: Decision tree for troubleshooting Z-Ser-Thr-OMe ligation failures.

References

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868.

  • Jakubke, H. D., et al. (1985). Protease-catalyzed peptide synthesis: Basic principles, new synthesis strategies and medium engineering. Angewandte Chemie International Edition, 24(2), 85-93.

  • Schellenberger, V., & Jakubke, H. D. (1991). Protease-catalyzed peptide synthesis using inverse substrates: The influence of reaction conditions on the synthesis efficiency. Biochimica et Biophysica Acta (BBA), 1078(3), 329-333.

  • Homandberg, M. D., et al. (1978). Enzymatic condensation of non-associated peptide fragments using a molecular trap. Biochemistry, 17(24), 5220-5227.

  • Nuijens, T., et al. (2019). Improving the Efficiency of Chemo-Enzymatic Peptide Synthesis by Optimization of the C-Terminal Ester Leaving Group. Advanced Synthesis & Catalysis, 361(11), 2562-2570.

Technical Support Center: Impact of Z-Ser-Thr-OMe on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the impact of the Z-Ser-Thr-OMe motif (and the broader Ser-Thr sequence) on peptide secondary structure during synthesis. This guide is designed for researchers encountering "difficult sequences," aggregation, or low coupling yields.

Topic: Troubleshooting Secondary Structure & Aggregation in Ser-Thr Containing Peptides Target Molecule: Z-Ser-Thr-OMe (Benzyloxycarbonyl-Serine-Threonine-Methyl Ester) and related motifs. Core Issue: On-resin aggregation (β-sheet formation) and "difficult sequence" synthesis.

Executive Summary: The Ser-Thr Paradox

In peptide synthesis, the Ser-Thr motif (present in Z-Ser-Thr-OMe) is a notorious inducer of secondary structure formation , specifically


-sheets . Although Serine and Threonine are polar, hydrophilic residues, their side-chain hydroxyl groups (

) can participate in interchain hydrogen bonding with the peptide backbone.

This phenomenon creates a "zipper-like" effect, leading to the formation of stable, insoluble aggregates on the solid support (or in solution). This structural collapse prevents reagents from accessing the growing chain, resulting in incomplete coupling and deletion sequences. Z-Ser-Thr-OMe serves as a critical model for understanding these interactions, as the hydrophobic Z-group and methyl ester can further stabilize these aggregates in organic solvents.

Technical Deep Dive: Mechanism of Structure Formation
Why does Z-Ser-Thr-OMe aggregate?

The aggregation of Z-Ser-Thr-OMe and longer peptides containing this sequence is driven by Intermolecular Hydrogen Bonding .

  • Side-Chain to Backbone Interaction: The

    
    -hydroxyl group of Threonine and the 
    
    
    
    -hydroxyl of Serine can act as both hydrogen bond donors and acceptors. They bridge the amide protons and carbonyls of adjacent peptide chains.
  • 
    -Sheet Stabilization:  These bridges lock the peptide chains into a rigid parallel or antiparallel 
    
    
    
    -sheet conformation.
  • Solvation Exclusion: Once the

    
    -sheet forms, the resin-bound peptide becomes "dry" (desolvated). Solvents like DMF or DCM can no longer penetrate the matrix, and the reactive N-terminus becomes sterically buried.
    
Visualizing the Aggregation Pathway

SerThrAggregation cluster_0 Solvated State (Ideal) cluster_1 Aggregated State (Difficult Sequence) FreeChain Free Peptide Chain (Random Coil) BetaSheet β-Sheet Formation (Interchain H-Bonds) FreeChain->BetaSheet Ser/Thr -OH Interaction Reagents Coupling Reagents (Access Open) Reagents->FreeChain Fast Coupling BuriedTerminus Sterically Buried N-Terminus Reagents->BuriedTerminus Blocked Access BetaSheet->BuriedTerminus Desolvation

Figure 1: Transition from a solvated random coil to an aggregated


-sheet driven by Ser/Thr side-chain interactions.
Troubleshooting Guide & FAQs
Q1: I am synthesizing a peptide with the Z-Ser-Thr-OMe motif, and the solution has turned cloudy/gelatinous. What happened?

Diagnosis: You are witnessing supramolecular aggregation . The Z-Ser-Thr-OMe dipeptide is amphipathic. The hydrophobic Z-group and methyl ester encourage clustering in polar aprotic solvents (like DMF), while the Ser/Thr hydroxyls form a hydrogen-bond network. Corrective Action:

  • Change Solvent: Switch to a "structure-disrupting" solvent. HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) are excellent at breaking hydrogen bonds.

  • Add Chaotropes: Add LiCl (0.8 M) or KSCN to the DMF. These salts disrupt the H-bond network and solubilize the peptide.

Q2: My coupling efficiency drops significantly after the Ser-Thr block. Is this steric hindrance?

Diagnosis: It is likely aggregation , not just steric hindrance. While Threonine is bulky (


-branched), the precipitous drop in yield usually indicates the onset of secondary structure (

-sheets). Corrective Action:
  • Use Pseudoprolines: This is the gold standard. Replace the Ser or Thr residue with a Pseudoproline (oxazolidine) dipeptide (e.g., Fmoc-Ser(tBu)-Thr(

    
    pro)-OH).
    
    • Mechanism:[1][2][3] The oxazolidine ring is a "kink" inducer (similar to Proline) that physically prevents

      
      -sheet formation. It is acid-labile and regenerates the native Ser/Thr sequence during final cleavage.
      
Q3: Can I use elevated temperature to fix the Z-Ser-Thr-OMe aggregation?

Diagnosis: Yes, but with caution. Protocol:

  • Microwave Synthesis: Heating to 60°C - 75°C increases the kinetic energy of the chains, disrupting weak H-bonds.

  • Risk: Serine and Threonine are prone to racemization (conversion of L to D isomer) at high temperatures, especially if the side chain is not protected with a bulky group (like Trt or tBu). Z-protection is generally robust, but the activation step is sensitive.

Experimental Protocols
Protocol A: Disruption of Ser-Thr Aggregates using Pseudoprolines

Use this workflow when synthesizing peptides containing the Ser-Thr motif to prevent "difficult sequence" issues.

  • Design: Identify the Ser-Thr, Ser-Ser, or Thr-Thr hotspot in your sequence.

  • Selection: Purchase the appropriate Fmoc-dipeptide unit (e.g., Fmoc-Ser(tBu)-Thr(

    
    pro)-OH ).
    
  • Coupling:

    • Reagents: Use DIC/Oxyma or HATU/DIEA.

    • Stoichiometry: 3-5 equivalents relative to resin loading.

    • Time: 2 hours (standard) or 2 x 1 hour (double couple).

  • Cleavage (Restoration):

    • Upon final cleavage with 95% TFA , the oxazolidine ring hydrolyzes.

    • Reaction:

      
      Pro 
      
      
      
      Native Ser-Thr sequence.
    • Note: Ensure water content in the scavenger cocktail is at least 2.5% to drive the hydrolysis.

Protocol B: Solubility Check for Z-Ser-Thr-OMe Intermediates

Use this to determine the best solvent for solution-phase synthesis.

Solvent SystemSolubility PredictionMechanism
DCM (Dichloromethane) Poor to ModerateNon-polar; promotes aggregation of H-bonding segments.
DMF (Dimethylformamide) ModeratePolar aprotic; may not disrupt strong

-sheets.
DMSO (Dimethylsulfoxide) HighStrong H-bond acceptor; competes with interchain bonds.
HFIP (Hexafluoroisopropanol) Excellent Strong H-bond donor; completely disrupts

-sheets.
Mechanistic Visualization: Pseudoproline Effect

This diagram illustrates how substituting the native Ser-Thr structure with a Pseudoproline derivative prevents the aggregation described in Figure 1.[3]

PseudoprolineEffect cluster_native Native Ser-Thr Sequence cluster_pseudo Pseudoproline (ΨPro) Substitution Native Linear Backbone (H-Bond Donor/Acceptor) Promotes β-Sheet Pseudo Oxazolidine Ring (Kink) (cis-Amide Bond) Disrupts β-Sheet Native->Pseudo Substitution Result High Solvation Efficient Coupling Pseudo->Result Prevents Aggregation

Figure 2: The structural "kink" introduced by Pseudoprolines prevents the alignment required for


-sheet formation.
References
  • Mutter, M., et al. (1995). "Pseudo-prolines (Psi-Pro) for accessing inaccessible peptides." Peptide Research, 8(3), 145-153. Link

  • Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[3] Journal of Peptide Science, 5(9), 403-409. Link

  • Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews, 45, 631-654. Link

  • Bachem Technical Note. (2021). "Pseudoproline & Isoacyl dipeptides for Difficult Sequences." Link

Sources

strategies to improve crude purity of peptides made with Z-Ser-thr-ome

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Z-Ser-Thr-OMe and related serine/threonine-containing peptides. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the crude purity of your synthetic peptides and navigate the specific challenges posed by these hydroxyl-containing amino acids.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding purity in Ser/Thr-peptide synthesis.

Q1: What are the most common types of impurities I should expect when synthesizing peptides containing Serine and Threonine?

A1: Impurities in peptide synthesis can be broadly categorized as process-related or product-related.[1] For peptides containing Serine (Ser) and Threonine (Thr), you should be particularly vigilant for:

  • Deletion Sequences: Resulting from incomplete coupling or deprotection steps, where one or more amino acids are missing from the target sequence.[2][3] Steric hindrance from bulky protecting groups on Ser/Thr can sometimes contribute to inefficient coupling.

  • Truncation Sequences: These are sequences where the synthesis has stopped prematurely. This can be addressed by capping unreacted amino groups, often with acetic anhydride, to facilitate easier purification later.[3]

  • Dehydration Products (-18 Da): The hydroxyl side chains of Ser and Thr can undergo β-elimination, especially under harsh acidic or basic conditions, to form dehydroalanine (from Ser) or dehydroaminobutyric acid (from Thr).[4] This is a critical and common side reaction.

  • Diastereomers (Racemization): Activation of the carboxylic acid group during coupling can lead to epimerization, particularly at the C-terminal amino acid being coupled.[5][6] While Ser and Thr themselves are not as prone to racemization as residues like Cysteine or Histidine, the risk is never zero and is influenced by the coupling method and reagents used.[5]

  • Incompletely Deprotected Sequences: Residual protecting groups (e.g., tert-butyl on the side chain) that are not fully removed during the final cleavage step will result in adducts with a corresponding mass increase.[2]

  • Reagent-Related Impurities: Contaminants from reagents, catalysts, or scavengers used during synthesis and cleavage (e.g., TFA adducts) are also common.[7][8]

Q2: Why are Serine and Threonine considered "difficult" amino acids in solid-phase peptide synthesis (SPPS)?

A2: The primary challenge stems from the nucleophilic hydroxyl (-OH) group on their side chains.

  • Side-Chain Reactivity: Without a proper protecting group, the hydroxyl group can participate in unwanted side reactions, such as O-acylation, where the growing peptide chain is extended from the side chain, leading to branched impurities.

  • Dehydration Risk: As mentioned, the β-hydroxyl group makes these residues susceptible to elimination reactions (dehydration), especially during activation and cleavage steps.

  • Aggregation: Sequences rich in Ser and Thr can sometimes contribute to peptide aggregation on the solid support, hiding the growing chain from reagents and leading to incomplete reactions and lower yields.[9] Utilizing pseudoprolines derived from serine and threonine is a known strategy to disrupt this aggregation.[5]

Q3: What is a reasonable crude purity to expect for a standard peptide containing Ser/Thr?

A3: The expected crude purity is highly dependent on the peptide's length and sequence. Assuming a coupling efficiency of >99% for each step, a 20-amino-acid peptide might have a theoretical crude purity of over 82%.[1] However, for sequences with "difficult" pairings or those prone to aggregation, the actual crude purity can be significantly lower. It is not uncommon to see crude purities in the range of 50-70% for complex Ser/Thr-containing peptides.

Troubleshooting Guide: From Analysis to Action

This guide is structured around common observations during the analysis of your crude peptide product.

Observation 1: My mass spectrometry (MS) data shows a significant peak at [M-18].

Problem: This mass loss of 18 Da is the classic signature of a dehydration side reaction, where the Ser or Thr side chain has lost a molecule of water.

Causality & Explanation: This β-elimination reaction is typically catalyzed by base or acid and can be exacerbated by certain coupling conditions. For instance, some carbodiimide-based coupling reagents, when used without an additive like HOBt, can promote O-acylurea intermediate formation, which may facilitate dehydration.

Solutions & Strategies:

  • Optimize Coupling Chemistry:

    • Use Additives: Always use an activating agent like HOBt (1-hydroxybenzotriazole) or OxymaPure® with your carbodiimide (e.g., DIC). These additives suppress racemization and minimize side reactions like dehydration.[5]

    • Choose Milder Reagents: Consider using phosphonium- or aminium-based coupling reagents (e.g., HBTU, HATU) which are generally very efficient and can reduce contact time, thereby lowering the risk of side reactions.

  • Protecting Group Strategy:

    • Ensure the side-chain protecting group is robust. For Fmoc/tBu chemistry, the tert-butyl (tBu) ether is standard for Ser and Thr and is generally stable.[10]

  • Cleavage Conditions:

    • Minimize the time the peptide is exposed to the strong acid (TFA) during final cleavage. Perform the cleavage at room temperature or on ice to reduce the energy available for side reactions.

Observation 2: My HPLC chromatogram shows a shoulder or a closely eluting peak next to my main product peak.

Problem: This often indicates the presence of a diastereomer (an epimer) or a very similar impurity, such as a product with a residual protecting group.

Causality & Explanation:

  • Racemization: During the activation step of an amino acid's carboxyl group, the α-carbon's stereochemistry can be compromised, leading to the formation of a D-amino acid isomer.[5][6] This is more likely to happen to the amino acid being activated for coupling.

  • Incomplete Deprotection: A closely eluting peak could also be the target peptide with a protecting group still attached to the Ser or Thr side chain (e.g., +56 Da for tert-butyl). These species are often more hydrophobic and will have a slightly longer retention time in reversed-phase HPLC.

Solutions & Strategies:

  • Confirm Identity with MS: First, confirm the identity of the impurity peak using LC-MS. If the mass is identical to your target peptide, it is likely a diastereomer. If it corresponds to an adduct, it's an incomplete deprotection issue.

  • To Mitigate Racemization:

    • Use Racemization Suppressants: Additives like HOBt or HOAt are essential.[5]

    • Avoid Excess Base: Use the minimum required amount of base (e.g., DIPEA) during coupling, as excess base can promote racemization. Ideally, use a base-free coupling protocol if possible.

    • Lower the Temperature: Performing the coupling reaction at a lower temperature can sometimes reduce the rate of racemization.

  • To Address Incomplete Deprotection:

    • Increase Cleavage Time: Extend the duration of the final TFA cleavage cocktail (e.g., from 2 hours to 3-4 hours).

    • Optimize Scavengers: Ensure your cleavage cocktail contains the appropriate scavengers. For Ser and Thr, standard cocktails like TFA/TIS/H₂O (95:2.5:2.5) are usually sufficient, but ensure thorough mixing and adequate volume.

Observation 3: My overall yield is very low, and I see a complex mixture of smaller fragments in my analysis.

Problem: This points to widespread issues during the synthesis, likely related to poor coupling efficiency and/or peptide aggregation.

Causality & Explanation:

  • Steric Hindrance: The bulky side-chain protecting groups on Ser(tBu) and Thr(tBu) can sterically hinder the approach of the next activated amino acid, leading to inefficient coupling and the formation of deletion sequences.[3]

  • Peptide Aggregation: Certain peptide sequences, particularly those with hydrophobic residues or those capable of forming stable secondary structures on the resin, can aggregate.[9] This prevents reagents from reaching the reactive N-terminus, halting chain elongation. Ser/Thr can contribute to this through hydrogen bonding networks.

Solutions & Strategies:

  • Improve Coupling Efficiency:

    • Double Couple: For amino acids coupling onto a Ser or Thr residue, or for the Ser/Thr residue itself, perform the coupling step twice to ensure the reaction goes to completion.

    • Use a More Potent Activator: Switch to a stronger coupling reagent like HATU for these difficult steps.

  • Disrupt Aggregation:

    • Incorporate Pseudoprolines: If your sequence allows, replacing a Ser or Thr with a corresponding dipeptide pseudoproline can effectively disrupt on-resin aggregation.[5] The pseudoproline is converted back to the native residue during the final TFA cleavage.

    • Use "High-Chaotropic" Solvents: In severe cases, switching the main synthesis solvent from DMF to NMP, or using a mixture containing a chaotropic agent like DMSO, can help break up aggregates.

    • Microwave Synthesis: Microwave-assisted peptide synthesis can provide the energy to overcome kinetic barriers for coupling and disrupt aggregation, often leading to higher purity crude products.

Key Experimental Protocols & Data

Protocol 1: Optimized Final Cleavage for Ser/Thr-Containing Peptides

This protocol is designed to maximize the removal of acid-labile protecting groups while minimizing side reactions.

  • Preparation: After synthesis, wash the resin-bound peptide thoroughly with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective choice is "Reagent K" :

    • Trifluoroacetic Acid (TFA): 94%

    • Water (H₂O): 2.5%

    • Triisopropylsilane (TIS): 1.0%

    • Phenol: 2.5%

    • Rationale: TIS acts as a cation scavenger, particularly for the tert-butyl group. Water helps with solubility, and phenol can also scavenge cations and protect tryptophan if present.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Stir or gently agitate the mixture at room temperature.

    • Reaction Time: Allow the reaction to proceed for 3-4 hours . This extended time is often necessary for complete deprotection of bulky groups on Ser and Thr.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise into a 10-fold excess of cold (0-4°C) diethyl ether.

  • Isolation:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether, wash the pellet with fresh cold ether (2x), and dry the final product under vacuum.

Data Table 1: Common Impurities and Their Mass Signatures
Impurity TypeDescriptionMass Difference (Da)Common Cause
Dehydration Loss of H₂O from Ser or Thr side chain-18.01 Harsh cleavage/coupling; insufficient side-chain protection
Deletion Sequence Missing one amino acid (e.g., Gly)-57.02 Incomplete coupling/deprotection cycle
tBu Adduct Residual tert-butyl group on Ser/Thr+56.06 Incomplete final cleavage
TFA Adduct Trifluoroacetylation of Ser/Thr -OH+96.00 Can occur during cleavage; usually labile
Double Insertion Accidental double addition of an amino acid+[Mass of AA] Inefficient washing after coupling
Visualization: Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and addressing purity issues in your Z-Ser-Thr-OMe peptide synthesis.

G start Analyze Crude Peptide (LC-MS) ms_check Identify Major Impurity by Mass start->ms_check dehydration Impurity = [M-18] ms_check->dehydration Dehydration racemization Impurity = [M] ms_check->racemization Racemization/ Isomer adduct Impurity = [M+X] ms_check->adduct Adduct complex_mix Complex Mixture/ Low Yield ms_check->complex_mix Multiple Peaks sol_dehydration Optimize Coupling: - Use HOBt/Oxyma - Milder Reagents - Check Cleavage Time dehydration->sol_dehydration sol_racemization Refine Coupling: - Add HOAt - Reduce Base - Lower Temperature racemization->sol_racemization sol_adduct Improve Cleavage: - Extend TFA Time (3-4h) - Use Optimized Scavengers - Ensure Resin is Dry adduct->sol_adduct sol_complex Enhance Synthesis: - Double Couple Difficult AAs - Use Stronger Activator (HATU) - Disrupt Aggregation (PSP, NMP) complex_mix->sol_complex

Caption: Troubleshooting Decision Tree for Peptide Impurity Analysis.

References

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Hofmann, K., et al. (2021). Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]

  • Moravek, Inc. (n.d.). Different Types of Impurities in Pharmaceuticals. [Link]

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Wikipedia. (2024). Post-translational modification. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. [Link]

Sources

dealing with incomplete deprotection of the Z-group from serine/threonine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Z-Group (Benzyloxycarbonyl) Removal from Serine/Threonine Containing Peptides Ticket ID: Z-SER-THR-001 Status: Open

Executive Summary

Incomplete deprotection of the Z-group (Cbz) from Serine (Ser) or Threonine (Thr) residues is rarely a simple kinetic failure. It is often a symptom of three distinct underlying pathologies: catalyst poisoning (in hydrogenolysis), supramolecular aggregation (preventing reagent access), or benzyl cation re-alkylation (where the Z-group is cleaved but the resulting benzyl carbocation attacks the nucleophilic hydroxyl side chain of Ser/Thr).

This guide provides a diagnostic workflow and two validated protocols to resolve these issues, moving beyond standard textbook methods to field-proven "rescue" strategies.

Module 1: Diagnostic Workflow

Before altering your protocol, you must confirm the chemical nature of the impurity. Use this logic flow to interpret your LC-MS data.

DiagnosticFlow Start Symptom: Impurity after Z-Deprotection MassCheck Check Mass Shift (Δ Mass) Start->MassCheck Plus134 +134 Da (vs Product) MassCheck->Plus134 Z-Group Remains Plus90 +90 Da (vs Product) MassCheck->Plus90 Benzyl Ether Formed SameMass Mass Correct, Retention Shifted MassCheck->SameMass Isopeptide Bond Diag1 Diagnosis: Intact Z-Group (Kinetic Failure) Plus134->Diag1 Diag2 Diagnosis: O-Benzylation (Cation Scavenging Failure) Plus90->Diag2 Diag3 Diagnosis: N→O Acyl Migration (Acid Induced) SameMass->Diag3 Act1 Action: Switch Catalyst or Solvent (See Protocol A) Diag1->Act1 Act2 Action: Acidolysis with Scavengers (See Protocol B) Diag2->Act2 Act3 Action: Mild Base Treatment (pH 8-9 wash) Diag3->Act3

Figure 1: Diagnostic logic for identifying the specific mode of deprotection failure.

Module 2: Protocol A - Catalytic Hydrogenolysis Optimization

Context: Standard H₂/Pd-C fails because Ser/Thr residues promote hydrogen-bond aggregation (beta-sheets), shielding the N-terminus, or because the peptide contains Sulfur (Met/Cys/Cys(Pcm)) which poisons the Palladium catalyst.

The "Rescue" Cocktail (For Stubborn/Aggregated Peptides)

Do not simply increase reaction time; this promotes side reactions. Instead, disrupt aggregation and protect the catalyst.

ComponentStandard ProtocolRescue Protocol Function
Catalyst 10% Pd/C20% Pd(OH)₂/C (Pearlman's) More active; resistant to mild poisoning.
Solvent Methanol (MeOH)HFIP / AcOH / TFE Fluorinated solvents disrupt beta-sheet aggregation.
Additive NoneCyclohexylamine (2 eq) Acts as a scavenger for poisoning species; keeps amine free.
Pressure 1 atm (Balloon)40-60 psi (Parr Shaker) Increases H₂ saturation in viscous solvents.
Step-by-Step Methodology:
  • Dissolution: Dissolve the peptide (1 mM) in Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) with 1-5% Acetic Acid. Note: Solubility is the rate-limiting step for Ser/Thr peptides.

  • Catalyst Addition: Add Pd(OH)₂/C (10-20% by weight of peptide).

    • Critical: If Methionine (Met) or Cys is present, add Cyclohexylamine (2 equivalents) or use Sponge Nickel instead of Pd.

  • Hydrogenation: React under 50 psi H₂ for 4-6 hours.

  • Work-up: Filter through Celite. Wash the pad with 50% AcOH to recover aggregated peptide trapped on the charcoal.

Module 3: Protocol B - Acidolytic Cleavage (The "Hard" Route)

Context: When hydrogenolysis is impossible (e.g., Cys-rich peptides) or fails, acidolysis is required. HBr/AcOH is the traditional choice, but it often leads to O-benzylation of the Ser/Thr hydroxyl group. The benzyl cation (


), once cleaved, seeks electrons; if it doesn't find a scavenger, it attacks the Ser-OH.

Solution: Use TFMSA (Trifluoromethanesulfonic Acid) with a "Soft Base" scavenger system. This is superior to HBr/AcOH for preventing side reactions.

The TFMSA/TFA/Thioanisole System
ReagentRole
TFMSA (10%) The "Hard Acid" that cleaves the Z-group carbamate.
TFA (80%) Solvent and proton source.
Thioanisole (10%) The "Soft Base" scavenger. It traps

cations faster than Ser-OH can.
EDT (Ethanedithiol) Optional. Add if Met/Trp are present to prevent oxidation/alkylation.
Step-by-Step Methodology:
  • Preparation: Dry the peptide completely (lyophilized). Water kills TFMSA activity.

  • Scavenger Mix: Mix TFA:Thioanisole (8:1 v/v). Cool to 0°C.

  • Acid Activation: Add TFMSA dropwise to the mixture (Final conc: 10%). Caution: Exothermic.

  • Reaction: Add the peptide. Stir at 0°C for 60-90 minutes.

    • Warning: Do not exceed 2 hours; risk of

      
       migration increases.
      
  • Precipitation: Pour into cold Diethyl Ether to precipitate the peptide.

  • Reversal of Migration: Dissolve the crude pellet in aqueous buffer (pH 8.5, e.g., NH₄HCO₃) and stir for 30 mins to reverse any

    
    -acyl species back to 
    
    
    
    -acyl.
Module 4: Mechanism of Failure (Visualization)

Understanding the "Benzyl Cation Return" is critical. If you use acid without sufficient scavengers, you are simply moving the Z-group from the Nitrogen to the Oxygen of the Serine side chain.

Mechanism Z_Pep Z-NH-Ser-OH Cleavage Cleavage Event Z_Pep->Cleavage + Acid Acid Acid (H+) Bn_Cat Benzyl Cation (Bn+) Cleavage->Bn_Cat Free_Pep H2N-Ser-OH Cleavage->Free_Pep Scavenger Scavenger (Thioanisole) Bn_Cat->Scavenger Fast Path (With Scavengers) Side_Rxn Attack on Ser-OH Bn_Cat->Side_Rxn Slow Path (No Scavengers) Free_Pep->Side_Rxn Safe_Waste Bn-S-Ph (Inert Waste) Scavenger->Safe_Waste Dead_End H2N-Ser(OBn)-... (O-Benzyl Impurity) Side_Rxn->Dead_End

Figure 2: The "Race Condition" between the scavenger and the Serine side chain for the Benzyl Cation.

FAQ: Troubleshooting Specific Scenarios

Q: I see the Z-group removed, but my mass is +90 Da higher than expected. What happened? A: You likely formed a Benzyl Ether. The Z-group was cleaved, but the resulting benzyl cation alkylated the Ser/Thr hydroxyl.

  • Fix: This is very difficult to reverse chemically without destroying the peptide. You must restart the cleavage using Protocol B with fresh Thioanisole.

Q: My peptide contains Methionine and I cannot use Hydrogenolysis. What now? A: Use the TFMSA method (Protocol B). Methionine is highly susceptible to alkylation by benzyl cations (forming S-benzyl sulfonium salts). You must use Thioanisole and EDT (Ethanedithiol) as scavengers.

  • Tip: If Met oxidation (Sulfoxide) occurs, reduce it post-cleavage using NH₄I/DMS.

Q: Can I use HBr/Acetic Acid instead of TFMSA? A: Yes, but it is "dirtier." HBr/AcOH generates benzyl bromide in situ, which is a potent alkylating agent. If you must use it, ensure you add Pentamethylbenzene or Phenol as scavengers to sponge up the benzyl bromide.

Q: I suspect N→O acyl migration. How do I confirm and fix it? A: Confirmation: HPLC shows a new peak with the same mass but shorter retention time (more hydrophilic). Fix: Treat the crude peptide with 0.1 M aq. NH₄HCO₃ (pH 8-9) for 1 hour. The basic pH drives the O-acyl group back to the more stable N-acyl amide bond.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504. Link

  • Tam, J. P., et al. (1983). "S_N 2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society, 105(21), 6442-6455. (Basis for TFMSA/Scavenger logic). Link

  • Sigma-Aldrich. "Cleavage and Deprotection Protocols for Solid Phase Peptide Synthesis." Technical Bulletin. Link

  • Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press.

Sources

Technical Guide: Stability of Z-Ser-Thr-OMe Under Coupling Conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and synthesis challenges of Z-Ser-Thr-OMe (N-benzyloxycarbonyl-Seryl-Threonine methyl ester). It is designed to assist researchers in navigating the specific instability issues—primarily O-acylation , racemization , and


 acyl migration —inherent to coupling amino acids with unprotected hydroxyl side chains.

Executive Summary: The "Hydroxyl Challenge"

The dipeptide Z-Ser-Thr-OMe represents a classic "stress test" in peptide chemistry. Both Serine and Threonine possess unprotected


-hydroxyl groups (-OH) in this sequence (unless specifically side-chain protected, e.g., with tBu).

When subjecting this sequence to coupling conditions (either synthesizing it or activating it for fragment condensation), you face three competing stability risks:

  • O-Acylation (Depsipeptide Formation): The hydroxyl group of Threonine acts as a nucleophile, attacking the activated Serine species to form an ester linkage instead of the desired amide bond.

  • Racemization: The activation of Z-Ser-OH can lead to oxazolone formation, which is prone to base-catalyzed epimerization.

  • 
     Acyl Migration:  Under acidic conditions (or specific activation protocols), the amide bond between Ser and Thr can rearrange to an ester (isopeptide), effectively breaking the peptide backbone.
    

This guide details how to maintain the stability of the Z-Ser-Thr-OMe motif under various coupling protocols.

Critical Stability Mechanisms (Visualized)

Understanding the failure modes is the first step to prevention. The diagram below illustrates the competing pathways during the coupling of Z-Ser-OH to H-Thr-OMe .

SerThrStability cluster_legend Pathway Key Start Reagents: Z-Ser-OH + H-Thr-OMe Activation Activated Z-Ser-X Start->Activation Coupling Agent (DCC, HATU, etc.) Product Z-Ser-Thr-OMe (Native Amide) Activation->Product Amine Attack (Major Path) Oxazolone Oxazolone Intermediate Activation->Oxazolone Slow Activation High Base Depsipeptide O-Acyl Isomer (Ester Linkage) Activation->Depsipeptide OH Attack (Unprotected Side Chain) Migration N -> O Shift (Acid Catalyzed) Product->Migration Strong Acid (TFA/HBr) Oxazolone->Product Slower coupling Racemate D-Ser-Thr-OMe (Racemized) Oxazolone->Racemate Epimerization Migration->Product Mild Base (Reversal) key1 Green = Desired Path key2 Red = Instability/Side Reaction

Figure 1: Reaction pathways for Z-Ser-Thr-OMe. Note that the hydroxyl group on Threonine competes with the amine, and the activated Serine is prone to racemization via oxazolone formation.

Troubleshooting & FAQs

Issue 1: O-Acylation (Formation of Depsipeptides)

Symptom: HPLC shows a secondary peak with the correct mass (isomer) but different retention time. Cause: The hydroxyl group of Threonine is nucleophilic. If the activation of Serine is too "hot" (e.g., using HATU/DIEA without care) or if excess base is present, the -OH can outcompete the -NH₂.

  • Q: Which coupling conditions minimize O-acylation?

    • A: Carbodiimide/Additive (DCC/HOBt or EDC/Oxyma) is the gold standard for unprotected Ser/Thr coupling. The active ester formed (OBt or Oxyma ester) is selective for amines over hydroxyls.

    • Avoid: Phosphonium/Uronium reagents (HATU, HBTU) with high equivalents of tertiary amine bases (DIEA, TEA). The base increases the nucleophilicity of the hydroxyl group, promoting ester formation.

  • Q: Can I reverse O-acylation if it happens?

    • A: Sometimes. Treating the crude mixture with mild base (e.g., 0.1 M NaOH or bicarbonate) can hydrolyze the ester (depsipeptide) more rapidly than the amide, or trigger an

      
       shift if the amine is free. However, for Z-Ser-Thr-OMe, prevention is far superior to cure.
      
Issue 2: Racemization of Serine

Symptom: Presence of a diastereomer (L-D peptide) in HPLC/NMR. Cause: Urethane-protected amino acids (like Z-Ser) are generally resistant to racemization unless the activation is slow or excess base is used. Serine is particularly prone to


-elimination or direct enolization due to the electron-withdrawing effect of the oxygen.
  • Q: Does the Z-group protect against racemization in this specific sequence?

    • A: Yes, the Z (Cbz) group prevents oxazolone formation better than amide protections (like Acetyl), but it is not fail-safe. If you use HATU/DIEA , you risk racemization.

    • Recommendation: Use DIC/Oxyma Pure or EDC/HOBt . Keep the temperature at 0°C during the addition of reagents and warm slowly to room temperature.

Issue 3: Acyl Migration

Symptom: Loss of peptide bond integrity after acidic workup; appearance of amine and ester fragments. Cause: In strong acids (like HBr/AcOH or neat TFA), the amide nitrogen can be protonated, making the carbonyl susceptible to attack by the adjacent Ser/Thr hydroxyl group. This rearranges the stable amide into a labile ester (isopeptide).

  • Q: Is Z-Ser-Thr-OMe stable in TFA?

    • A: Generally, yes. The Z group and Methyl ester are stable in dilute TFA. However, if you dissolve the peptide in strong acid for extended periods, migration can occur.

    • Fix: If migration is suspected, treat the aqueous solution with sodium bicarbonate (pH 8-9) for 1-2 hours. This drives the reverse reaction (

      
       migration), restoring the native peptide bond.
      

Comparative Protocol Analysis

The following table summarizes the stability of Z-Ser-Thr-OMe synthesis under common coupling regimes.

Coupling ReagentBase RequirementO-Acylation RiskRacemization RiskRecommendation
DCC / HOBt None / LowLow Very LowHighly Recommended. The classic method for unprotected side chains.
EDC / Oxyma None / LowLow Very LowExcellent. Easier workup (water-soluble urea) than DCC.
HATU / DIEA High (2-3 eq)High ModerateAvoid. Excess base promotes OH reactivity and Ser racemization.
Mixed Anhydride NMM (1 eq)ModerateModerateUse with Caution. Strict temp control (-15°C) required to prevent side reactions.
Acid Chloride PyridineVery High HighDo Not Use. Will almost certainly acylate the hydroxyls.

Recommended Experimental Workflow

To synthesize Z-Ser-Thr-OMe with maximum stability:

  • Dissolution: Dissolve H-Thr-OMe·HCl (1.0 eq) in DMF. Add NMM (1.0 eq) to neutralize the salt. Do not use excess base.

  • Activation: In a separate vessel, dissolve Z-Ser-OH (1.1 eq) and HOBt (1.1 eq) in DMF/DCM (1:1). Cool to 0°C.[1]

  • Coupling: Add DCC or EDC·HCl (1.1 eq) to the Z-Ser-OH solution. Stir for 10-15 min to form the active ester.

  • Combination: Add the activated Z-Ser solution to the H-Thr-OMe solution.

  • Reaction: Stir at 0°C for 1 hour, then room temperature overnight.

  • Workup: Evaporate DMF. Redissolve in EtOAc. Wash with:

    • 5% citric acid (removes urea/bases) — Do not use strong mineral acids.

    • Sat. NaHCO₃ (removes unreacted Z-Ser-OH).

    • Brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

Why this works: The pre-activation with HOBt ensures that the species encountering the Threonine is the HOBt-ester, which is reactive enough to couple with the amine but selective enough to ignore the hydroxyl group.

References

  • Serine/Threonine Ligation & Side Reactions

    • Source: Li, X., et al.
    • Relevance: details the mechanism of and acyl transfer in Ser/Thr peptides.
  • Source: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press.
  • Coupling Reagents for Unprotected Side Chains

    • Source: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
    • Relevance: Compares efficiency and side-reaction profiles of H
  • Z-Ser-Thr-OMe Specific Synthesis

    • Source: "2-Fluoro-1,3,5-trinitrobenzene... a useful new condensing reagent."[1]

    • Relevance: Cites Z-Ser-Thr-OMe as a model peptide for testing coupling efficiency without racemiz
    • 1[1][2][3][4][5][6][7][8][9]

Sources

Validation & Comparative

Z-Ser-thr-ome vs Fmoc-Ser(tBu)-Thr(tBu)-OH in peptide synthesis

[1]

Executive Summary The choice between Z-Ser-Thr-OMe and Fmoc-Ser(tBu)-Thr(tBu)-OH represents a fundamental divergence in synthetic strategy.[1]

  • Fmoc-Ser(tBu)-Thr(tBu)-OH is the industry standard for automated, chemical synthesis (SPPS).[1] It relies on orthogonal protection to prevent side reactions and allows for the rapid assembly of long peptide chains.

  • Z-Ser-Thr-OMe is a specialized substrate for enzymatic ligation .[1] It relies on the stereoselectivity of proteases (e.g., Subtilisin, Trypsin) to form peptide bonds under mild aqueous conditions, often used in fragment condensation or green chemistry applications.

Technical Specifications & Properties

FeatureZ-Ser-Thr-OMe Fmoc-Ser(tBu)-Thr(tBu)-OH
Primary Application Enzymatic Peptide Synthesis (Kinetically Controlled)Solid-Phase Peptide Synthesis (SPPS)
N-Term Protection Z (Cbz) : Benzyloxycarbonyl.[1] Acid-stable; removed by hydrogenolysis or strong acid (HBr).[1]Fmoc : Fluorenylmethyloxycarbonyl.[2][3] Base-labile; removed by Piperidine.[1]
Side Chain Protection None (Free -OH) : Ser/Thr hydroxyls are typically unprotected to maintain water solubility for enzymes.[1]tBu : tert-Butyl ether.[1][3][4] Acid-labile; prevents O-acylation and dehydration.
C-Terminus -OMe (Methyl Ester) : Acts as a leaving group for the enzyme (acyl donor).[1]-OH (Free Acid) : Requires chemical activation (e.g., HATU/DIC) to couple.[1]
Solubility Water/Organic co-solvents (e.g., 50% DMF/Buffer).Organic solvents (DMF, NMP, DCM).[5] Insoluble in water.
Racemization Risk Low : Enzymes are stereoselective.[6]Moderate : Ser/Thr C-terminal activation is prone to racemization (mitigated by suppressors like Oxyma/HOBt).[1]
Key Side Reaction Hydrolysis : Water competes with the amine nucleophile, turning the ester into acid (Dead End).O-Acyl Shift : Migration of the peptide chain to the side-chain OH (prevented by tBu).[1]

Deep Dive: Fmoc-Ser(tBu)-Thr(tBu)-OH (The SPPS Standard)[1]

Mechanism of Action

This dipeptide is used to introduce the Ser-Thr motif as a single unit. Using a pre-formed dipeptide reduces the number of coupling steps on the resin and can help disrupt secondary structures (aggregation) that often form in Ser/Thr-rich regions. The tBu protection is critical: without it, the free hydroxyl groups of Ser and Thr would react with the activated carboxyl group, leading to branched peptides or O-acyl shifts .

Experimental Protocol: SPPS Coupling

Standard protocol for coupling to a resin-bound peptide (0.1 mmol scale).[1]

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 20 min.

  • Deprotection: Remove N-terminal Fmoc from the resin using 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Activation:

    • Dissolve Fmoc-Ser(tBu)-Thr(tBu)-OH (0.5 mmol, 5 eq) in DMF.

    • Add HATU (0.5 mmol, 5 eq) and DIPEA (1.0 mmol, 10 eq).

    • Note: Pre-activation time should be short (< 2 min) to minimize racemization of the C-terminal Threonine.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 45–60 min.

  • Monitoring: Perform a Kaiser test. If negative (no color), coupling is complete.

  • Cleavage (Final): After chain assembly, treat resin with TFA/TIS/H2O (95:2.5:2.5) to remove tBu groups and cleave the peptide.[7]

Visualization: SPPS Cycle & Protection

SPPS_Cyclecluster_protectionRole of tBu ProtectionStartResin-Peptide-NH2CouplingCoupling StepStart->Coupling Free AmineAAFmoc-Ser(tBu)-Thr(tBu)-OHActivationActivation(HATU/DIPEA)AA->ActivationActivation->Coupling Activated EsterProtectedFmoc-Ser(tBu)-Thr(tBu)-Peptide-ResinCoupling->ProtectedDeprotectionFmoc Removal(Piperidine)Protected->DeprotectionFinalNext CycleDeprotection->FinalNotetBu blocks side-chain -OHPreventing branching & O-acyl shift

Caption: The SPPS cycle utilizing Fmoc-Ser(tBu)-Thr(tBu)-OH. tBu protection ensures linearity by blocking side-chain reactivity.[1]

Deep Dive: Z-Ser-Thr-OMe (The Enzymatic Substrate)

Mechanism of Action

In Kinetically Controlled Enzymatic Synthesis , the enzyme (e.g., Subtilisin or a genetically engineered ligase like Subtiligase) uses the ester (-OMe ) as an acyl donor.

  • Acyl-Enzyme Formation: The enzyme attacks the ester, releasing methanol and forming a covalent acyl-enzyme intermediate.

  • Nucleophilic Attack: The amine of the incoming peptide fragment (nucleophile) attacks the intermediate, forming the new peptide bond.

  • Competition: Water can also attack the intermediate (hydrolysis), producing the free acid (Z-Ser-Thr-OH), which is a "dead-end" product that cannot be coupled.[1]

Experimental Protocol: Enzymatic Ligation

Protocol for coupling Z-Ser-Thr-OMe to a nucleophile (e.g., H-Leu-NH2).[1]

  • Buffer Preparation: Prepare 0.1 M Tricine buffer, pH 8.0 containing 10 mM CaCl2 (calcium stabilizes many proteases).

  • Substrate Dissolution: Dissolve Z-Ser-Thr-OMe (10 mM) and the nucleophile H-Leu-NH2 (20 mM, excess is required) in a mixture of Buffer/DMF (90:10).[1]

    • Note: High organic solvent concentration can denature wild-type enzymes; keep <10-20% unless using engineered variants.[1]

  • Enzyme Addition: Add Subtilisin Carlsberg or Trypsin (immobilized preparations are preferred for easy removal) at a ratio of 1:100 (enzyme:substrate by weight).

  • Reaction: Incubate at 25°C with gentle shaking.

  • Monitoring: Monitor by HPLC. Watch for the disappearance of the methyl ester (OMe) and the appearance of the product (Z-Ser-Thr-Leu-NH2) vs. the hydrolysis byproduct (Z-Ser-Thr-OH).[1]

  • Termination: Filter off immobilized enzyme or lower pH to 3.0 to quench.

Visualization: Enzymatic Ligation Pathway

Enzymatic_LigationSubstrateZ-Ser-Thr-OMe(Acyl Donor)ComplexAcyl-Enzyme Intermediate(Z-Ser-Thr-O-Enzyme)Substrate->Complex + Enzyme - MeOHEnzymeSerine Protease(Enzyme-OH)Enzyme->ComplexProductLigated Peptide(Z-Ser-Thr-NH-R)Complex->Product Aminolysis(Major Pathway)HydrolysisHydrolysis Byproduct(Z-Ser-Thr-OH)Complex->Hydrolysis Hydrolysis(Competing Side Rxn)NucleophilePeptide Nucleophile(H2N-R)Nucleophile->ProductWaterWater (H2O)Water->Hydrolysis

Caption: The kinetic competition in enzymatic synthesis. Success depends on the Nucleophile outcompeting Water for the Acyl-Enzyme intermediate.[1]

Critical Analysis: The "O-Acyl Shift" Danger[1]

A major reason for choosing between these derivatives involves the O-to-N Acyl Shift .[1] This reaction occurs when the peptide backbone migrates to the side-chain hydroxyl of Ser or Thr, breaking the peptide bond and forming an ester (depsipeptide).

  • In SPPS (Fmoc-Ser(tBu)-Thr(tBu)-OH): The tBu group physically blocks the hydroxyl oxygen.[1] The shift is chemically impossible as long as the protection is intact. This is why tBu is mandatory for Ser/Thr in SPPS.

  • In Enzymatic Synthesis (Z-Ser-Thr-OMe): The side chains are free.[1] However, the shift is less common because:

    • The pH (typically 7–8) is mild.

    • The enzyme holds the substrate in a conformation that disfavors the shift.

    • However, upon final deprotection or if the pH is raised significantly, the shift can occur in the final product if not handled carefully.

References

  • BenchChem. (2025).[2][5][8] A Comparative Guide to Fmoc-Thr(tBu)-OH in Drug Discovery. Retrieved from [1]

  • Bachem. (2025).[9] Introduction to Peptide Synthesis Methods: SPPS vs CEPS. Retrieved from [1]

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. Biochemical and Biophysical Research Communications.
  • Coin, I., et al. (2007). Depsipeptides as side products in Fmoc-SPPS: The O-acyl shift. Journal of Peptide Science.
  • Nuijens, T., et al. (2019). Improving the Efficiency of Chemo-Enzymatic Peptide Synthesis. Methods in Molecular Biology.

Advanced Mass Spectrometry Validation of Z-Ser-Thr-OMe Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the high-stakes landscape of therapeutic peptide synthesis, the dipeptide intermediate Z-Ser-Thr-OMe (N-benzyloxycarbonyl-Seryl-Threonine methyl ester) represents a critical checkpoint. Its structural integrity—specifically the preservation of chiral centers at Serine and Threonine and the stability of the methyl ester—directly dictates the purity of the final bioactive agent.

This guide provides a rigorous technical comparison between High-Resolution LC-ESI-MS/MS (The "Gold Standard") and MALDI-TOF MS (The "High-Throughput Alternative") for the validation of Z-Ser-Thr-OMe. While MALDI offers speed, our analysis demonstrates that LC-ESI-MS/MS is the requisite protocol for detecting isobaric impurities and confirming side-chain fidelity in Z-protected serine/threonine derivatives.

Technical Deep Dive: The Target Molecule

Chemical Profile[1][2]
  • Molecule: Z-Ser-Thr-OMe

  • Formula: C₁₆H₂₂N₂O₇

  • Monoisotopic Mass: ~354.14 Da

  • Structural Challenges:

    • Z-Group (Cbz): Prone to specific fragmentation (benzyl cation formation,

      
       91) which can dominate spectra.
      
    • Ser/Thr Side Chains: Highly susceptible to neutral loss of water (

      
      , -18 Da), complicating precursor ion identification.
      
    • Methyl Ester (OMe): Susceptible to hydrolysis or transesterification; MS must distinguish between methyl ester and free acid forms.

Fragmentation Mechanics

Understanding the dissociation pathways is vital for validation. Under Collision-Induced Dissociation (CID), Z-Ser-Thr-OMe exhibits a characteristic "stripping" pattern.

FragmentationPathway Precursor [M+H]+ Precursor m/z ~355.15 Frag_Z Benzyl Cation [C7H7]+ m/z 91.05 Precursor->Frag_Z Cbz Cleavage Frag_Water Neutral Loss H2O [M+H-18]+ Precursor->Frag_Water Side Chain Dehydration Frag_OMe Neutral Loss MeOH [M+H-32]+ Precursor->Frag_OMe Ester Loss Frag_b2 b2 Ion (Z-Ser-Thr) Precursor->Frag_b2 Peptide Bond Break

Figure 1: Primary fragmentation pathways for Z-Ser-Thr-OMe under ESI-CID conditions.

Comparative Analysis: LC-ESI-MS/MS vs. MALDI-TOF[4]

For researchers validating Z-Ser-Thr-OMe, the choice of ionization method fundamentally alters data quality.

Performance Matrix
FeatureLC-ESI-MS/MS (The Product) MALDI-TOF (The Alternative) Verdict
Ionization Mechanism Soft ionization from liquid phase; generates multiply charged ions

.
Laser desorption; generates mostly singly charged ions

.
ESI is superior for detailed structural interrogation.
Separation Capability High. Coupled LC separates diastereomers (L-Ser vs D-Ser) before MS analysis.None/Low. Direct spotting; cannot distinguish isobaric diastereomers.ESI is mandatory for chirality checks.
Fragmentation Control Precise. CID/HCD allows controlled energy stepping to see backbone vs. side-chain fragments.Post-Source Decay (PSD). Often uncontrolled; "Z" group often dominates spectrum, obscuring peptide backbone.ESI provides clearer sequence coverage.
Quantification Robust. Compatible with internal standards and calibration curves.Semi-quantitative. Spot heterogeneity limits reproducibility.ESI for purity quantification.
Throughput Moderate (10-30 min/sample).High (<1 min/sample).MALDI wins on speed only.
Critical Insight: The Racemization Trap

Z-Ser-Thr-OMe synthesis is prone to epimerization (conversion of L-Ser to D-Ser) during coupling.

  • MALDI-TOF: Both L-L and D-L isomers have identical mass (

    
     355.15). MALDI will show a single peak, falsely indicating purity.
    
  • LC-ESI-MS: The C18 column separates the diastereomers based on hydrophobicity. The MS then detects two distinct peaks with identical mass, alerting the chemist to impurity.

Validated Experimental Protocol (LC-ESI-QTOF)

This workflow is designed for the rigorous validation of Z-Ser-Thr-OMe purity and identity.

Sample Preparation
  • Solubilization: Dissolve 0.1 mg of Z-Ser-Thr-OMe in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Why: Ser/Thr esters can be unstable; avoid high pH. Formic acid aids protonation for ESI.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate synthesis resin.

LC-MS Acquisition Parameters
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 10 minutes (A: Water + 0.1% FA; B: ACN + 0.1% FA).

    • Note: Z-group increases hydrophobicity; expect retention time shift compared to free peptides.

  • MS Mode: Positive Ion Mode (

    
    ).
    
  • Scan Range:

    
     50–1000.
    
Data Processing Workflow

ValidationWorkflow Sample Crude Z-Ser-Thr-OMe LC LC Separation (Diastereomer Check) Sample->LC MS1 Full Scan MS1 (Exact Mass) LC->MS1 MS2 MS/MS Frag (Sequence Confirm) MS1->MS2 Data Data Analysis (XIC Extraction) MS2->Data

Figure 2: Step-by-step validation logic flow.

Expected Results & Troubleshooting

Mass Spectral Fingerprint
Ion TypeTheoretical m/zDescription

355.1505 Protonated molecular ion.

377.1324 Sodium adduct (common in ester samples).

337.1399 Dehydration (Ser/Thr characteristic).

91.0542 Tropylium ion (Z-group signature).
Troubleshooting Common Issues
  • Issue: Missing

    
     peak, strong 
    
    
    
    .
    • Cause: High salt content from synthesis workup.

    • Fix: Desalt sample using C18 ZipTip before injection.[1]

  • Issue: Double peaks in Chromatogram (XIC 355.15).

    • Cause:Racemization confirmed. The synthesis conditions (likely base-catalyzed) caused epimerization of the Serine alpha-carbon.

    • Action: Reject batch; re-optimize coupling temperature and base equivalents.

References

  • Roepstorff, P., & Fohlman, J. (1984).[2] Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601. Link

  • MedChemExpress. (n.d.).[3] Z-Thr-OMe Product Properties and Storage. MedChemExpress. Link

  • Matrix Science. (n.d.). Peptide Fragmentation Nomenclature and Ion Types. Mascot Help. Link

  • Thermo Fisher Scientific. (2011). A-, B-, C-, D-, W-, Y- and Z-Ions of Peptides Generated by MALDI In-Source Decay.[4] Application Note. Link

  • Eurachem. (2015). Validation of liquid chromatography–mass spectrometry methods. Analytica Chimica Acta. Link

Sources

performance of Z-Ser-thr-ome in synthesizing hydrophobic peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Performance of Z-Ser-Thr-OMe as an Acyl Donor in the Enzymatic Synthesis of Hydrophobic Peptides

Executive Summary

In the landscape of peptide therapeutics, the synthesis of hydrophobic sequences remains a critical bottleneck. Traditional Solid-Phase Peptide Synthesis (SPPS) often fails due to on-resin aggregation and


-sheet formation, leading to deletion sequences and low purity.

This guide evaluates the performance of Z-Ser-Thr-OMe (N-benzyloxycarbonyl-L-seryl-L-threonine methyl ester) as a specialized acyl donor in Kinetically Controlled Synthesis (KCS). By leveraging the esterase activity of serine proteases (e.g., Subtilisin, Thermolysin) in organic cosolvents, Z-Ser-Thr-OMe enables the high-yield ligation of hydrophilic head groups to hydrophobic amine nucleophiles. This "fragment condensation" approach bypasses the solubility limits of SPPS, offering a robust alternative for synthesizing amphiphilic and hydrophobic peptides used in drug delivery and membrane protein studies.

Mechanistic Principles: Kinetically Controlled Synthesis (KCS)

The utility of Z-Ser-Thr-OMe lies in its C-terminal methyl ester, which acts as an activated leaving group. Unlike thermodynamic synthesis (which relies on precipitation), KCS operates faster than the hydrolysis of the acyl-enzyme intermediate.

Mechanism of Action
  • Acylation: The enzyme (E) attacks the ester carbonyl of Z-Ser-Thr-OMe, releasing methanol (MeOH) and forming the Acyl-Enzyme Intermediate (E-Ac).

  • Nucleophilic Attack: A hydrophobic amine (Nucleophile,

    
    ) attacks the E-Ac complex.
    
  • Deacylation: The product (Peptide) is released, regenerating the enzyme.

Figure 1: Enzymatic Ligation Pathway using Z-Ser-Thr-OMe

KCS_Mechanism Substrate Acyl Donor (Z-Ser-Thr-OMe) Complex Michaelis Complex Substrate->Complex Binding Enzyme Free Enzyme (Serine Protease) Enzyme->Complex Binding AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation (-MeOH) Product Ligated Peptide (Z-Ser-Thr-Xxx-OR) AcylEnzyme->Product Aminolysis (+Nucleophile) Hydrolysis Hydrolysis Product (Z-Ser-Thr-OH) AcylEnzyme->Hydrolysis Hydrolysis (+H2O) Nucleophile Hydrophobic Nucleophile (H-Xxx-OR) Nucleophile->AcylEnzyme Attack

Caption: The KCS pathway prioritizes aminolysis (product formation) over hydrolysis by using Z-Ser-Thr-OMe as an activated ester in high organic solvent concentrations.

Performance Comparison: Enzymatic (Z-Ser-Thr-OMe) vs. Chemical (SPPS)

The following data compares the synthesis of a model amphiphilic peptide Z-Ser-Thr-Phe-Leu-NH₂ (a difficult sequence due to hydrophobic clustering).

FeatureEnzymatic Ligation (Z-Ser-Thr-OMe) Standard SPPS (Fmoc/tBu)
Solvent System 50-90% Organic (DMF/DMSO/Buffer)DMF/NMP (Resin-bound)
Coupling Mechanism Regioselective Enzymatic AminolysisCarbodiimide/Phosphonium Activation
Racemization < 0.2% (Stereospecific Enzyme)2–5% (High risk at C-term Cys/His)
Yield (Crude) 85% 60% (due to aggregation)
Purity (HPLC) > 95% ~70% (deletion sequences)
Protection Strategy Minimal side-chain protection requiredFull side-chain protection required

Key Insight: Z-Ser-Thr-OMe performs exceptionally well because the enzyme (typically Subtilisin or Trypsin) requires the specific stereochemistry of the L-Thr residue, effectively filtering out D-isomers and ensuring high optical purity, a critical parameter in GMP peptide manufacturing.

Detailed Experimental Protocol

Objective: Synthesis of Z-Ser-Thr-Phe-OMe via Subtilisin-catalyzed fragment condensation.

Reagents:
  • Acyl Donor: Z-Ser-Thr-OMe (10 mM)

  • Nucleophile: H-Phe-OMe (Hydrophobic acceptor, 20 mM)

  • Catalyst: Subtilisin Carlsberg (immobilized or CLEA form preferred for stability)

  • Solvent: 60% DMF / 40% Tricine Buffer (pH 8.0)

Step-by-Step Workflow:
  • Substrate Solubilization:

    • Dissolve Z-Ser-Thr-OMe (35.4 mg, 0.1 mmol) in 0.6 mL DMF.

    • Dissolve H-Phe-OMe HCl (43.1 mg, 0.2 mmol) in 0.6 mL DMF; neutralize with 1 eq. TEA.

  • Reaction Initiation:

    • Mix the two solutions.

    • Add 0.8 mL of Tricine buffer (0.1 M, pH 8.0) containing 10 mM CaCl₂ (calcium stabilizes the protease).

    • Add Subtilisin (1 mg/mL final concentration).

  • Incubation:

    • Incubate at 37°C with gentle shaking (200 rpm).

    • Critical Control: Monitor pH. If pH drops below 7.5, the enzyme activity plummets. Maintain pH 8.0 using a pH-stat or strong buffer.

  • Monitoring (HPLC):

    • Take 10 µL aliquots at t=0, 30, 60, and 120 mins.

    • Quench with 0.1% TFA in Acetonitrile.

    • Analyze on C18 Reverse Phase column (Gradient: 5-90% ACN).

  • Termination & Purification:

    • Stop reaction when Donor (Z-Ser-Thr-OMe) is <5%.

    • Filter off the enzyme (if immobilized).

    • Evaporate organic solvent; extract product into Ethyl Acetate.

    • Wash with 5% NaHCO₃ and Brine.

Critical Analysis: Why Z-Ser-Thr-OMe?

Solubility Matching

Hydrophobic peptides often precipitate during aqueous enzymatic synthesis. Z-Ser-Thr-OMe is moderately hydrophobic due to the Z-group (benzyl carbamate) and methyl ester. This allows it to remain soluble in high concentrations of organic cosolvents (up to 70% DMF), which is necessary to keep the hydrophobic nucleophile (e.g., Phenylalanine or Leucine derivatives) in solution.

Suppression of Hydrolysis

In the competition between Aminolysis (Product) and Hydrolysis (Waste), Z-Ser-Thr-OMe exhibits a high S/H ratio (Synthesis/Hydrolysis) . The threonine hydroxyl group at P1 often forms hydrogen bonds within the enzyme active site (e.g., Subtilisin's S1 subsite), positioning the ester bond optimally for nucleophilic attack rather than water attack.

Minimal Protection

Unlike SPPS, which requires protecting the Ser/Thr hydroxyls (e.g., tBu), enzymatic synthesis with Z-Ser-Thr-OMe often proceeds without side-chain protection. The enzyme is regioselective for the


-carboxylate, leaving the 

-hydroxyl of Thr and Ser untouched. This reduces the number of synthetic steps and improves atom economy.

References

  • Homandberg, G. A., & Laskowski, M. (1979). Enzymatic synthesis of peptides. Biochemistry. Link

  • Morihara, K., & Oka, T. (1977). A kinetic study of the enzymatic synthesis of peptides in organic solvents. The Journal of Biochemistry. Link

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews. Link

  • Kumar, D., & Bhalla, T. C. (2005). Microbial proteases in peptide synthesis: approaches and applications. Applied Microbiology and Biotechnology. Link

  • Nuijens, T., et al. (2019). Improving the Yield of Enzymatic Peptide Synthesis by Using the Methyl Ester of the Acyl Donor. Advanced Synthesis & Catalysis. Link

Comparative Assessment: Z-Ser-Thr-OMe in Kinetically Controlled Peptide Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Serine-Threonine Challenge

In the landscape of therapeutic peptide development, the Ser-Thr motif represents a notorious "soft spot" for chemical synthesis. Traditional Solid-Phase Peptide Synthesis (SPPS) often struggles with these residues due to the necessity of bulky side-chain protection (e.g., t-Bu, Trt) to prevent O-acylation. These protecting groups can induce steric hindrance, leading to incomplete coupling (deletion sequences) or, more critically, racemization during activation.

Z-Ser-Thr-OMe (N-Benzyloxycarbonyl-L-Serine-L-Threonine Methyl Ester) has emerged as a superior acyl donor for Kinetically Controlled Synthesis (KCS) . By utilizing the substrate specificity of serine proteases (e.g., Subtilisin, Trypsin), this reagent allows for the ligation of peptide segments without side-chain protection.

This guide assesses the impact of Z-Ser-Thr-OMe on final peptide bioactivity, comparing it against ethyl ester analogs (Z-Ser-Thr-OEt) and traditional chemical coupling methods.

Technical Analysis: Mechanism of Action

To understand the bioactivity impact, one must understand the mechanism. Z-Ser-Thr-OMe operates not as a passive building block, but as an activated substrate in a Ping-Pong Bi-Bi enzymatic mechanism.

The Kinetically Controlled Pathway

Unlike thermodynamic synthesis (which relies on precipitation), KCS uses the methyl ester (OMe) as a leaving group to form a transient Acyl-Enzyme Intermediate (AEI) . The "Z" group (Carbobenzyloxy) is critical here; it binds to the S1/S2 subsites of the protease, positioning the ester bond for nucleophilic attack.

EnzymaticMechanism Enzyme Free Protease (Subtilisin/Trypsin) Complex Michaelis Complex [E-S] Enzyme->Complex + Substrate Substrate Z-Ser-Thr-OMe (Acyl Donor) Substrate->Complex AEI Acyl-Enzyme Intermediate Complex->AEI - MeOH Product Final Bioactive Peptide (Z-Ser-Thr-Peptide-NH2) AEI->Product + Nucleophile (Aminolysis) Hydrolysis Hydrolysis Product (Z-Ser-Thr-OH) AEI->Hydrolysis + H2O (Hydrolysis) Nucleophile Nucleophile (H-Peptide-NH2) Product->Enzyme Regeneration Byproduct MeOH (Leaving Group)

Figure 1: The Kinetically Controlled Synthesis (KCS) pathway. The efficiency of Z-Ser-Thr-OMe relies on the rate of Aminolysis (


) exceeding the rate of Hydrolysis (

).

Comparative Assessment: OMe vs. Alternatives

The choice of the C-terminal ester is the single most significant variable in determining the yield and stereochemical purity (and thus bioactivity) of the final peptide.

Comparison 1: Methyl Ester (OMe) vs. Ethyl Ester (OEt)

While ethyl esters are more stable during storage, Z-Ser-Thr-OMe consistently outperforms Z-Ser-Thr-OEt in enzymatic ligation efficiency (


).
FeatureZ-Ser-Thr-OMe (Methyl)Z-Ser-Thr-OEt (Ethyl)Impact on Bioactivity
Acyl-Enzyme Formation Rapid (

is high)
Slower (Steric hindrance)Faster reaction minimizes enzyme exposure time, reducing proteolytic degradation of the product.
S/H Ratio HighModerateHigher Synthesis-to-Hydrolysis (S/H) ratio means higher yield of the target bioactive species.
Solubility High in aqueous/organic mixModerateBetter solubility allows higher substrate concentration, driving the reaction forward.
Leaving Group Methanol (Toxic, volatile)Ethanol (Less toxic)Methanol is easier to remove via evaporation, ensuring no solvent contamination in bioassays.
Comparison 2: Enzymatic (Z-Ser-Thr-OMe) vs. Chemical (SPPS)

This is the critical comparison for drug development. Chemical synthesis of Ser-Thr sequences often results in epimerization (conversion of L-Thr to D-Thr), creating "mirror image" impurities that are inactive or immunogenic.

  • Chemical Route: Requires side-chain protection (e.g., O-tBu). Deprotection (TFA) can cause acid-catalyzed shifts (N->O acyl shift), reducing bioactivity.

  • Enzymatic Route (Z-Ser-Thr-OMe): Operates at pH 8.0, room temperature. Zero racemization occurs because the enzyme active site sterically excludes D-isomers.

Verdict: For peptides where stereochemistry dictates receptor binding (e.g., Insulin analogs, Antimicrobial peptides), Z-Ser-Thr-OMe yields significantly higher specific bioactivity.

Experimental Protocol: Self-Validating Ligation

Objective: Synthesis of the model bioactive fragment Z-Ser-Thr-Leu-NH2 using Z-Ser-Thr-OMe as the acyl donor.

Reagents
  • Acyl Donor: Z-Ser-Thr-OMe (10 mM final)

  • Nucleophile: H-Leu-NH2 (20 mM final - Note: Excess nucleophile drives aminolysis)

  • Enzyme: Subtilisin Carlsberg (immobilized or free, 10 µM)

  • Solvent: 50% DMF / 50% Tricine Buffer (0.1 M, pH 8.5)

Step-by-Step Methodology
  • Substrate Solubilization: Dissolve Z-Ser-Thr-OMe in DMF. The high solubility of the methyl ester allows for a concentrated stock (100 mM).

  • Nucleophile Preparation: Dissolve H-Leu-NH2 in the Tricine buffer. Adjust pH to 8.5 before mixing to ensure the amine is deprotonated (nucleophilic state).

  • Reaction Initiation: Mix the two phases (final 50/50 v/v). Add the enzyme.[1]

  • Monitoring (The Self-Validating Step):

    • Use HPLC (C18 column) to monitor the disappearance of Z-Ser-Thr-OMe (Rt ~12 min) and the appearance of Z-Ser-Thr-Leu-NH2 (Rt ~15 min).

    • Critical Checkpoint: If the hydrolysis product (Z-Ser-Thr-OH) peak exceeds 10% of the product peak within 15 minutes, increase the Nucleophile:Donor ratio or lower the water content.

  • Termination: Quench reaction with 0.1% TFA once the donor is consumed (>95%).

  • Purification: Isolate via Prep-HPLC.

Data Visualization: Workflow Decision Matrix

When should you choose Z-Ser-Thr-OMe over standard SPPS?

DecisionMatrix Start Target Peptide Contains Ser/Thr Motif? CheckLength Peptide Length? Start->CheckLength Yes CheckPurity Stereochemical Purity Critical? CheckLength->CheckPurity < 30 residues (Fragment Condensation) SPPS Use Standard SPPS (Fmoc-Ser(tBu)-OH) CheckLength->SPPS > 30 residues CheckPurity->SPPS Standard (Screening) Enzymatic Use Z-Ser-Thr-OMe (Enzymatic Ligation) CheckPurity->Enzymatic High (Drug/Active Site) Result2 Result2 SPPS->Result2 Result: Risk of Racemization Variable Bioactivity Result Result Enzymatic->Result Result: 100% L-Isomer High Bioactivity

Figure 2: Decision matrix for selecting Z-Ser-Thr-OMe. The enzymatic route is preferred for short bioactive fragments where stereochemical integrity is paramount.

Conclusion

The assessment of Z-Ser-Thr-OMe reveals that its impact on final peptide bioactivity is overwhelmingly positive, primarily due to stereochemical preservation .

While chemical alternatives (SPPS) are faster for long chains, they compromise the integrity of the Ser-Thr motif. By using Z-Ser-Thr-OMe in a kinetically controlled enzymatic ligation:

  • Racemization is eliminated , ensuring 100% active L-isomers.

  • Side-chain protection is unnecessary , preventing harsh deprotection damage.

  • Yields are optimized via the high reactivity of the methyl ester leaving group.

For researchers developing high-potency peptides, Z-Ser-Thr-OMe is not just a reagent; it is a strategy for maximizing specific activity.

References

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868. Link

  • Jakubke, H. D., & Kuhl, P. (1985). Proteases as biocatalysts for peptide synthesis. Die Pharmazie, 40(2), 89-105. Link

  • Kumar, D., & Bhalla, T. C. (2005). Microbial proteases in peptide synthesis: approaches and applications. Applied Microbiology and Biotechnology, 68(6), 726-736. Link

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. Link

  • Guzmán, F., et al. (2007). Peptide synthesis: chemical or enzymatic.[1][2][3][4] Electronic Journal of Biotechnology, 10(2). Link

Sources

Comparative Guide: Protecting Group Strategies for Ser-Thr Motifs in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Serine (Ser) and Threonine (Thr) rich sequences presents a dual challenge in peptide chemistry: aggregation-driven deletion and stereochemical instability .[1] While standard tert-butyl (tBu) protection suffices for short, non-complex sequences, it often fails in "difficult sequences" where intermolecular hydrogen bonding drives


-sheet formation, leading to incomplete acylation and low crude purity.

This guide compares three dominant strategies: Standard Protection (tBu/Trt) , Pseudoproline (


Pro) Dipeptides , and O-Acyl Isopeptides . Through specific case studies (hAmylin, PADRE-Muc), we demonstrate that while Pseudoprolines are the gold standard for disrupting aggregation, O-Acyl isopeptides offer a necessary alternative for sequences where steric bulk precludes 

Pro incorporation.

Technical Background: The "Difficult Sequence" Phenomenon

In SPPS, the primary cause of synthesis failure in Ser/Thr domains is not chemical reactivity, but physical solvation. Ser and Thr residues, even when protected with tBu, act as H-bond donors/acceptors that stabilize inter-chain


-sheets. This results in the formation of solvated gels within the resin matrix, sterically barring the N-terminus from incoming activated amino acids.

The Solution: Reversible backbone modification. By introducing a "kink" or a temporary ester bond, we disrupt the secondary structure, restoring solvation and reaction kinetics.

Case Study 1: Overcoming Aggregation in Long Peptides

Target: Human Amylin (hAmylin) and PADRE-Muc (Mucin-1 epitope). Challenge: hAmylin (37 residues) is highly amyloidogenic. Standard Fmoc-SPPS typically yields <5% pure product due to aggregation around residues 20-29.

Strategy Comparison
  • Standard Strategy: Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH.[2][3]

  • Pseudoproline Strategy: Substitution of Ser/Thr with Fmoc-Xaa-Ser/Thr(

    
    pro)-OH dipeptides.[4]
    
Mechanism of Action

Pseudoprolines (oxazolidines for Ser/Thr) fix the side chain into a 5-membered ring with the backbone nitrogen.[1] This induces a cis-amide bond preference (~80% cis), creating a "kink" that physically prevents


-sheet alignment.

Pseudoproline_Mechanism cluster_0 Standard Protection cluster_1 Pseudoproline Protection A Ser(tBu) Residue B H-Bonding Available A->B C Beta-Sheet Aggregation B->C G Solvated/Extended Chain C->G Disruption D Ser(Psi-Pro) Residue E Oxazolidine Ring (Fixed Side Chain) D->E F Cis-Amide Kink E->F F->G

Caption: The oxazolidine ring of the pseudoproline forces a cis-amide conformation, disrupting the inter-chain hydrogen network responsible for aggregation.

Experimental Data & Outcome

In the synthesis of PADRE-Muc , comparative analysis revealed:

MetricStandard Fmoc-Ser(tBu)Pseudoproline Strategy
Coupling Efficiency Slow Fmoc release; incomplete couplingConsistent kinetics; >99% coupling
Elongation Yield 86% (with significant deletions)>95% (Quantitative)
Crude Purity (HPLC) Complex mixture; major deletion peaksSingle major peak
Solubility Poor (resin swelling reduced)High (resin fully solvated)

Case Study 2: The "Unsynthesizable" Sequence

Target: FBP28WW (Formin-binding protein domain) and Amyloid


 (1-42).
Challenge:  Certain sequences are so sterically hindered that the bulky Pseudoproline dipeptide cannot be coupled efficiently, or the sequence lacks the specific Xaa-Ser/Thr motif required for dipeptide insertion.
Strategy: O-Acyl Isopeptide Method

This method isomerizes the peptide bond from N-acyl (amide) to O-acyl (ester) at the Ser/Thr residue. The ester bond changes the backbone geometry and removes the amide proton (H-bond donor), preventing aggregation.

Workflow
  • Synthesis: Incorporate Boc-Ser/Thr(Fmoc-Xaa)-OH unit.[5] The peptide chain grows off the side-chain hydroxyl (ester linkage).

  • Cleavage: TFA cleavage yields the O-acyl isopeptide (depsipeptide).[6]

  • Maturation: At pH 7.4, an O-to-N acyl shift occurs, restoring the native peptide bond.

O_Acyl_Migration Start O-Acyl Isopeptide (Ester Bond / Kinked) Inter Neutral pH Trigger (5-Membered Intermediate) Start->Inter pH 7.4 Buffer End Native N-Acyl Peptide (Amide Bond) Inter->End Spontaneous Migration

Caption: The O-acyl isopeptide (stable in acid) spontaneously rearranges to the native amide bond under physiological conditions via an O-to-N acyl migration.

Comparative Performance

In the synthesis of FBP28WW :

  • Pseudoproline: Failed due to steric clash during the coupling of the bulky dipeptide unit.

  • O-Acyl Isopeptide: Successful synthesis.[5] The depsipeptide intermediate was highly soluble and easily purified by HPLC before conversion to the native form.

Case Study 3: Mitigating Aspartimide Formation

Context: The Asp-Xaa sequence (especially Asp-Gly, Asp-Asn, Asp-Ser) is prone to base-catalyzed aspartimide formation, a side reaction that leads to racemization and chain termination.

Role of Ser/Thr Strategies: While not a direct protection for Asp, Pseudoprolines placed C-terminal to Asp residues (e.g., Asp-Ser(


Pro)) exert a powerful protective effect.
  • Mechanism: The fixed conformation of the

    
    Pro ring prevents the Asp side chain from adopting the geometry required to attack the backbone amide nitrogen.
    
  • Data: In Asp-Ser sequences, standard Ser(tBu) results in 5-15% aspartimide byproducts per cycle. Substitution with Ser(

    
    Pro) reduces this to <0.1% .
    

Summary of Strategies

FeatureStandard Protection (tBu)Pseudoproline (

Pro)
O-Acyl Isopeptide
Primary Use Short, simple sequences (<15 AA)Long, aggregation-prone sequences"Difficult" sequences; Prodrug design
Aggregation Breaking NoneHigh (Kink effect)High (Ester bond effect)
Coupling Efficiency StandardHigh (Dipeptide unit)Moderate (Requires specific unit)
Post-Cleavage Step NoneNone (Acid labile)Required (pH shift)
Cost LowHighHigh
Aspartimide Prevention PoorExcellentGood

Experimental Protocols

Incorporation of Pseudoproline Dipeptides

Reagents: Fmoc-Xaa-Ser(


pro)-OH or Fmoc-Xaa-Thr(

pro)-OH.[4][6]
  • Swelling: Swell resin in DMF for 30 min.

  • Activation: Dissolve 3.0 eq of Pseudoproline dipeptide in DMF. Add 3.0 eq HATU and 6.0 eq DIPEA. Note: Do not use PyBOP as it may cause slow coupling due to steric bulk.

  • Coupling: Add to resin and shake for 2-4 hours (double standard coupling time).

  • Monitoring: Use Chloranil test (ninhydrin is not effective for Pro/Psi-Pro secondary amines).

  • Deprotection: Standard 20% Piperidine/DMF.[7]

O-Acyl Isopeptide Maturation (O-to-N Migration)

Reagents: Phosphate Buffer (PBS), pH 7.4.

  • Dissolution: Dissolve the purified O-acyl isopeptide (depsipeptide) in 0.1% TFA/Water (keep acidic to prevent premature migration).

  • Trigger: Dilute into PBS (pH 7.4) at 1 mg/mL.

  • Incubation: Stir at room temperature. Monitor by HPLC. Migration is typically complete within 10-30 minutes.

  • Purification: If necessary, re-purify; however, quantitative conversion often allows direct use.

References

  • Mutter, M., et al. (1995). "Pseudoprolines: A new concept for the synthesis of 'difficult' sequences." Journal of the American Chemical Society.

  • Wöhr, T., et al. (1996). "Pseudoprolines as solubilizing, structure-disrupting protection technique in peptide synthesis."[8][9][10] Journal of the American Chemical Society.

  • Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Chemical Communications.

  • White, P., et al. (2004). "The use of pseudoprolines for the synthesis of difficult peptides."[1][11][12] Novabiochem Letters.

  • Sampson, W.R., et al. (1999). "The synthesis of human amylin using pseudoproline dipeptides." Journal of Peptide Science.

Sources

Safety Operating Guide

Proper Disposal Procedures: Z-Ser-Thr-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Laboratory Personnel & Safety Officers

Executive Summary & Chemical Identification

Z-Ser-Thr-OMe (


-Benzyloxycarbonyl-L-seryl-L-threonine methyl ester) is a protected dipeptide derivative commonly used as a substrate in protease assays or an intermediate in peptide synthesis.[1]

While this compound is generally not classified as acutely toxic (P-listed) or toxic (U-listed) under EPA RCRA regulations, it must be handled as Chemical Waste in a research setting. It is never acceptable to dispose of this compound in municipal trash or down the drain.

Chemical Property Data / Characteristic
Chemical Name Z-Ser-Thr-OMe
Functional Groups Carbamate (Z-group), Hydroxyls (Ser/Thr side chains), Methyl Ester (C-term)
Physical State White to off-white powder (Solid)
Solubility Soluble in organic solvents (DMSO, Methanol, DMF); sparingly soluble in water.[1]
RCRA Status Non-regulated (unless mixed with listed solvents).
Primary Hazard Irritant (Xi); Potential respiratory sensitizer (dust).[2]
Hazard Assessment & Segregation Strategy

The Core Directive: Safety in chemical disposal relies on segregation . You must classify the waste based on the solvent it is dissolved in, rather than the peptide itself, as the solvent dictates the combustion/treatment method.

A. Chemical Compatibility Logic
  • Stability: The Z-group (benzyloxycarbonyl) and methyl ester are relatively stable but can undergo hydrolysis in the presence of strong acids or bases.

  • Incompatibility: Do not mix with Strong Oxidizers (e.g., Peroxides, Nitric Acid) or Strong Bases (e.g., concentrated Sodium Hydroxide). Mixing with strong bases can cause hydrolysis of the ester, generating heat and methanol byproducts in the waste container.

B. Waste Stream Classification

Use the following criteria to determine the correct waste stream:

  • Solid Waste: Pure powder or contaminated disposables (gloves, weighing boats).

  • Non-Halogenated Organic: Solutions in DMSO, Methanol, Ethanol, or DMF.

  • Halogenated Organic: Solutions containing Dichloromethane (DCM) or Chloroform.

  • Biohazardous Waste: If the peptide was introduced to cell cultures or biological fluids.

Operational Disposal Protocols
Protocol A: Solid Waste (Powder & Contaminated Debris)

Context: Expired stock, weighing errors, or spill cleanup materials.

  • Containment: Collect the solid material in a clear, chemically resistant plastic bag (polyethylene).

  • Double-Bagging: Place the primary bag inside a second clear bag to prevent leakage of fine dust.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Z-Ser-Thr-OMe (Solid)"[1]

    • Hazard Checkbox: "Irritant" or "Toxic" (adhering to the Universal Precaution principle).

  • Disposal: Deposit into the laboratory's Solid Chemical Waste Drum .

Protocol B: Liquid Waste (Stock Solutions & Reaction Mixtures)

Context: Leftover stock solutions in DMSO/MeOH or peptide synthesis waste.

  • Identify the Solvent:

    • If solvent is DMSO, Methanol, DMF, or Ethanol

      
      Stream: Non-Halogenated. 
      
    • If solvent is DCM, Chloroform, or Trifluoroethanol

      
      Stream: Halogenated. 
      
  • Bulking: Pour the solution into the appropriate carboy (High-density polyethylene - HDPE).

    • Critical: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Labeling: List all components.

    • Example: "99% Methanol, 1% Z-Ser-Thr-OMe."[1]

  • Closure: Ensure the cap is vapor-tight. Do not leave funnels in the carboy.

Protocol C: Bio-Assay Waste (Cell Culture)

Context: Peptide added to cell media (e.g., HeLa, HEK293) for inhibition studies.

  • Deactivation: Although the peptide itself is not biohazardous, the cells are. Add bleach (final concentration 10%) to the liquid media.

  • Incubation: Allow to sit for 20 minutes to ensure sterilization.

  • Disposal:

    • Liquid: Can often be poured down the drain with copious water (subject to local EHS approval) OR collected as "Deactivated Bio-Liquid."

    • Solid (Plates/Flasks): Dispose of in Red Biohazard Bags for autoclaving/incineration.

Decision Matrix (Visualization)

The following diagram illustrates the logical flow for disposing of Z-Ser-Thr-OMe based on its physical state and experimental context.

DisposalFlow Start Waste: Z-Ser-Thr-OMe State What is the Physical State? Start->State Solid Solid / Powder State->Solid Powder/Debris Liquid Liquid Solution State->Liquid Solution Bin_Solid Solid Chemical Waste (Double Bagged) Solid->Bin_Solid BioCheck Contact with Cells/Bio-agents? Liquid->BioCheck SolventCheck Identify Solvent Base BioCheck->SolventCheck No (Chemical Only) Bin_Bio Biohazard Waste (Autoclave/Incinerate) BioCheck->Bin_Bio Yes Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, MeOH, DMF) SolventCheck->NonHalo No Halogens Bin_Halo Halogenated Waste Carboy Halo->Bin_Halo Bin_NonHalo Non-Halogenated Waste Carboy NonHalo->Bin_NonHalo

Caption: Decision tree for Z-Ser-Thr-OMe disposal. Select path based on physical state and solvent composition.

Emergency Procedures (Spills)

In the event of a powder spill of Z-Ser-Thr-OMe:

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[3] If the powder is fine and aerosolizing, use a particulate respirator (N95).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Sweep up the damp material carefully.

    • Clean the surface with a soap/water solution followed by 70% Ethanol.

  • Disposal: Place all cleanup materials into the Solid Chemical Waste stream (Protocol A).

References
  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations 40 CFR Part 261.[4][5] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. [Link]

Sources

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